tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
tert-butyl N-(4-iodo-5-methoxypyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-7-5-13-6-8(16-4)9(7)12/h5-6H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFBRDYLSZPUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670115 | |
| Record name | tert-Butyl (4-iodo-5-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1045858-08-9 | |
| Record name | tert-Butyl (4-iodo-5-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate: A Key Building Block in Modern Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Halogenated Pyridine Intermediate
In the landscape of modern medicinal chemistry, the strategic design and synthesis of highly functionalized heterocyclic scaffolds are paramount to the discovery of novel therapeutics. Among these, substituted pyridines represent a privileged class of structures, forming the core of numerous approved drugs. This guide provides a comprehensive technical overview of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate , a key building block whose unique structural features have positioned it as a valuable intermediate in the synthesis of targeted therapies, most notably in the field of oncology.
This molecule, identified by the CAS Number 1045858-08-9 , is a testament to the power of rational design in chemical synthesis.[1] The presence of an iodine atom at the 4-position, a methoxy group at the 5-position, and a Boc-protected amine at the 3-position provides a trifecta of functionalities that medicinal chemists can exploit for the construction of complex molecular architectures. The iodo group serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl moieties. The methoxy group modulates the electronic properties of the pyridine ring, and the Boc-protected amine offers a stable yet readily deprotectable nitrogen nucleophile, crucial for building out the pharmacophore.
The primary focus of this guide is to provide a deep dive into the synthesis, properties, and, most critically, the application of this compound, with a specific focus on its role in the synthesis of the FDA-approved kinase inhibitor, Repotrectinib.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of a synthetic building block is a prerequisite for its effective and safe use in a laboratory setting. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1045858-08-9 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₁H₁₅IN₂O₃ | Sigma-Aldrich[1] |
| Molecular Weight | 350.15 g/mol | Sigma-Aldrich[1] |
| Appearance | Solid | Sigma-Aldrich[1] |
| SMILES | COc1cncc(NC(=O)OC(C)(C)C)c1I | Sigma-Aldrich[1] |
| InChI | 1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-7-5-13-6-8(16-4)9(7)12/h5-6H,1-4H3,(H,14,15) | Sigma-Aldrich[1] |
Safety Profile:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation. The signal word is "Warning" and the hazard statement is H302: Harmful if swallowed.[1]
| Hazard Information | Details | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich[1] |
| Signal Word | Warning | Sigma-Aldrich[1] |
| Hazard Statement | H302: Harmful if swallowed | Sigma-Aldrich[1] |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich[1] |
Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis Protocol: A Reliable Route to a Key Intermediate
The synthesis of this compound is most efficiently achieved through the protection of its corresponding amine precursor, 4-iodo-5-methoxypyridin-3-amine (CAS: 1045855-66-0), using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and widely used method for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto an amine, valued for its high efficiency and the stability of the resulting carbamate.
The Boc protecting group is favored in multi-step syntheses due to its robustness towards a wide range of nucleophilic and basic conditions, while being readily cleavable under acidic conditions.
Experimental Protocol: Boc Protection of 4-iodo-5-methoxypyridin-3-amine
This protocol is based on established procedures for the N-Boc protection of aminopyridines.
Reagents and Materials:
-
4-iodo-5-methoxypyridin-3-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP) (optional, as a base/catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of 4-iodo-5-methoxypyridin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add di-tert-butyl dicarbonate (1.1 - 1.5 eq).
-
Base Addition (Optional but Recommended): While the reaction can proceed without a base, the addition of triethylamine (1.2 eq) or a catalytic amount of DMAP can accelerate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Caption: Synthetic workflow for the Boc protection of 4-iodo-5-methoxypyridin-3-amine.
Application in Drug Discovery: The Synthesis of Repotrectinib
The true value of a chemical building block is demonstrated by its successful application in the synthesis of a biologically active molecule. A prime example of the utility of this compound is its role as a key intermediate in the synthesis of Repotrectinib (brand name Augtyro™).
Repotrectinib is a next-generation tyrosine kinase inhibitor (TKI) that targets ROS1 and TRK oncogenic drivers and was approved by the FDA for the treatment of ROS1-positive non-small cell lung cancer (NSCLC).[2][3] The synthesis of Repotrectinib showcases a strategic use of the functional handles on the this compound core.
The synthesis of Repotrectinib involves a crucial Suzuki coupling reaction where the iodo-substituent of this compound is coupled with a suitable boronic acid or ester derivative. This is followed by deprotection of the Boc group to reveal the amine, which is then used to construct the final macrocyclic structure of the drug.
Caption: Key steps in the synthesis of Repotrectinib utilizing the target building block.
The choice of this compound in this synthesis is deliberate. The iodo group provides a reliable site for the crucial carbon-carbon bond formation via the Suzuki reaction, a cornerstone of modern pharmaceutical synthesis. The Boc-protected amine remains inert during this step and can be unmasked under mild acidic conditions at a later stage, allowing for the subsequent amidation or other transformations needed to complete the synthesis of the final drug molecule.
Conclusion
This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined structure, with orthogonally reactive functional groups, makes it an ideal starting material for the synthesis of complex, biologically active molecules. The straightforward and high-yielding synthesis of this compound, coupled with its demonstrated utility in the total synthesis of the FDA-approved drug Repotrectinib, underscores its importance for researchers and scientists in the field of drug discovery and development. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicine.
References
Technical Guide: tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
Executive Summary
This technical guide provides a comprehensive overview of tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. The document elucidates its core physicochemical properties, provides expert insight into its structural components, outlines a logical synthetic strategy, and details its primary applications as a versatile intermediate for creating complex molecular architectures. The central theme is the strategic combination of a Boc-protected amine and an iodinated pyridine core, which offers a stable, yet highly adaptable scaffold for late-stage functionalization, particularly in drug discovery programs.
Core Physicochemical Properties
The fundamental quantitative data for this compound are summarized below. These values are foundational for all experimental work, from reaction stoichiometry calculations to analytical characterization.
| Property | Value | Source |
| Molecular Weight | 350.15 g/mol | [1] |
| Molecular Formula | C₁₁H₁₅IN₂O₃ | [1] |
| CAS Number | 1045858-08-9 | [1] |
| Physical Form | Solid | |
| InChI Key | DJFBRDYLSZPUPP-UHFFFAOYSA-N | |
| SMILES String | COc1cncc(NC(=O)OC(C)(C)C)c1I |
Structural and Functional Group Analysis
The utility of this molecule is best understood by dissecting its constituent parts. Each functional group is strategically placed to impart specific reactivity and stability, making it a well-designed synthetic intermediate.
Chemical Structure
Caption: 2D Structure of the title compound.
Functional Group Roles
-
tert-Butoxycarbonyl (Boc) Group: The Boc group serves as a robust protecting group for the C3-amino functionality.[2][3] Amines are nucleophilic and basic, properties that can interfere with subsequent chemical transformations, particularly metal-catalyzed cross-coupling reactions. By converting the amine to a carbamate, its nucleophilicity and basicity are significantly attenuated.[3][4] The steric bulk of the tert-butyl group can also provide steric hindrance to direct reactions at other sites.[2] Critically, the Boc group is stable to a wide range of basic and nucleophilic conditions but can be cleanly removed under anhydrous acidic conditions (e.g., trifluoroacetic acid, TFA), allowing for orthogonal deprotection strategies in multi-step syntheses.[2][3][5]
-
Iodopyridine Core: The iodopyridine scaffold is the molecule's primary reactive center for building molecular complexity. The carbon-iodine bond is relatively weak and susceptible to oxidative addition, making it an excellent electrophile for transition-metal-catalyzed cross-coupling reactions.[6] This functionality allows for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position. Iodinated aromatics are often more reactive than their bromine or chlorine counterparts in such reactions. The pyridine ring itself is a common motif in pharmaceuticals, influencing solubility, metabolic stability, and target binding.[6][7]
-
Methoxy Group: The methoxy group at the C5 position acts as an electron-donating group. This influences the electronic properties of the pyridine ring, which can modulate the reactivity of the C-I bond and affect the overall physicochemical properties of the molecule and its downstream derivatives, such as lipophilicity and hydrogen bonding potential.
Proposed Synthetic Workflow and Rationale
Caption: Proposed two-step synthetic workflow.
Causality Behind Experimental Choices:
-
Step 1 (Iodination): The synthesis logically begins with a commercially available or readily synthesized 3-amino-5-methoxypyridine. The amino and methoxy groups are ortho, para-directing activators for electrophilic aromatic substitution. The C4 position is sterically accessible and electronically activated, making it the most probable site for iodination. N-Iodosuccinimide (NIS) is selected as the iodinating agent because it is an easy-to-handle, solid electrophilic iodine source that provides milder conditions compared to molecular iodine.
-
Step 2 (Boc Protection): Following iodination, the amino group is protected. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation due to its high reactivity with amines and the benign nature of its byproducts (tert-butanol and CO₂).[3][4] A non-nucleophilic base like triethylamine (TEA) is used to neutralize the acid formed during the reaction without competing with the amine nucleophile. This step is crucial to prevent the amine from interfering in subsequent reactions.
Application in Drug Discovery: A Cross-Coupling Hub
The primary value of this compound is its role as a versatile precursor for creating diverse libraries of compounds through transition-metal-catalyzed cross-coupling reactions. The C4-iodo position is a synthetic handle that can be replaced with a wide variety of substituents.
Caption: Utility in common cross-coupling reactions.
Expert Insights:
-
Suzuki-Miyaura Coupling: Reacting this compound with various aryl or heteroaryl boronic acids (or esters) under palladium catalysis allows for the facile synthesis of 4-biaryl pyridine derivatives. This is a cornerstone reaction in medicinal chemistry for exploring structure-activity relationships (SAR) by modifying peripheral aromatic systems.
-
Sonogashira Coupling: The use of terminal alkynes as coupling partners provides access to 4-alkynyl pyridines. The resulting triple bond is a rigid linker and can serve as a handle for further chemistry, such as click reactions or reductions.
-
Buchwald-Hartwig Amination: This reaction enables the formation of new C-N bonds by coupling with a wide range of primary or secondary amines. This is a powerful method for introducing basic centers or complex side chains that can interact with biological targets.
Upon successful coupling, the Boc group can be removed with acid to reveal the C3-amino group, which can then be used for further derivatization (e.g., amide bond formation, reductive amination), thus providing another vector for molecular diversification.
Quality Control and Characterization
It is critical for the end-user to independently verify the identity and purity of this reagent, as some suppliers provide it for early discovery research without comprehensive analytical data.
Self-Validating Protocol Standards:
-
Visual Inspection: The material should be a uniform solid.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 351.0. The isotopic pattern for iodine should be clearly visible.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the pyridine ring protons, the methoxy group (~3.5-4.0 ppm), the Boc group (a singlet for 9 protons at ~1.5 ppm), and the N-H proton of the carbamate.
-
¹³C NMR: Expect distinct signals for the pyridine carbons, the methoxy carbon, the quaternary and methyl carbons of the Boc group, and the carbamate carbonyl carbon.
-
-
Purity Analysis (HPLC): High-performance liquid chromatography, preferably coupled with a mass spectrometer (LC-MS), should be used to assess purity. A single major peak should be observed.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
An In-depth Technical Guide to tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate, a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, properties, a detailed synthetic pathway with mechanistic insights, and its applications in the synthesis of complex molecular architectures.
Introduction: A Versatile Pyridine Scaffold
This compound is a polysubstituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of biologically active molecules. Its structure incorporates several key features that make it an attractive starting material for drug discovery programs. The pyridine core is a common motif in many pharmaceuticals, and the specific arrangement of the iodo, methoxy, and Boc-protected amine functionalities allows for a range of selective chemical transformations. This guide will elucidate the critical aspects of this compound, providing the foundational knowledge necessary for its effective utilization in a research and development setting.
Chemical Structure and Properties
The structural and physical properties of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| IUPAC Name | tert-butyl (4-iodo-5-methoxypyridin-3-yl)carbamate | - |
| CAS Number | 1045858-08-9 | [1] |
| Molecular Formula | C₁₁H₁₅IN₂O₃ | [1] |
| Molecular Weight | 350.15 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | DJFBRDYLSZPUPP-UHFFFAOYSA-N | [1] |
| SMILES | COc1cncc(NC(=O)OC(C)(C)C)c1I | [1] |
Synthesis and Mechanism
The synthesis of this compound is achieved through a two-step process starting from a readily available aminopyridine precursor. This section provides a detailed experimental protocol and a discussion of the underlying chemical principles.
Synthesis of the Precursor: 4-iodo-5-methoxypyridin-3-amine
Boc Protection of 4-iodo-5-methoxypyridin-3-amine
The final step in the synthesis is the protection of the amino group of 4-iodo-5-methoxypyridin-3-amine with a tert-butoxycarbonyl (Boc) group. This is a standard and widely used transformation in organic synthesis.
Experimental Protocol:
A general and reliable method for the Boc protection of an aminopyridine is as follows:
-
Dissolution: Dissolve 4-iodo-5-methoxypyridin-3-amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the solution to act as an acid scavenger.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.2-1.5 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents like dichloromethane or THF are chosen to avoid any reaction with the Boc anhydride.
-
Base: Triethylamine is used to neutralize the tert-butoxycarbonyloxy anion and any acidic byproducts, driving the reaction to completion.
-
Boc Anhydride: Di-tert-butyl dicarbonate is the standard reagent for Boc protection due to its high reactivity and the clean byproducts (carbon dioxide and tert-butanol).
Below is a Graphviz diagram illustrating the synthetic workflow.
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry and Drug Discovery
This compound is a valuable building block in medicinal chemistry due to the orthogonal reactivity of its functional groups. The iodo group is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then be further functionalized.
Spectroscopic Characterization
While experimental spectroscopic data for this compound is not widely published, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, a singlet for the tert-butyl group protons, and a broad singlet for the NH proton of the carbamate.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the pyridine ring, the methoxy carbon, the carbons of the tert-butyl group, and the carbonyl carbon of the carbamate.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbamate, and C-O stretching of the methoxy group and the carbamate.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.
Safety and Handling
This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and may cause an allergic skin reaction.[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation Mark)[1]
-
Signal Word: Warning[1]
-
Hazard Statement: H302 (Harmful if swallowed)[1]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its well-defined structure and the differential reactivity of its functional groups provide a versatile platform for the introduction of molecular diversity. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and its potential applications, equipping researchers with the necessary knowledge to effectively utilize this compound in their research endeavors.
References
tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate chemical properties
An In-depth Technical Guide to tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
Introduction
This compound is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a reactive iodine atom, a methoxy group, and a Boc-protected amine on a pyridine core, makes it a versatile and valuable building block for the synthesis of complex heterocyclic molecules. Primarily utilized in early-stage drug discovery, this compound serves as a key intermediate for introducing a substituted aminopyridine moiety into target structures, a common scaffold in pharmacologically active agents. Its CAS Number is 1045858-08-9. This guide provides a comprehensive overview of its chemical properties, a representative synthetic approach, key reactivity patterns, and essential safety protocols, tailored for researchers and drug development professionals.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1045858-08-9 | |
| Molecular Formula | C₁₁H₁₅IN₂O₃ | |
| Molecular Weight | 350.15 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-7-5-13-6-8(16-4)9(7)12/h5-6H,1-4H3,(H,14,15) | |
| InChI Key | DJFBRDYLSZPUPP-UHFFFAOYSA-N | |
| SMILES String | COc1cncc(NC(=O)OC(C)(C)C)c1I |
Synthesis and Mechanistic Rationale
While specific vendor documentation notes that analytical data is not routinely collected for this compound, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. The synthesis logically starts from a more accessible precursor, tert-butyl 5-methoxypyridin-3-ylcarbamate, followed by a regioselective iodination step.
Experimental Protocol: Representative Synthesis
Step 1: Synthesis of tert-Butyl 5-methoxypyridin-3-ylcarbamate This precursor can be synthesized from 5-methoxy-3-aminopyridine through protection of the amino group with di-tert-butyl dicarbonate (Boc₂O).
-
Dissolve 5-methoxy-3-aminopyridine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the Boc-protected product.
Step 2: Iodination of tert-Butyl 5-methoxypyridin-3-ylcarbamate The key step is the regioselective iodination at the C4 position. The electron-donating nature of the methoxy and carbamate groups directs electrophilic substitution to the ortho and para positions. The C4 position is sterically accessible and electronically activated for iodination.
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add an iodinating agent such as N-iodosuccinimide (NIS) (1.1 to 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Caption: Synthetic pathway for this compound.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from two key structural features: the carbon-iodine bond and the Boc-protecting group.
-
Carbon-Iodine Bond Reactivity: The iodo-substituent at the C4 position is an excellent leaving group, making it an ideal handle for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents at this position. Common applications include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key step in synthesizing complex molecular scaffolds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the construction of substituted diaminopyridines.
-
Heck Coupling: Reaction with alkenes to form new C-C double bonds.
-
-
Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine at the C3 position. It is stable under a wide range of reaction conditions, including those used for cross-coupling. However, it can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM) to reveal the free amine, which can then be used for subsequent functionalization, such as amide bond formation or reductive amination.
This dual functionality allows for a logical and stepwise construction of complex molecules, making it a powerful tool in library synthesis and lead optimization campaigns in drug discovery.[1][2]
Caption: Key reaction pathways for the title compound.
Predicted Spectroscopic Data
-
¹H NMR:
-
A singlet for the nine equivalent protons of the tert-butyl group, expected around δ 1.5 ppm.
-
A singlet for the three protons of the methoxy group, expected around δ 3.8-4.0 ppm.
-
Two singlets or doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two protons on the pyridine ring.
-
A broad singlet for the N-H proton of the carbamate, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Signals for the tert-butyl quaternary carbon (~80 ppm) and methyl carbons (~28 ppm).
-
A signal for the methoxy carbon (~55-60 ppm).
-
A signal for the carbamate carbonyl carbon (~153 ppm).
-
Aromatic signals for the pyridine ring carbons, with the carbon bearing the iodine (C4) expected to be at a relatively high field (low ppm value, ~90-100 ppm) due to the heavy atom effect.
-
-
IR Spectroscopy:
-
A characteristic N-H stretching vibration around 3300-3400 cm⁻¹.
-
A strong C=O stretching vibration for the carbamate carbonyl group around 1700-1725 cm⁻¹.
-
C-O stretching vibrations for the methoxy and carbamate groups in the 1200-1300 cm⁻¹ region.
-
C-H stretching vibrations for the alkyl and aromatic groups just below and above 3000 cm⁻¹, respectively.
-
Safety and Handling
This compound is classified as acutely toxic if swallowed and requires careful handling.
-
Hazard Classification: Acute Toxicity, Oral (Category 4).
-
GHS Pictogram: GHS07 (Exclamation Mark).
-
Hazard Statement: H302: Harmful if swallowed.
-
Precautionary Measures:
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust.[6]
-
Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing.[6]
-
Skin Contact: If on skin, wash with plenty of soap and water.[6]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[6]
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[6]
Researchers should always consult the latest Safety Data Sheet (SDS) before handling this chemical.
References
- 1. Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Unusual spectroscopic and photophysical properties of meso-tert-butylBODIPY in comparison to related alkylated BODIPY dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
Introduction: A Structural Overview of a Key Synthetic Intermediate
An In-depth Technical Guide to the Solubility of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
This compound (CAS Number: 1045858-08-9) is a substituted pyridine derivative that serves as a valuable intermediate in medicinal chemistry and drug discovery. Its utility stems from the orthogonal reactivity of its functional groups: the carbamate, the iodo-substituent, and the pyridine ring itself. Understanding the physicochemical properties of this compound is paramount for its effective use in synthesis, purification, and formulation. Among these properties, solubility is a critical determinant of reaction kinetics, solvent selection for chromatography, and ultimately, the potential for downstream pharmaceutical development.
This guide provides a comprehensive analysis of the predicted solubility profile of this compound, grounded in its structural characteristics. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility, ensuring researchers can generate reliable and reproducible data.
Physicochemical Properties Summary
| Property | Value |
| Molecular Formula | C₁₁H₁₅IN₂O₃ |
| Molecular Weight | 350.15 g/mol |
| Appearance | Solid |
| CAS Number | 1045858-08-9 |
Part 1: Predicted Solubility Profile
The molecule's solubility is dictated by a balance between its non-polar and polar characteristics:
-
Non-Polar Features : The bulky tert-butyl group and the large, hydrophobic iodine atom contribute significantly to the molecule's non-polar character. This suggests a favorable interaction with non-polar and moderately polar aprotic solvents.
-
Polar Features : The carbamate group (-NHCOO-) contains hydrogen bond donors and acceptors. The pyridine nitrogen and the methoxy oxygen atom also act as hydrogen bond acceptors. These features suggest potential solubility in polar organic solvents.
Based on this structural analysis and qualitative data from related N-Boc protected compounds and substituted pyridines, the following solubility profile is predicted.[1][2]
Table 1: Predicted Qualitative Solubility in Common Laboratory Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Aprotic, Non-Polar | Hexanes, Toluene | Low to Moderate | The large non-polar surface area from the Boc group and iodopyridine ring should allow for some solubility, but the polar carbamate may limit it. |
| Aprotic, Polar | Dichloromethane (DCM), Chloroform | High | These solvents are adept at dissolving compounds with a mix of polar and non-polar features. Similar Boc-protected amines show good solubility.[1][2] |
| Tetrahydrofuran (THF), Ethyl Acetate | High | Good balance of polarity to solvate the entire molecule. | |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong polar aprotic solvents capable of overcoming lattice energy and forming strong dipole-dipole interactions. | |
| Protic, Polar | Methanol, Ethanol | Moderate | The alcohol's ability to hydrogen bond with the carbamate, methoxy, and pyridine nitrogen will promote solubility. However, the large non-polar regions may prevent very high solubility.[1] |
| Aqueous | Water | Insoluble | The molecule's large hydrophobic surface area, conferred by the tert-butyl and iodo-phenyl groups, is expected to dominate, leading to poor aqueous solubility.[3] |
Part 2: Experimental Determination of Thermodynamic Solubility
To move from prediction to precise quantification, a rigorous experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing data that is critical for regulatory filings and robust process development.[4]
Logical Workflow for Solubility Determination
The following diagram outlines the logical steps of the shake-flask method. The causality flows from establishing equilibrium to isolating the saturated solution and finally to quantifying the dissolved solute.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol: Shake-Flask Method
This protocol is designed as a self-validating system. Consistency across replicates and the use of a standard curve ensure the trustworthiness of the final data.
Materials:
-
This compound
-
Selected solvents (analytical grade or higher)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials (in triplicate for each solvent). An amount that is visibly in excess after equilibration is required.
-
Accurately add a known volume (e.g., 2 mL) of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.
-
Causality: Continuous agitation ensures intimate contact between the solute and solvent, facilitating the dissolution process. A constant temperature is critical as solubility is temperature-dependent.
-
Allow the solutions to equilibrate for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48 hours is recommended to ensure thermodynamic equilibrium is achieved.[5]
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 1 hour to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Trustworthiness: Immediately attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Then, filter the required volume into a clean vial. This step is crucial to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.
-
Perform an accurate dilution of the filtered supernatant with a suitable mobile phase or solvent to bring the concentration into the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column is often a good starting point for a molecule of this polarity.
-
Prepare a standard curve using accurately weighed standards of this compound at several concentrations.
-
Determine the concentration of the compound in the diluted sample by interpolating its peak area from the standard curve.
-
-
Calculation:
-
Calculate the original solubility in the solvent by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mM.
-
Part 3: Safety and Handling
A thorough understanding of a compound's safety profile is a prerequisite for any experimental work.
-
Hazard Identification : this compound is classified as Acute Toxicity, Oral, Category 4. The GHS07 pictogram indicates it can be harmful if swallowed and may cause skin or eye irritation.[2][3][6]
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Storage : Store in a tightly sealed container in a cool, dry place. It is classified under Storage Class 11 (Combustible Solids).
Conclusion
While quantitative solubility data for this compound is not yet established in the literature, its molecular structure provides a strong basis for predicting its behavior in common laboratory solvents. It is anticipated to have high solubility in polar aprotic solvents like DCM and THF, moderate solubility in polar protic solvents like methanol, and poor solubility in water. This guide provides the necessary theoretical framework and a detailed, robust experimental protocol to empower researchers to determine these critical values accurately. Such data is indispensable for optimizing synthetic routes, developing purification strategies, and advancing drug development programs that utilize this versatile chemical intermediate.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. chempanda.com [chempanda.com]
- 4. tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate | C16H25BN2O4 | CID 53398489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Spectral Data of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
This technical guide provides a comprehensive analysis of the predicted and expected spectral data for tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate, a substituted pyridine derivative of interest to researchers and professionals in drug development and organic synthesis. In the absence of published experimental spectra, this document leverages established spectroscopic principles and predictive models to offer a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This guide is designed to serve as a valuable resource for the structural elucidation and characterization of this and related compounds.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The structure features a pyridine ring, a common scaffold in medicinal chemistry, substituted with an iodine atom, a methoxy group, and a tert-butoxycarbonyl (Boc) protected amine. Each of these components contributes to the overall spectral properties of the molecule.
Below is a diagram illustrating the molecular structure and the numbering convention used for the purpose of spectral assignment.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. It is important to note that the choice of solvent can influence chemical shifts; the following predictions are based on deuterated chloroform (CDCl₃) as the solvent.[1][2][3]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the amine proton, and the tert-butyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~8.2 | Singlet | 1H | H-2 (Pyridine) | The proton at the 2-position of the pyridine ring is deshielded by the adjacent nitrogen atom. |
| ~7.8 | Singlet | 1H | H-6 (Pyridine) | The proton at the 6-position is also deshielded by the ring nitrogen. |
| ~6.8 | Broad Singlet | 1H | N-H (Carbamate) | The chemical shift of the N-H proton can be variable and is often broad due to quadrupole effects and exchange. |
| ~3.9 | Singlet | 3H | O-CH₃ (Methoxy) | The methoxy protons are expected in this region, appearing as a sharp singlet. |
| ~1.5 | Singlet | 9H | C(CH₃)₃ (tert-Butyl) | The nine equivalent protons of the tert-butyl group will give a strong singlet signal. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~155 | C=O (Carbamate) | The carbonyl carbon of the carbamate group is typically found in this downfield region. |
| ~150 | C-5 (Pyridine) | The carbon bearing the methoxy group is expected to be significantly deshielded. |
| ~145 | C-3 (Pyridine) | The carbon attached to the carbamate nitrogen will also be deshielded. |
| ~140 | C-2 (Pyridine) | The carbon adjacent to the nitrogen is deshielded. |
| ~130 | C-6 (Pyridine) | The other carbon adjacent to the nitrogen is also deshielded. |
| ~90 | C-4 (Pyridine) | The carbon bonded to the iodine atom will have its chemical shift influenced by the heavy atom effect. The presence of iodine, a quadrupolar nucleus, can also lead to signal broadening.[4][5] |
| ~80 | C(CH₃)₃ (tert-Butyl) | The quaternary carbon of the tert-butyl group. |
| ~56 | O-CH₃ (Methoxy) | The carbon of the methoxy group. |
| ~28 | C(CH₃)₃ (tert-Butyl) | The three equivalent methyl carbons of the tert-butyl group. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for a solid sample like this compound, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Employ a standard single-pulse experiment.
-
Set the spectral width to approximately 16 ppm.
-
Use an acquisition time of 2-3 seconds and a relaxation delay of 1-2 seconds.
-
Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to approximately 240 ppm.
-
Employ an acquisition time of 1-2 seconds and a longer relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. reddit.com [reddit.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. (127I) Iodine NMR [chem.ch.huji.ac.il]
- 5. Solid-state (127)I NMR and GIPAW DFT study of metal iodides and their hydrates: structure, symmetry, and higher-order quadrupole-induced effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating a Key Intermediate: A Technical Guide to tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, substituted pyridines represent a privileged scaffold, present in numerous FDA-approved drugs and clinical candidates. This technical guide provides an in-depth analysis of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate , a versatile intermediate poised for the synthesis of novel molecular entities. Its unique substitution pattern, featuring a Boc-protected amine, a methoxy group, and a strategically placed iodine atom, renders it an invaluable precursor for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This document will detail its commercial availability, physicochemical properties, a plausible synthetic pathway, and its potential applications in the synthesis of complex molecules.
Commercial Availability and Physicochemical Properties
This compound is available from several chemical suppliers, facilitating its accessibility for research and development purposes. One prominent supplier is Sigma-Aldrich. It is crucial for researchers to note that some suppliers may provide this compound as part of a collection for early discovery research without extensive analytical data, placing the onus of identity and purity confirmation on the end-user.
A summary of its key physicochemical properties is provided in the table below:
| Property | Value | Reference |
| CAS Number | 1045858-08-9 | |
| Molecular Formula | C₁₁H₁₅IN₂O₃ | |
| Molecular Weight | 350.15 g/mol | |
| Physical Form | Solid | |
| SMILES String | COc1cncc(NC(=O)OC(C)(C)C)c1I | |
| InChI Key | DJFBRDYLSZPUPP-UHFFFAOYSA-N |
Safety Information: According to the Globally Harmonized System (GHS), this compound is classified with the GHS07 pictogram and a "Warning" signal word. The primary hazard statement is H302 (Harmful if swallowed). Appropriate personal protective equipment should be worn when handling this chemical.
Proposed Synthetic Pathway
While a specific, detailed synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and logical synthetic route can be proposed based on well-established organic chemistry principles. The synthesis would likely commence from a commercially available starting material, 3-amino-5-methoxypyridine, and proceed through a two-step sequence of Boc protection followed by iodination.
Caption: A proposed two-step synthesis of this compound.
Step 1: N-tert-Butoxycarbonylation (Boc Protection)
The initial step involves the protection of the amino group of 3-amino-5-methoxypyridine with a tert-butoxycarbonyl (Boc) group. This is a standard and widely used protecting group strategy for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2]
Experimental Protocol:
-
To a solution of 3-amino-5-methoxypyridine (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base, for instance, triethylamine (TEA, 1.2 eq.) or 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl (5-methoxypyridin-3-yl)carbamate, can be purified by flash column chromatography if necessary.
Step 2: Electrophilic Iodination
The subsequent step is the regioselective iodination of the Boc-protected aminopyridine. The electron-donating nature of the methoxy and the Boc-protected amino groups directs the electrophilic substitution to the C4 position of the pyridine ring. N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation.
Experimental Protocol:
-
Dissolve tert-butyl (5-methoxypyridin-3-yl)carbamate (1.0 eq.) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add N-Iodosuccinimide (NIS, 1.1 eq.) to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, protecting it from light. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield this compound.
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent electrophilic partner in reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Caption: Potential cross-coupling applications of the title compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[3] this compound can serve as the halide partner to introduce various aryl or heteroaryl substituents at the 4-position of the pyridine ring.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.).
-
Add a suitable degassed solvent system, such as a mixture of dioxane and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[4] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine core, providing access to a diverse array of novel compounds.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
To a reaction tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, 1.4 eq.).
-
Seal the tube and evacuate and backfill with an inert gas.
-
Add a degassed anhydrous solvent, such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
This compound is a commercially available and highly valuable synthetic intermediate. Its trifunctionalized pyridine core offers researchers a strategic platform for the development of novel and complex molecular architectures. The presence of the iodo substituent makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities at the C4 position. The Boc-protected amine provides a stable handle that can be deprotected in a later synthetic step to reveal a primary amine for further elaboration. This technical guide has provided a comprehensive overview of its properties, a logical synthetic approach, and its significant potential in the field of drug discovery and organic synthesis, empowering researchers to leverage this versatile building block in their quest for new chemical entities.
References
An In-depth Technical Guide to the Safe Handling of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
Introduction
tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate is a halogenated pyridine derivative incorporating a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest to researchers in medicinal chemistry and drug development as a building block for more complex molecules. Its structure, featuring an iodinated pyridine core, offers a reactive handle for various cross-coupling reactions, while the Boc-protected amine allows for sequential and controlled synthetic transformations.
This guide provides a comprehensive overview of the safety and handling considerations for this compound, drawing upon available data for the compound itself and established best practices for handling structurally related molecules. The information presented herein is intended to empower researchers, scientists, and drug development professionals to work with this compound in a safe and responsible manner.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with a chemical is the foundation of safe laboratory practice. While a complete, peer-reviewed toxicological profile for this compound is not extensively documented, a critical assessment of its known classifications and the hazards of its constituent moieties provides a robust framework for risk evaluation.
GHS Classification
Based on supplier information, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazard:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]
The GHS pictogram associated with this classification is the exclamation mark (GHS07) , which also indicates potential for skin and eye irritation, skin sensitization, or respiratory tract irritation.
Inferred Hazards from Structural Analogs
Due to the limited specific data, a conservative approach necessitates considering the hazards associated with its key structural features: the iodinated pyridine ring and the tert-butyl carbamate (Boc) protecting group.
-
Iodinated Pyridines: These compounds are generally considered to be irritants. The Safety Data Sheet for 4-iodopyridine, a related compound, indicates that it causes skin and eye irritation and may cause respiratory irritation.[2] It is prudent to assume that this compound may exhibit similar properties.
-
tert-Butyl Carbamate (Boc) Protecting Group: The Boc group itself is generally stable under neutral and basic conditions. However, it is designed to be removed under acidic conditions.[3] This deprotection reaction can generate hazardous byproducts, including the tert-butyl cation, which can lead to the formation of isobutylene gas.[1][4] It is crucial to be aware of these potential hazards, especially if the experimental protocol involves acidic reagents.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1045858-08-9 | [1] |
| Molecular Formula | C₁₁H₁₅IN₂O₃ | [1] |
| Molecular Weight | 350.15 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Class | Combustible Solids | [1] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential for minimizing exposure.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to minimize the inhalation of any dust or potential vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any airborne contaminants.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that meet the ANSI Z87.1 standard are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.
-
Hand Protection: Double gloving is recommended. An inner nitrile glove provides good splash resistance, while an outer glove of a more robust material like neoprene or butyl rubber offers extended protection.[5] Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A flame-resistant lab coat or a 100% cotton lab coat should be worn over personal clothing. For larger quantities, a chemical-resistant apron is advised. Closed-toe shoes and long pants are mandatory.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Caption: Recommended PPE Donning and Doffing Workflow.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling
-
Avoid Dust Formation: As a solid, care should be taken to avoid the generation of dust during handling. Use appropriate weighing techniques, such as weighing in a fume hood or using a balance with a draft shield.
-
Inert Atmosphere: While not explicitly stated, for reactions involving sensitive reagents, handling under an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent degradation.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents and strong acids.
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[6]
-
Segregation: Store separately from incompatible materials such as strong oxidizing agents.
Emergency Procedures
Preparedness for unexpected events is a cornerstone of a safe laboratory environment.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing. If skin irritation occurs, seek medical attention.
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[6] If respiratory symptoms develop, seek medical attention.
Accidental Release Measures
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate PPE as described in Section 2.2.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.[7]
-
Carefully sweep up the absorbed material and place it in a sealed container for disposal.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Provide the emergency responders with the identity of the spilled material and any available safety information.
-
Caption: Decision workflow for responding to a chemical spill.
Reactivity and Stability
Understanding the chemical reactivity and stability of this compound is crucial for designing safe and effective experiments.
-
Stability: The compound is expected to be stable under recommended storage conditions.
-
Reactivity of the Iodinated Pyridine Core: The carbon-iodine bond is a key reactive site. It can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) and is also susceptible to nucleophilic aromatic substitution under certain conditions.
-
Reactivity of the Boc Protecting Group: The tert-butyl carbamate is an acid-labile protecting group.[3] Exposure to strong acids will lead to its cleavage, generating the free amine, carbon dioxide, and a tert-butyl cation.[4] The tert-butyl cation is a reactive intermediate that can be trapped by nucleophiles or eliminate to form isobutylene.[1][4] When planning reactions involving acidic conditions, it is important to consider the potential for these side reactions and to ensure that the reaction is conducted in a well-ventilated area, preferably a fume hood, to safely vent any gaseous byproducts.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated absorbent materials from spills, in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste from reactions in a compatible, labeled waste container. Do not mix with incompatible waste streams.
-
Disposal Procedures: Dispose of all waste in accordance with local, state, and federal regulations.[8] Contact your institution's environmental health and safety department for specific guidance on the disposal of iodinated organic compounds.
Conclusion
This compound is a valuable research chemical that can be handled safely with proper precautions. By understanding its known and inferred hazards, utilizing appropriate engineering controls and personal protective equipment, and adhering to established safe handling, storage, and disposal practices, researchers can minimize risks and create a secure laboratory environment. This guide serves as a foundational resource, and it is imperative that all users of this compound supplement this information with a thorough review of any available Safety Data Sheets and their institution's specific safety protocols.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. echemi.com [echemi.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. nj.gov [nj.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. safety.charlotte.edu [safety.charlotte.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
The Pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a titan in the field of medicinal chemistry. Its unique physicochemical properties have made it a "privileged scaffold," a structural motif that is consistently found in a vast array of clinically successful drugs. This technical guide provides a comprehensive exploration of the applications of substituted pyridines in drug discovery and development. We will delve into the fundamental attributes of the pyridine ring that make it so valuable, explore key synthetic methodologies for its derivatization, and examine its role in the treatment of a wide range of diseases, from cancer to central nervous system disorders and infectious diseases. This guide is intended to serve as a valuable resource for researchers and scientists, offering not only a theoretical understanding but also practical insights into the design, synthesis, and application of pyridine-containing therapeutic agents.
The Enduring Appeal of the Pyridine Ring in Drug Design
The prevalence of the pyridine scaffold in FDA-approved drugs is a testament to its remarkable versatility.[1][2] Its appeal to medicinal chemists stems from a unique combination of electronic and physical properties that favorably influence a molecule's pharmacokinetic and pharmacodynamic profile.
1.1. Physicochemical Properties and their Biological Implications
The nitrogen atom in the pyridine ring profoundly influences its characteristics compared to its carbocyclic analog, benzene. This nitrogen atom is sp² hybridized and has a lone pair of electrons in an sp² orbital in the plane of the ring, which is not part of the aromatic system. This localization of the lone pair has several important consequences:
-
Basicity: The lone pair on the nitrogen atom imparts weak basicity to the pyridine ring, allowing it to form salts and engage in hydrogen bonding interactions. This can enhance the aqueous solubility of a drug molecule, a critical factor for its absorption and distribution in the body.[3]
-
Hydrogen Bonding Capability: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for high-affinity binding to biological targets such as enzymes and receptors.[4]
-
Dipole Moment: The electronegative nitrogen atom creates a dipole moment in the pyridine ring, which can influence its interactions with polar environments and biological macromolecules.
-
Metabolic Stability: The pyridine ring is generally more resistant to metabolic oxidation compared to a benzene ring, which can lead to improved metabolic stability and a longer half-life of a drug.[5]
-
Bioisosterism: Pyridine is a well-established bioisostere of benzene.[6] Replacing a benzene ring with a pyridine ring can maintain the overall shape and size of a molecule while introducing the beneficial properties mentioned above. This strategy has been successfully employed to optimize lead compounds in numerous drug discovery programs.[3][5]
Synthetic Strategies for Accessing Substituted Pyridines
The ability to efficiently synthesize a diverse range of substituted pyridines is crucial for exploring structure-activity relationships (SAR) in drug discovery. Several classical and modern synthetic methods are at the disposal of medicinal chemists.
2.1. Hantzsch Pyridine Synthesis
One of the most well-known methods for the synthesis of pyridines is the Hantzsch synthesis, a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[7][8] The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine.[9]
Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [9][10]
-
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (20 mL)
-
-
Procedure:
-
In a round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Stir the mixture at reflux for 4 hours.
-
Upon cooling to room temperature, a precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry to yield the 1,4-dihydropyridine.
-
-
Oxidation to the Pyridine:
-
Dissolve the obtained 1,4-dihydropyridine (1.0 g) in glacial acetic acid (10 mL).
-
Add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise with stirring.
-
Heat the mixture at 80°C for 1 hour.
-
After cooling, pour the mixture into water.
-
Collect the precipitated pyridine derivative by filtration, wash with water, and recrystallize from ethanol.
-
2.2. Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines.[11] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen donor, typically ammonium acetate.[1]
Experimental Protocol: Kröhnke Synthesis of 2,4,6-Triphenylpyridine [1]
-
Step 1: Synthesis of N-Phenacylpyridinium Bromide
-
Materials:
-
2-Bromoacetophenone (1.99 g, 10 mmol)
-
Pyridine (0.87 mL, 11 mmol)
-
Acetone (20 mL)
-
-
Procedure:
-
Dissolve 2-bromoacetophenone in acetone.
-
Add pyridine dropwise with stirring at room temperature. A precipitate will form.
-
Continue stirring for 1-2 hours.
-
Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.
-
-
-
Step 2: Synthesis of 2,4,6-Triphenylpyridine
-
Materials:
-
N-Phenacylpyridinium bromide (from Step 1, 1.0 equiv)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)
-
Ammonium acetate (10 equiv)
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120°C) for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.
-
-
2.3. Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a classical method for the preparation of 2-pyridones, which can be further functionalized. It typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[12][13] A modern, greener variation of this reaction utilizes ammonium carbonate in an aqueous medium.[9]
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone [9][14]
-
Materials:
-
Cyanoacetamide (0.84 g, 10 mmol)
-
Acetylacetone (pentane-2,4-dione) (1.00 g, 10 mmol)
-
Ammonium carbonate (1.92 g, 20 mmol)
-
Water:Ethanol (1:1 mixture, 20 mL)
-
-
Procedure:
-
In a round-bottom flask, combine cyanoacetamide, acetylacetone, and ammonium carbonate in the water:ethanol mixture.
-
Heat the reaction mixture at 80°C for 4 hours.
-
Upon cooling, the product will precipitate.
-
Collect the solid product by filtration.
-
Wash the product with cold water and dry to yield the desired 2-pyridone.
-
Caption: Key synthetic routes to substituted pyridines.
Applications in Major Therapeutic Areas
The versatility of the pyridine scaffold is evident in its widespread application across numerous therapeutic areas.
3.1. Oncology: Targeting Kinases and Beyond
A significant number of pyridine-containing drugs are used in oncology, with many acting as kinase inhibitors.[4][15] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Imatinib (Gleevec®): A Paradigm of Targeted Therapy
Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML). It is a potent inhibitor of the BCR-ABL tyrosine kinase, a constitutively active kinase resulting from a chromosomal translocation that drives the proliferation of leukemia cells.[16] Imatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing its phosphorylation of downstream substrates and thereby inhibiting the signaling pathways that lead to cell proliferation and survival.[17][18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 13. Guareschi-Thorpe Condensation [drugfuture.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Page loading... [guidechem.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Role of Iodopyridines in Organic Synthesis
Foreword: The Strategic Advantage of the Carbon-Iodine Bond in Heterocyclic Chemistry
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1] Its derivatives are integral to a vast array of biologically active molecules and functional materials. The strategic challenge, however, lies in the precise and controlled functionalization of this heterocyclic core. Among the tools available to the synthetic chemist, halogenated pyridines serve as exceptionally versatile intermediates, acting as linchpins for constructing complex molecular architectures.[2]
This guide focuses specifically on iodopyridines , a class of reagents whose utility is defined by the unique nature of the carbon-iodine (C-I) bond. Compared to its lighter halogen counterparts, the C-I bond is longer, weaker, and more polarizable. This inherent reactivity makes iodopyridines superior substrates for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions.[3][4] The predictable and often preferential reactivity of the C-I bond over C-Br and C-Cl bonds provides a powerful tool for regioselective synthesis, allowing for the sequential and controlled introduction of diverse functional groups onto a polyhalogenated pyridine ring.[3][5][6]
This document moves beyond a simple recitation of reactions. It is designed as a technical guide for the practicing researcher, delving into the causality behind experimental choices, providing validated protocols, and offering insights into the strategic application of iodopyridines in the synthesis of complex target molecules.
Chapter 1: The Iodopyridine Building Block: Synthesis and Fundamental Reactivity
A reagent's utility is fundamentally tied to its accessibility and predictable behavior. Iodopyridines can be synthesized through several reliable methods, and their reactivity is governed by the well-established principles of organohalogen chemistry.
Synthesis of Iodopyridines
The preparation of iodopyridines can be approached through various methods, with the choice depending on the desired isomer and the available starting materials.
-
Diazotization-Sandmeyer Reaction: This classic method is effective for producing iodopyridines from the corresponding aminopyridines. For instance, high yields of 4-iodopyridine can be achieved via a diazotization-Sandmeyer reaction from 4-aminopyridine at low temperatures.[2] A patent describes a one-step synthesis of 3,5-dibromo-4-iodopyridine from 3,5-dibromo-4-aminopyridine through a diazotization process with a reported yield of 78%.[7]
-
Halogen Exchange (Finkelstein Reaction): Bromo- or chloropyridines can be converted to the more reactive iodopyridines via a copper-catalyzed Finkelstein reaction.[8] This method is particularly useful when the corresponding bromo-precursor is more readily available.
-
Direct Iodination: Direct iodination of the pyridine ring is also possible. For example, 2-amino-5-iodopyridine can be synthesized by treating 2-aminopyridine with iodine and hydrogen peroxide in an aqueous medium, avoiding the use of organic solvents.[9]
Protocol 1: Synthesis of 3-Iodopyridine via Aromatic Finkelstein Reaction [8]
This protocol outlines the general procedure for the copper-catalyzed iodination of 3-bromopyridine.
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Sodium Iodide (NaI) (2.0 equiv)
-
Copper(I) Iodide (CuI) (5 mol%)
-
N,N'-Dimethylethylenediamine (10 mol%)
-
Anhydrous 1,4-Dioxane
-
25% Aqueous NH₃ solution, CH₂Cl₂, Brine, MgSO₄
Procedure:
-
To a flame-dried, two-necked flask equipped with a reflux condenser and under an argon atmosphere, add 3-bromopyridine, NaI, and CuI.
-
Add N,N'-dimethylethylenediamine and anhydrous 1,4-dioxane via syringe.
-
Heat the resulting suspension to 110°C and maintain for 18 hours, monitoring by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into a 25% aqueous NH₃ solution. Dilute the resulting blue solution with water to double the volume.
-
Extract the aqueous layer three times with CH₂Cl₂.
-
Combine the organic phases, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield the 3-iodopyridine product. Purify further by column chromatography if necessary.
The Principle of Differential Reactivity
The synthetic power of iodopyridines, especially in polyhalogenated systems, stems from the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the halide to the Pd(0) center. The energy barrier for this step follows a clear trend: C-I < C-Br < C-Cl .[3][5][6]
This hierarchy means the C-I bond is significantly more susceptible to cleavage and reaction than C-Br or C-Cl bonds. By carefully controlling reaction conditions—such as temperature, reaction time, and catalyst choice—chemists can achieve remarkable regioselectivity. Milder conditions will favor reaction exclusively at the iodo position, leaving bromo and chloro groups untouched for subsequent, more forcing transformations.[4][5][6] This principle is the cornerstone of sequential functionalization strategies.
Chapter 2: The Workhorse Application: Palladium-Catalyzed Cross-Coupling Reactions
Iodopyridines are premier substrates for a host of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C, C-N, and C-O bonds.[10]
The General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions involving iodopyridines proceed through a common catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reactions. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the iodopyridine. The resulting Pd(II) complex then undergoes transmetalation with a nucleophilic partner, followed by reductive elimination to form the desired product and regenerate the Pd(0) catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl compounds prevalent in pharmaceuticals.[11] Iodopyridines are excellent substrates, reacting efficiently with a wide range of boronic acids and esters.[3][12]
Causality in Catalyst Selection: The choice of palladium precursor, ligand, and base is critical for achieving high yields and selectivity.[13]
-
Ligands: For simple couplings, standard phosphine ligands like PPh₃ (often used with Pd(PPh₃)₄) or dppf (with PdCl₂(dppf)) are effective.[3][5] For more challenging substrates or to achieve higher turnover numbers, electron-rich, bulky biarylphosphine ligands like SPhos are employed, which accelerate both the oxidative addition and reductive elimination steps.[3][5]
-
Bases: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid component for the transmetalation step. The choice of base can influence reaction rates and substrate compatibility.[3][13]
Table 1: Comparison of Catalytic Systems for Selective Suzuki Coupling at the C-4 Position of 2-Bromo-4-iodopyridine [3][5]
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp (°C) | Approx. Yield (%) | Field Notes |
| Pd(OAc)₂ (2%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 90-98 | Highly active system allowing for low catalyst loading. Excellent for a broad scope. |
| PdCl₂(dppf) (3%) | dppf | Cs₂CO₃ | DMF | 90 | 88-96 | A robust and reliable system, effective for many common boronic acids. |
| Pd(PPh₃)₄ (5%) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 | Standard, classic conditions. Reliable for reactive aryl iodides. |
Protocol 2: Selective Suzuki-Miyaura Coupling of 2-Bromo-4-iodopyridine [3][4][5]
This protocol is designed to selectively functionalize the C-4 iodo position.
Materials:
-
2-Bromo-4-iodopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
PdCl₂(dppf) (0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed DMF (5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-4-iodopyridine, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed DMF via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-16 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the 2-bromo-4-arylpyridine.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[14] This reaction is fundamental for creating conjugated enynes and arylalkynes used in materials science and as precursors in medicinal chemistry.[15][16]
The Role of Copper (and its absence): The classic Sonogashira reaction employs a copper(I) co-catalyst (typically CuI).[17] The copper facilitates the deprotonation of the alkyne and forms a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) center. A significant drawback of this system is the promotion of alkyne homocoupling (Glaser coupling), an oxidative side reaction that forms a diyne byproduct.[18]
Trustworthiness through Troubleshooting: To minimize Glaser coupling, it is critical to maintain strictly anaerobic (oxygen-free) conditions.[18] If homocoupling remains an issue, reducing the copper loading or switching to a "copper-free" Sonogashira protocol, which often requires a different ligand/base system, is a validated alternative.
Protocol 3: Selective Sonogashira Coupling of 2-Bromo-4-iodopyridine [5][18]
Materials:
-
2-Bromo-4-iodopyridine (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed THF (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 2-bromo-4-iodopyridine, Pd(PPh₃)₄, and CuI.
-
Add the degassed THF and triethylamine.
-
Add the terminal alkyne dropwise to the mixture with stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed (monitor by TLC).
-
Once complete, dilute the reaction with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate and purify the crude product by column chromatography to isolate the 2-bromo-4-alkynylpyridine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful reaction for the synthesis of aryl amines from aryl halides, a transformation that is otherwise difficult to achieve.[19] Given the prevalence of the N-aryl pyridine motif in pharmaceuticals, this reaction is of paramount importance.[20] Iodopyridines are highly effective substrates for this transformation.[21]
Expertise in Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand. Early generations of catalysts were limited in scope. The development of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) was a breakthrough, enabling the coupling of a wider range of amines (including primary amines) and less reactive aryl halides under milder conditions.[22] These ligands facilitate the crucial, often difficult, reductive elimination step that forms the C-N bond.
Protocol 4: General Buchwald-Hartwig Amination of 3-Iodopyridine [5][22]
Materials:
-
3-Iodopyridine (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.
-
Add the 3-iodopyridine and the amine.
-
Add the degassed toluene via syringe.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100-110°C).
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through celite.
-
Concentrate the filtrate and purify the crude product via column chromatography.
Heck Reaction: Vinylation of Iodopyridines
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[23][24] While less common than the Suzuki or Sonogashira couplings for this specific substrate class, it remains a valid method for introducing vinyl groups onto the pyridine ring.[25] The reaction typically requires a Pd(0) catalyst and a base (e.g., Et₃N, K₂CO₃) to neutralize the HX formed during the reaction.[23] The intramolecular version of the Heck reaction is a powerful tool for constructing cyclic and polycyclic systems.[26][27]
Chapter 3: Strategic Application in the Synthesis of Complex Molecules
The true value of iodopyridines is realized in their application to multi-step, complex syntheses where regiocontrol is essential.
Case Study: Sequential Functionalization of 2,6-Dichloro-4-iodopyridine
The compound 2,6-dichloro-4-iodopyridine is an excellent example of a trifunctional building block where the reactivity of the three halogen atoms can be precisely controlled.[1] This allows for a modular and convergent synthetic strategy.
The Logic of Selectivity:
-
Step 1 (Mild Conditions): The most reactive C-I bond at the C4 position is targeted first using a mild cross-coupling reaction like a Sonogashira or Suzuki coupling at or near room temperature. The C-Cl bonds remain intact.
-
Step 2 (Forcing Conditions): The resulting 4-substituted-2,6-dichloropyridine can then be subjected to a second cross-coupling reaction under more forcing conditions (higher temperature, stronger base, or a more active catalyst system). One or both of the C-Cl bonds can be functionalized, often sequentially if their electronic environments become differentiated after the first substitution.
This strategic approach is invaluable in medicinal chemistry for rapidly building libraries of 2,4,6-trisubstituted pyridines, a common scaffold in kinase inhibitors and other therapeutic agents.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chempanda.com [chempanda.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 8. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 10. innospk.com [innospk.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. jk-sci.com [jk-sci.com]
- 21. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Heck reaction - Wikipedia [en.wikipedia.org]
- 24. Heck Reaction [organic-chemistry.org]
- 25. youtube.com [youtube.com]
- 26. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 27. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-C Bond Formation on a Substituted Pyridine Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers a powerful tool for the synthesis of complex molecules, particularly in the pharmaceutical industry where the creation of diverse compound libraries is paramount.[3][4] This document provides a detailed guide for the application of the Suzuki coupling to a specific, highly functionalized building block: tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate.
The pyridine ring is a common motif in pharmaceuticals, and the ability to selectively introduce molecular complexity at various positions is crucial for drug discovery and development.[5] The subject molecule, with its iodo-substituent, provides a reactive handle for such modifications. The methoxy and Boc-carbamate groups, while potentially influencing the electronic properties and steric environment of the reaction center, also offer sites for further synthetic elaboration. Understanding the nuances of performing a Suzuki coupling on this substrate is therefore of significant interest to medicinal chemists and process development scientists.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2][6][7] A general understanding of this mechanism is essential for rational troubleshooting and optimization.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-I bond of the iodopyridine), forming a Pd(II) complex.[1][6] This is often the rate-determining step.[1]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[1][8][9]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][6][7]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design: Key Considerations for Coupling with this compound
The successful Suzuki coupling of this substrate hinges on the careful selection of several key parameters.
Catalyst and Ligand Selection
The choice of palladium source and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and broader substrate scope, especially with challenging substrates like electron-rich or sterically hindered pyridines.[8]
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts).[8] Pd(II) precursors require in-situ reduction to the active Pd(0) species.
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For pyridine substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior to triphenylphosphine.[10][11] These ligands can promote the oxidative addition and reductive elimination steps and may prevent catalyst inhibition by the pyridine nitrogen.[11]
The Crucial Role of the Base
A base is essential for the transmetalation step.[9][12] It is believed to function in one of two primary ways: by forming a more nucleophilic boronate "ate" complex with the boronic acid, or by reacting with the palladium(II) halide complex to form a more reactive palladium(II) hydroxide or alkoxide species.[13][14]
-
Common Bases: A range of bases can be employed, from mild carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) to stronger hydroxide bases (e.g., NaOH, KOH).[13] The choice of base can significantly impact the reaction outcome and should be screened for optimal performance. For substrates with base-sensitive functional groups, milder bases like KF can be advantageous.[8]
Solvent Systems
The solvent must solubilize all reaction components and be compatible with the catalyst system. Often, a mixture of an organic solvent and water is used.
-
Typical Solvents: Common choices include ethereal solvents like 1,4-dioxane and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents like DMF.[2] The aqueous phase is necessary to dissolve the inorganic base.
Reaction Temperature and Atmosphere
Suzuki couplings are typically conducted at elevated temperatures (e.g., 80-110 °C) to facilitate the reaction.[2][11] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) as the active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[10]
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific coupling partners.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Starting Material |
| Arylboronic Acid | Coupling Partner |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | Catalyst Precursor |
| Phosphine Ligand (e.g., SPhos) | Ligand |
| Base (e.g., K₂CO₃) | Activator for Transmetalation |
| Solvent (e.g., 1,4-Dioxane/Water) | Reaction Medium |
| Schlenk flask or reaction vial | Reaction Vessel |
| Magnetic stirrer and stir bar | Agitation |
| Heating mantle or oil bath | Temperature Control |
| Inert gas supply (Nitrogen or Argon) | Oxygen-free Atmosphere |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol% Pd) and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., ethyl acetate, 2 x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Workflow for Suzuki Coupling
Caption: Experimental workflow for the Suzuki coupling protocol.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate ligand- Insufficiently strong or poor quality base- Presence of oxygen | - Use a fresh catalyst or a more active precatalyst.- Screen bulky, electron-rich ligands (e.g., SPhos, XPhos).[10]- Use a stronger, anhydrous, finely ground base (e.g., K₃PO₄, Cs₂CO₃).[10]- Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[10] |
| Protodeboronation | - Presence of water- Base-promoted hydrolysis of the boronic acid | - Use anhydrous solvents and reagents.[10]- Switch to a more stable boronic ester (e.g., a pinacol ester).[11]- Use a milder base if possible. |
| Homocoupling of Boronic Acid | - Presence of oxygen oxidizing Pd(0) to Pd(II)- High reaction temperature | - Rigorously exclude oxygen from the reaction.[10]- Lower the reaction temperature if feasible. |
| Dehalogenation of Starting Material | - Presence of hydride sources- Prolonged reaction time | - Ensure solvents are free of potential hydride donors.- Optimize reaction time to minimize side reactions.[11] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of the this compound scaffold. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining a scrupulously inert atmosphere, researchers can achieve high yields of the desired coupled products. The protocols and troubleshooting guide presented here offer a solid foundation for the successful application of this powerful synthetic tool in the pursuit of novel molecules for drug discovery and development.
References
- 1. byjus.com [byjus.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provides a comprehensive guide to the successful amination of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate, a functionally rich heterocyclic building block. We delve into the mechanistic underpinnings of the reaction, offer a robust and validated step-by-step protocol, and provide expert insights into catalyst selection, reaction optimization, and troubleshooting. This guide is tailored for researchers in medicinal chemistry and drug development, offering a reliable methodology for synthesizing complex aminopyridine derivatives.
Introduction and Scientific Principle
The synthesis of substituted aminopyridines is a cornerstone of pharmaceutical research, as this scaffold is prevalent in a vast array of biologically active molecules. The Buchwald-Hartwig amination has revolutionized access to these compounds, largely supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often suffer from limited scope and poor functional group tolerance.[1]
The target substrate, this compound, presents specific considerations for catalyst system selection. The carbon-iodine bond is the most reactive among aryl halides (I > Br > Cl) for the initial oxidative addition step, facilitating the coupling under relatively mild conditions.[3] However, the presence of the tert-butoxycarbonyl (Boc) protecting group, which is sensitive to strongly basic conditions, necessitates a judicious choice of base to prevent premature deprotection.[4]
The reaction proceeds via a palladium-catalyzed cycle, which is initiated by the reduction of a Pd(II) precatalyst or the direct use of a Pd(0) source. The core mechanistic steps are:
-
Oxidative Addition: The active Pd(0) complex inserts into the carbon-iodine bond of the pyridine substrate.
-
Ligand Exchange & Deprotonation: The incoming amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed, releasing the aminated product and regenerating the catalytically active Pd(0) species.[5][6]
The success of this transformation is critically dependent on the phosphine ligand, which stabilizes the palladium center, promotes the key catalytic steps, and influences the overall efficiency and substrate scope.[7][8] For electron-rich and potentially coordinating heteroaromatic substrates, bulky, electron-rich biarylphosphine ligands have demonstrated superior performance.[9]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Validated Experimental Protocol
This protocol describes a general procedure for the coupling of an exemplar secondary amine, morpholine, with the title substrate. Optimization may be required for other amine coupling partners.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 1045858-08-9 | Sigma-Aldrich | Substrate |
| Morpholine | 110-91-8 | Sigma-Aldrich | Amine coupling partner, freshly distilled |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | Sigma-Aldrich | Base, dried under vacuum before use |
| BrettPhos Pd G3 Precatalyst | 1445085-87-9 | Sigma-Aldrich | Catalyst system |
| Toluene | 108-88-3 | Sigma-Aldrich | Anhydrous, <50 ppm H₂O |
| Ethyl Acetate (EtOAc) | 141-78-6 | Various | For workup and chromatography |
| Hexanes | 110-54-3 | Various | For chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Various | Drying agent |
| Celite® 545 | 68855-54-9 | Sigma-Aldrich | Filtration aid |
Reaction Parameters and Stoichiometry
| Component | MW ( g/mol ) | Amount (mg) | mmoles | Equivalents |
| This compound | 350.15 | 350 | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 | 1.2 | 1.2 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 456 | 1.4 | 1.4 |
| BrettPhos Pd G3 | 870.57 | 17.4 | 0.02 | 0.02 (2 mol%) |
| Toluene | - | 5.0 mL | - | - |
Step-by-Step Procedure
Reaction Setup (Inert Atmosphere Required)
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (350 mg, 1.0 mmol), Cesium Carbonate (456 mg, 1.4 mmol), and BrettPhos Pd G3 precatalyst (17.4 mg, 0.02 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add anhydrous toluene (5.0 mL) via syringe.
-
Add morpholine (105 mg, 1.2 mmol) via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
Reaction Monitoring 6. Stir the reaction mixture vigorously at 100 °C. 7. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting aryl iodide is observed (typically 4-12 hours).[3][10]
- TLC System: 30% Ethyl Acetate in Hexanes. Visualize with UV light (254 nm) and a potassium permanganate stain.
- Expected Rf: Product should be more polar than the starting aryl iodide.
Workup and Purification 8. Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. 9. Dilute the reaction mixture with ethyl acetate (20 mL). 10. Filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).[3] 11. Transfer the combined filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL). 12. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. 13. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to afford the pure product.[11]
General Workflow Overview
Caption: Experimental workflow from setup to product characterization.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficient temperature.3. Unsuitable ligand/base combination for the specific amine. | 1. Ensure rigorous inert atmosphere techniques and use anhydrous solvents.2. Increase reaction temperature in 10 °C increments.3. Screen other ligands (e.g., XPhos, RuPhos) or bases (e.g., K₃PO₄). |
| Hydrodehalogenation | Presence of water; β-hydride elimination competing with reductive elimination.[1] | Ensure all reagents and solvents are scrupulously dry. Consider a bulkier ligand to favor reductive elimination. |
| Boc-Group Cleavage | Base is too strong or reaction temperature is too high for extended periods. | Confirm the use of a milder base like Cs₂CO₃ or K₃PO₄. Avoid NaOt-Bu. If cleavage persists, consider running the reaction at a lower temperature (e.g., 80 °C) for a longer duration. |
| Difficult Purification | Co-elution with ligand-derived byproducts (e.g., phosphine oxide).[12] | After the aqueous workup, an acidic wash (e.g., 1N HCl) can sometimes help remove basic impurities. If the product is basic, it can be extracted into the aqueous acid, washed, re-basified, and re-extracted into an organic solvent.[13] |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective transformation when conducted with careful consideration of the catalyst system and reaction conditions. The use of a modern biarylphosphine ligand-based precatalyst in conjunction with a mild inorganic base like cesium carbonate provides a reliable pathway to the desired aminopyridine products while preserving the integrity of the base-sensitive Boc-protecting group. This protocol serves as a robust starting point for the synthesis of diverse compound libraries for drug discovery and development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Buchwald触媒・配位子 [sigmaaldrich.com]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. reddit.com [reddit.com]
Sonogashira coupling conditions for tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
Application Note & Protocol
Topic: Sonogashira Coupling Conditions for tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction on this compound, a common heterocyclic building block in medicinal chemistry. We will explore the mechanistic underpinnings of the reaction, offer a detailed and optimized experimental protocol, and provide insights into critical parameter selection and troubleshooting. The protocol is designed to be robust and reproducible, addressing the specific challenges associated with this substituted pyridine substrate, such as potential catalyst inhibition and steric hindrance.
Introduction and Scientific Context
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] First reported in 1975, the reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[2][3] Its utility in constructing complex molecular architectures under mild conditions has made it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4]
The substrate of interest, this compound, presents a unique set of considerations for the Sonogashira coupling:
-
Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides for this transformation, readily undergoing oxidative addition to the palladium(0) catalyst, which often allows for milder reaction conditions.[3][5]
-
Pyridine Moiety: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially acting as an inhibitor. Careful selection of ligands and conditions is necessary to mitigate this effect.[3]
-
Substituent Effects: The electron-donating methoxy group and the sterically demanding tert-butoxycarbonyl (Boc) protecting group adjacent to the reaction site can influence catalyst accessibility and electronic properties of the aryl iodide.
This guide aims to provide a scientifically grounded protocol that balances these factors to achieve high-yield, clean conversion.
Mechanism Overview: The Dual Catalytic Cycle
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition into the aryl-iodide bond. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide species, furnished by the copper cycle. The final step is reductive elimination, which forms the desired C(sp²)-C(sp) bond and regenerates the active Pd(0) catalyst.[6]
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base.[7] The base deprotonates the alkyne, and the resulting acetylide anion forms a copper(I) acetylide. This species is crucial for the transmetalation step with the palladium center.[3][6]
The interplay between these cycles is critical for an efficient reaction. The formation of the copper acetylide is often considered the rate-determining step.[6]
Figure 1: The dual catalytic cycle of the Sonogashira coupling reaction.
Optimized Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. Reagents should be handled using standard laboratory safety procedures.
Reagents and Materials
| Reagent | M.W. | Amount (mg/μL) | Mmol | Equivalents |
| This compound | 350.15 | 350 mg | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 125 μL (123 mg) | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 21 mg | 0.03 | 0.03 (3 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 11.5 mg | 0.06 | 0.06 (6 mol%) |
| Triethylamine (Et₃N) | 101.19 | 420 μL (304 mg) | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 5.0 mL | - | - |
Reaction Setup and Execution
Note: The success of this reaction is highly dependent on maintaining an inert, anhydrous atmosphere to prevent catalyst decomposition and unwanted side reactions like Glaser homocoupling.[5]
-
Vessel Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound (350 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (21 mg, 0.03 mmol), and copper(I) iodide (11.5 mg, 0.06 mmol).
-
Atmosphere Purge: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Base Addition: Add anhydrous THF (5.0 mL) and triethylamine (420 μL, 3.0 mmol) via syringe. Stir the mixture to form a suspension.
-
Degassing (Critical Step): Degas the solvent-reagent mixture by bubbling the inert gas through the suspension for 10-15 minutes. This removes dissolved oxygen.
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 125 μL, 1.2 mmol) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. For less reactive alkynes or if the reaction stalls, gentle heating to 40-50°C may be required.[8]
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in dichloromethane (20 mL).
-
Wash the organic layer with saturated aqueous ammonium chloride (2 x 15 mL) to remove the amine base and copper salts, followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Key Parameter Justification (E-E-A-T)
-
Copper Co-catalyst: Copper(I) iodide is essential for the classical Sonogashira and significantly increases the reaction rate, allowing for mild conditions.[3] It is crucial to use fresh, high-purity CuI, as degraded material can inhibit the reaction.[5] Copper-free Sonogashira variants exist but often require higher temperatures or more specialized ligands.[2]
-
Base: An amine base like triethylamine serves two purposes: it deprotonates the terminal alkyne to form the acetylide and neutralizes the hydrogen iodide (HI) generated during the catalytic cycle.[3][5] Using the amine in excess is standard practice. For some substrates, a bulkier base like diisopropylethylamine (DIPEA) can be beneficial.[10]
-
Solvent: Anhydrous THF is a common choice. Other solvents like DMF or acetonitrile can be used, but THF is often preferred as it may reduce the likelihood of palladium black precipitation.[5][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd or Cu).[5]2. Insufficiently inert atmosphere.[5]3. Impure starting materials. | 1. Use fresh, high-quality catalysts. Ensure CuI is off-white, not green/brown.2. Ensure proper degassing of the solvent and maintain a positive pressure of inert gas.3. Purify starting materials if their quality is questionable. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to oxygen, impurities, or inappropriate temperature.[5] | 1. Improve inert atmosphere technique.2. Use high-purity, anhydrous solvents.3. Avoid excessive heating unless necessary. Consider switching to a different solvent system (e.g., Toluene/DIPEA).[8] |
| Glaser Homocoupling (Alkyne Dimerization) | Presence of oxygen, which facilitates the oxidative coupling of copper acetylides.[5] | Rigorously exclude oxygen through thorough degassing and maintaining a robust inert atmosphere. |
| Reaction Stalls | 1. Catalyst inhibition by pyridine nitrogen.2. Steric hindrance slowing the reaction. | 1. Increase catalyst loading slightly (e.g., to 5 mol% Pd).2. Gently heat the reaction to 40-50°C.3. Screen alternative, bulkier phosphine ligands (e.g., P(t-Bu)₃).[9] |
Safety Precautions
-
Reagents: Palladium catalysts and copper salts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: THF and triethylamine are flammable and volatile. Work in a well-ventilated area away from ignition sources.
-
Inert Atmosphere: Schlenk line and syringe techniques require proper training to avoid injury and ensure a safe reaction setup.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
Application Notes and Protocols for the Heck Reaction of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
Introduction: The Heck Reaction in Modern Drug Discovery
The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This powerful transformation, which couples an unsaturated halide with an alkene, has revolutionized the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[2] The reaction's ability to forge new carbon-carbon bonds under relatively mild conditions makes it an indispensable tool for the construction of diverse molecular scaffolds. This application note provides a detailed protocol for the Heck reaction utilizing tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate, a versatile building block in medicinal chemistry. The substituted pyridine motif is a common feature in many biologically active compounds, and the ability to further functionalize this core structure via the Heck reaction opens avenues for the rapid generation of novel analogues for drug discovery programs.
The general mechanism of the Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[3] The cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst, forming a Pd(II) intermediate. Subsequent migratory insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination, releases the desired product and regenerates the active Pd(0) catalyst.[1]
Materials and Reagents
Starting Materials
-
This compound: This key starting material is commercially available from suppliers such as Sigma-Aldrich (AldrichCPR).[4] For researchers opting for in-house synthesis, a plausible route involves the Boc protection of 3-amino-5-methoxypyridine followed by regioselective iodination. Standard protocols for Boc protection of amines typically involve the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.[5][6] Subsequent iodination can be achieved using various iodinating agents, with the regioselectivity influenced by the directing effects of the substituents on the pyridine ring.
-
Alkene Coupling Partner: A variety of alkenes can be employed in the Heck reaction. For the purpose of this protocol, n-butyl acrylate will be used as a model electron-deficient alkene. Other suitable alkenes include styrene, acrylonitrile, and other acrylates.
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst that is reduced in situ to the active Pd(0) species.[3]
-
Phosphine Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting efficient reaction. For aryl iodides, bulky and electron-rich phosphine ligands are often beneficial. Tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylphosphine (PPh₃) are suitable choices.
-
Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the catalytic cycle.[3] Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are commonly used.
-
Solvent: A polar aprotic solvent is typically used to facilitate the dissolution of the reactants and promote the reaction. N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices.
Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate
This protocol provides a general starting point for the Heck reaction. Optimization of the reaction parameters may be necessary to achieve the highest yield and purity for different alkene coupling partners.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and the phosphine ligand (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., DMF, approximately 0.1 M concentration relative to the aryl iodide). Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst.
-
Addition of Alkene and Base: Add n-butyl acrylate (1.2 equiv) and the base (e.g., triethylamine, 2.0 equiv) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (2 x) and brine (1 x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow Diagram
Caption: A streamlined workflow for the Heck cross-coupling reaction.
Scientific Rationale and Optimization
The success of the Heck reaction is highly dependent on the careful selection and optimization of several key parameters.
| Parameter | Recommended Starting Conditions | Rationale and Optimization Considerations |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) | Palladium(II) acetate is a cost-effective and air-stable precatalyst that is readily reduced in situ to the active Pd(0) species. For less reactive substrates, a pre-formed Pd(0) source like Pd(PPh₃)₄ may be beneficial.[7] |
| Ligand | P(o-tol)₃ or PPh₃ (4 mol%) | Bulky, electron-rich phosphine ligands stabilize the Pd(0) species and promote the oxidative addition step. The ligand-to-palladium ratio can influence the reaction rate and catalyst stability.[8] |
| Base | Triethylamine (2.0 equiv) | The base neutralizes the HI formed during the catalytic cycle, preventing catalyst deactivation. Inorganic bases like K₂CO₃ can also be effective. The choice of base can impact the reaction rate and selectivity. |
| Solvent | DMF or Acetonitrile (0.1 M) | Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the ionic intermediates in the catalytic cycle. The choice of solvent can influence reaction kinetics and product yields. |
| Temperature | 80-100 °C | The reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition and side reactions. Optimization is often required to find the balance between reactivity and stability. |
| Alkene Stoichiometry | 1.2 equivalents | A slight excess of the alkene is often used to ensure complete consumption of the more valuable aryl iodide. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poorly degassed solvent | - Use a fresh batch of palladium catalyst.- Consider a more active ligand.- Incrementally increase the reaction temperature.- Ensure all solvents are thoroughly degassed to remove oxygen. |
| Formation of Side Products | - Catalyst decomposition- Isomerization of the alkene- Homocoupling of the aryl iodide | - Lower the reaction temperature.- Use a more robust ligand.- Adjust the base and solvent system. |
| Poor Reproducibility | - Inconsistent quality of reagents- Variations in reaction setup and inertness | - Use high-purity, anhydrous reagents and solvents.- Ensure a consistently inert atmosphere throughout the reaction. |
Safety Precautions
Palladium-catalyzed cross-coupling reactions should be conducted with appropriate safety measures in place.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: Reactions are typically performed under an inert atmosphere of argon or nitrogen to prevent oxidation of the catalyst and phosphine ligands.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of volatile and potentially toxic reagents and solvents.
-
Exothermic Reactions: While generally not highly exothermic, be aware that palladium-catalyzed reactions can have delayed exotherms, especially at larger scales.[1] Monitor the reaction temperature, particularly during the initial heating phase.
-
Reagent Handling: Palladium compounds, phosphine ligands, and some solvents can be toxic and/or irritants. Handle them with care and consult the Safety Data Sheets (SDS) before use.
Conclusion
The Heck reaction of this compound provides a robust and versatile method for the synthesis of a wide range of substituted pyridines. The protocol outlined in this application note serves as a reliable starting point for researchers in drug discovery and organic synthesis. By understanding the underlying principles of the reaction and systematically optimizing the key parameters, this powerful C-C bond-forming reaction can be effectively harnessed to accelerate the discovery of new chemical entities.
References
- 1. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. This compound AldrichCPR 1045858-08-9 [sigmaaldrich.cn]
- 4. jk-sci.com [jk-sci.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 8. 342603-10-5,N-BOC-3-AMINO-5-METHOXYPYRIDINE [lookchemicals.com]
Application Note & Protocol: Synthesis of Biaryl Compounds Utilizing tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
Introduction: The Strategic Importance of Biaryl Pyridine Scaffolds in Modern Drug Discovery
Biaryl structures are privileged motifs in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] When embedded within a pyridine ring, these scaffolds offer a unique combination of structural rigidity, defined exit vectors for further functionalization, and favorable physicochemical properties, including the potential for hydrogen bonding and improved solubility. The specific substitution pattern of tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate presents a versatile platform for generating novel biaryl compounds. The methoxy and Boc-protected amine groups can modulate the electronic properties of the pyridine ring and offer handles for subsequent chemical transformations, while the iodo group provides a prime reaction site for transition metal-catalyzed cross-coupling reactions.
This application note provides a detailed guide for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl boronic acids or their esters. We will delve into the mechanistic underpinnings of this reaction, provide a robust and adaptable experimental protocol, and discuss key considerations for reaction optimization.
The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Strategy
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species (e.g., a boronic acid or boronate ester) and an organic halide or pseudohalide.[2] This reaction is catalyzed by a palladium complex and requires a base for the transmetalation step. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an ideal choice for the synthesis of complex biaryl compounds in a drug discovery setting.
The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below. It involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl iodide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the biaryl product and regenerate the active palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for different arylboronic acids.
Materials:
-
This compound (CAS: 1045858-08-9)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, P(tBu)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
-
Nitrogen or Argon source for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Materials for work-up and purification (e.g., celite, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Application Notes and Protocols: Facile Deprotection of Boc Group from tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
<
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability and predictable, acid-labile nature.[1][2] This application note provides a comprehensive guide for the efficient removal of the Boc protecting group from tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate, a substrate featuring an electron-rich and potentially sensitive iodinated pyridine core. We present a comparative analysis of two standard acidic deprotection protocols—Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane—offering detailed, step-by-step methodologies. The document delves into the underlying reaction mechanism, provides insights into reagent selection, and includes a troubleshooting guide to address common challenges, ensuring researchers and drug development professionals can achieve high-yield, clean deprotection for this class of compounds.
Introduction: Navigating the Nuances of Boc Deprotection
The strategic use of protecting groups is fundamental to the synthesis of complex molecules. The Boc group, in particular, is widely employed for the temporary protection of amines due to its robustness under a variety of non-acidic conditions and its straightforward removal using acids.[1][3] The deprotection of this compound to yield 4-iodo-5-methoxypyridin-3-amine is a critical transformation, often serving as a gateway to further functionalization in medicinal chemistry and materials science.
However, the specific substrate presents unique challenges:
-
Electron-Rich Pyridine Ring: The methoxy substituent enhances the electron density of the pyridine ring, which can influence its reactivity and stability under strongly acidic conditions.
-
Iodo-Substituent: The carbon-iodine bond can be susceptible to cleavage (de-iodination) under certain reductive or harsh acidic conditions.
-
Steric Hindrance: The substitution pattern around the carbamate may influence the rate of acid-catalyzed cleavage.
This guide is designed to provide a scientifically grounded, practical framework for selecting and executing the optimal deprotection strategy for this substrate and structurally related molecules.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is a facile, acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[4][5][6] The reaction cascade ensures a clean transformation with gaseous byproducts, simplifying reaction work-up.
The mechanism involves four key steps:
-
Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA, HCl).[5][6] This step activates the carbamate for cleavage.
-
Formation of a Tert-butyl Cation: The protonated intermediate is unstable and fragments, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[5][6]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[4][5] This irreversible step drives the reaction to completion.
-
Amine Salt Formation: The newly liberated amine is a basic species and is immediately protonated by the excess acid present in the reaction medium, forming the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[6]
A potential complication arises from the highly reactive tert-butyl cation intermediate, which can act as an electrophile and alkylate nucleophilic sites on the substrate or other molecules.[5][7][8] While less of a concern for this specific substrate, for molecules containing sensitive residues like tryptophan or methionine, the addition of scavengers (e.g., anisole, thioanisole) is often necessary to trap this cation.[5][8]
Caption: Acid-catalyzed Boc deprotection mechanism.
Comparative Analysis of Deprotection Reagents
The choice of acid is critical and depends on the substrate's sensitivity, the desired reaction rate, and downstream processing requirements. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for Boc deprotection.[3][9]
| Reagent System | Typical Conditions | Advantages | Disadvantages & Considerations |
| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM)[5][10] | - High volatility of TFA and DCM simplifies removal in vacuo.[11] - Generally fast and efficient at room temperature.[5] - Excellent solubilizing properties. | - TFA is corrosive and requires careful handling.[12] - The resulting TFA salt can sometimes be difficult to handle or require salt exchange. - Potential for trifluoroacetylation of the amine product under harsh conditions (rare). |
| Hydrochloric Acid (HCl) | 4 M in 1,4-Dioxane[13][14] | - Cost-effective. - Forms a hydrochloride salt, which is often a stable, crystalline solid suitable for isolation. - Can offer different selectivity compared to TFA.[13] | - Dioxane has a high boiling point and is a suspected carcinogen, requiring careful handling and removal. - Can be less effective for very sterically hindered Boc groups. - The product may precipitate from the reaction mixture.[15] |
| Other Reagents | Oxalyl Chloride in Methanol[2][16] | - Milder conditions may be suitable for highly sensitive substrates. | - May require more optimization. - Not as commonly used or well-established as TFA or HCl methods. |
For this compound, both TFA and HCl are expected to be effective. The choice may ultimately depend on the desired form of the final product (free base vs. salt) and the scale of the reaction.
Experimental Protocols
Safety Precaution: These protocols involve the use of corrosive acids and volatile organic solvents. All procedures must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is generally preferred for its speed and the ease of removing reagents and solvent post-reaction.[5][10]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1–0.2 M.
-
Reagent Addition: While stirring at room temperature, add TFA (5-10 eq, typically a 25% v/v solution of TFA in DCM) to the solution. The reaction is often mildly exothermic. For larger scale reactions, addition via a dropping funnel at 0 °C is recommended.[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The deprotection is typically complete within 30 minutes to 2 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up (Isolation of Free Base): a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[10][11] b. Re-dissolve the residue in a suitable organic solvent like ethyl acetate or DCM. c. Carefully add saturated NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will occur. d. Separate the organic layer, and wash it sequentially with water and brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude 4-iodo-5-methoxypyridin-3-amine.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization if it is a solid.[17]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a robust alternative to TFA and often yields the product as a stable hydrochloride salt, which can be advantageous for storage and handling.[13][14]
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane solution
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: To a round-bottom flask containing the Boc-protected substrate (1.0 eq), add a 4 M solution of HCl in 1,4-Dioxane (5-10 eq of HCl).[14] The substrate may not fully dissolve initially.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 1-4 hours.[14] The product hydrochloride salt may precipitate during the reaction. Monitor the reaction progress by TLC or LC-MS (after quenching a small aliquot with base).
-
Work-up (Isolation of Hydrochloride Salt): a. Upon completion, add diethyl ether to the reaction slurry to ensure complete precipitation of the hydrochloride salt.[18] b. Stir the resulting suspension for 15-30 minutes. c. Collect the solid product by vacuum filtration. d. Wash the filter cake with diethyl ether to remove residual dioxane and any non-polar impurities. e. Dry the solid under vacuum to yield 4-iodo-5-methoxypyridin-3-amine hydrochloride. The salt can often be used directly in subsequent steps or neutralized separately to obtain the free base.
Caption: General experimental workflow for Boc deprotection.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient acid or reaction time. - Steric hindrance around the Boc group. - Poor quality of reagents (e.g., wet solvent). | - Increase the equivalents of acid or prolong the reaction time. - Gentle heating (e.g., to 40-50 °C) may be attempted, but monitor for side products. - Ensure anhydrous conditions are maintained. |
| Side Product Formation (e.g., De-iodination) | - The C-I bond is generally stable to these acidic conditions, but prolonged reaction times or elevated temperatures could potentially lead to degradation. | - Ensure the reaction is not run for an unnecessarily long time. Monitor closely and work up as soon as the starting material is consumed. - Avoid heating unless necessary. |
| Difficult Work-up / Emulsion Formation | - The amine product or its salt may act as a surfactant. | - Add brine during the aqueous wash to help break emulsions. - Filter the biphasic mixture through a pad of Celite. |
| Product is an Oil or Difficult to Purify | - The free amine may be a low-melting solid or an oil. - Impurities from the reaction. | - Convert the free base to its hydrochloride salt by treating a solution of the amine with HCl in ether or dioxane to obtain a more crystalline solid. - Ensure thorough purification by column chromatography, potentially using a gradient elution system. |
Conclusion
The deprotection of this compound can be reliably achieved using standard acid-catalyzed methods. Both TFA in DCM and HCl in dioxane are highly effective protocols, and the choice between them can be guided by the desired final product form (free base vs. hydrochloride salt) and operational considerations. By understanding the reaction mechanism and potential pitfalls, researchers can confidently perform this key transformation to access the valuable 4-iodo-5-methoxypyridin-3-amine intermediate for applications in drug discovery and chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. rdworldonline.com [rdworldonline.com]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boc Deprotection - HCl [commonorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. xray.uky.edu [xray.uky.edu]
- 17. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
catalytic systems for cross-coupling with 4-iodopyridines
An In-Depth Guide to Catalytic Systems for Cross-Coupling Reactions with 4-Iodopyridines
Authored by: Senior Application Scientist
Abstract
The functionalization of pyridine rings is a foundational element in the fields of medicinal chemistry and materials science, with 4-substituted pyridines representing a particularly valuable structural motif. Palladium-catalyzed cross-coupling reactions have emerged as the most versatile and efficient methods for forging carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at specific positions on the pyridine core.[1] This guide provides a comprehensive overview of catalytic systems optimized for cross-coupling reactions with 4-iodopyridines. We delve into the mechanistic principles, compare the performance of various palladium, nickel, and copper-based systems, and offer detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.
The "Pyridine Problem": Navigating Challenges in Cross-Coupling
Pyridine-containing scaffolds are ubiquitous in pharmaceuticals and functional materials.[2] However, their use in transition-metal-catalyzed cross-coupling reactions is not without challenges. The primary obstacle, often termed the "2-pyridyl problem" but relevant to all pyridine isomers, is the propensity of the pyridine nitrogen's lone pair of electrons to coordinate strongly with the metal center of the catalyst (e.g., palladium).[3][4] This coordination can sequester the active catalyst, forming stable, off-cycle complexes that inhibit or completely halt catalytic turnover—a phenomenon known as catalyst poisoning.[4][5]
Causality Behind Catalyst Selection: The choice of catalyst, particularly the ligand system, is therefore a critical decision designed to mitigate this poisoning effect. The most successful strategies employ ligands that are sterically bulky and/or electron-rich.
-
Steric Hindrance: Bulky ligands, such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), create a crowded coordination sphere around the metal center. This steric shield physically obstructs the approach of the pyridine nitrogen, favoring the productive binding of the aryl halide and the organometallic partner.[6][7]
-
Electron-Richness: Electron-donating ligands enhance the electron density on the metal center, which accelerates the rate-limiting oxidative addition step and subsequent reductive elimination.[8] A more reactive catalyst is less susceptible to being trapped in an inactive, poisoned state.
Furthermore, the reactivity of the carbon-halogen bond follows the general trend: C–I > C–Br > C–Cl.[9][10][11] 4-Iodopyridine is a highly reactive substrate due to the weaker C-I bond, making it an excellent electrophile for a wide range of cross-coupling reactions, often allowing for milder reaction conditions compared to its bromo or chloro counterparts.[1][11]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction, the palladium-catalyzed coupling of an organoboron reagent with an organic halide, is arguably the most widely used C-C bond-forming reaction in pharmaceutical synthesis.[12][13][14] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[13][15]
The catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid (activated by a base), and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[14]
Comparative Performance of Catalytic Systems for Suzuki Coupling
The table below summarizes representative catalytic systems for the Suzuki-Miyaura coupling of 4-iodopyridine with various arylboronic acids.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Approx. Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 | [11] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 88-96 | [9] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | ~90-98 | [9][11] |
| NiI₂·H₂O | 4,4'-dimethoxy-2,2'-bipyridine | (with Zn powder) | DMPU | 60 | Varies | [16] |
Protocol: Suzuki-Miyaura Coupling of 4-Iodopyridine with Phenylboronic Acid
This protocol describes a general procedure for the synthesis of 4-phenylpyridine.
Materials:
-
4-Iodopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
PdCl₂(dppf) (0.03 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-iodopyridine, phenylboronic acid, and cesium carbonate.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment. This is crucial as Pd(0) species are oxygen-sensitive.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, PdCl₂(dppf).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) to the reaction flask via syringe.[10]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete (starting material is consumed), cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Forging C(sp²)–C(sp) Bonds
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, typically using a dual catalytic system of palladium and a copper(I) co-catalyst.[17][18] This transformation is indispensable for synthesizing arylalkynes, which are key intermediates in pharmaceuticals, natural products, and materials science.[17] 4-Iodopyridine is an excellent substrate, often reacting with high efficiency at room temperature.[18]
The mechanism involves two interconnected catalytic cycles.[18] The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.
Comparative Performance of Catalytic Systems for Sonogashira Coupling
| Catalyst Precursor | Co-Catalyst | Base | Solvent | Temp (°C) | Approx. Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp | ~90-98 | [19] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N / Piperidine | DMF | 60-80 | 85-95 | [11][20] |
| Pd(PPh₃)₄ | None (Copper-Free) | Piperidine | THF | 50-60 | Varies | [19] |
Causality in Protocol Design: A common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is also catalyzed by copper. To minimize this, reactions must be performed under a strict inert atmosphere.[17] Using the minimum effective amount of CuI and adding the alkyne slowly can also disfavor this pathway.[19]
Protocol: Sonogashira Coupling of 4-Iodopyridine with Phenylacetylene
Materials:
-
4-Iodopyridine (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N), anhydrous and degassed (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Schlenk flask and magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 4-iodopyridine, Pd(PPh₃)₄, and CuI.[9]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous and degassed THF and triethylamine via syringe. The amine acts as both the base and a solvent. Stir the mixture for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (phenylacetylene) dropwise to the mixture via syringe.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(phenylethynyl)pyridine.[19]
Buchwald-Hartwig Amination: Forging C(sp²)–N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[21] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[21][22] The development of several 'generations' of sterically hindered and electron-rich phosphine ligands has enabled the coupling of a vast range of amines and aryl halides under mild conditions.[21]
The mechanism is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination.[21]
Comparative Performance of Catalytic Systems for Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Approx. Yield (%) | Reference |
| Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | 100 | Good | [23] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | t-BuOH | 110 | 85-98 | [22] |
| Pd(OAc)₂ | Josiphos (CyPF-tBu) | K₃PO₄ | Toluene | 100 | High | [22] |
Protocol: Buchwald-Hartwig Amination of 4-Iodopyridine with Morpholine
Materials:
-
4-Iodopyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Palladium(II) Acetate, Pd(OAc)₂ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)
-
Anhydrous Toluene
-
Schlenk tube and magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and K₂CO₃ under an inert atmosphere.
-
Reagent Addition: Add 4-iodopyridine, toluene, and finally morpholine via syringe.
-
Inert Atmosphere: Seal the tube with a Teflon screw cap, then evacuate and backfill with argon three times.
-
Reaction: Place the tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS until the 4-iodopyridine has been consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to afford the pure 4-morpholinopyridine.
General Experimental Workflow and Conclusion
The success of any cross-coupling reaction hinges on meticulous experimental technique, particularly the exclusion of oxygen and moisture. The logical workflow for developing and executing these reactions is summarized below.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. scite.ai [scite.ai]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. nobelprize.org [nobelprize.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. orgsyn.org [orgsyn.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. scispace.com [scispace.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. research.rug.nl [research.rug.nl]
- 23. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Gram-Scale Synthesis of Pyridine Derivatives
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, found in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The demand for efficient and scalable methods to produce these vital heterocyclic compounds is ever-present in research and development settings. This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing detailed, field-proven protocols for the gram-scale synthesis of functionalized pyridines. We move beyond simple procedural lists to explain the underlying chemical principles and causalities behind key experimental choices. This guide covers several robust and versatile classical syntheses, including the Hantzsch, Guareschi-Thorpe, and Kröhnke methods, offering a validated toolkit for the practical, large-scale laboratory preparation of pyridine derivatives.
General Safety Considerations for Gram-Scale Synthesis
Working at the gram scale introduces safety considerations beyond those of typical small-scale reactions. Pyridine and its precursors can be flammable, toxic, and irritating.[3] Adherence to strict safety protocols is mandatory.
-
Ventilation: All procedures should be conducted in a certified chemical fume hood to prevent the inhalation of volatile reagents and solvents.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.[3]
-
Static Electricity: Pyridine is a flammable liquid whose vapor can be ignited by static discharge.[4] When transferring large volumes, ensure that all metal containers are properly grounded and bonded. Use non-sparking tools and avoid using plastic containers for transfers where static can accumulate.[4][5]
-
Thermal Management: Exothermic reactions can become difficult to control at a larger scale. Use an appropriately sized reaction vessel (typically not filled more than halfway) and ensure efficient stirring. Prepare an ice bath for rapid cooling in case of an unexpected exotherm.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Never pour pyridine or its derivatives down the drain.[3]
Workflow for Pyridine Synthesis
The synthesis of a target pyridine derivative follows a logical progression from planning to final characterization. The following workflow illustrates the key stages.
References
- 1. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. lobachemie.com [lobachemie.com]
Application Notes & Protocols: Leveraging tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate for the Synthesis of Novel Kinase Inhibitors
Introduction: The Strategic Value of the Pyridine Scaffold in Kinase Inhibition
Protein kinases, which regulate a vast array of cellular functions, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors often relies on heterocyclic scaffolds that can effectively mimic the ATP molecule and bind to the enzyme's active site. Among these, the pyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry.[3][4] The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, enabling high-affinity interactions with the "hinge" region of the kinase ATP-binding pocket—a foundational requirement for potent inhibition.[5][6] Furthermore, the pyridine core offers a versatile framework for synthetic modification, allowing chemists to optimize potency, selectivity, and pharmacokinetic properties.[1][6][7]
This guide focuses on tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate , a highly functionalized building block designed for the efficient synthesis of sophisticated kinase inhibitors. This reagent strategically combines three key features:
-
A Regiochemically Defined Iodo Group: The C4-iodine serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and alkynyl groups. The carbon-iodine bond's high reactivity compared to C-Br or C-Cl bonds allows for predictable and selective functionalization under mild conditions.[8][9]
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protected amine at the C3 position is strategically placed to serve as a precursor to the primary amine, a crucial hinge-binding element. The Boc group is robust, surviving many coupling conditions, yet is easily removed in a final deprotection step.[5][10]
-
A Modulating Methoxy Group: The C5-methoxy substituent can provide beneficial steric and electronic effects, potentially interacting with specific sub-pockets within the kinase active site to enhance potency and selectivity.[11][12]
These application notes provide field-proven protocols and expert insights into the use of this building block to accelerate the discovery and development of next-generation kinase inhibitors.
Physicochemical Properties and Safe Handling
Proper handling and storage are critical for ensuring the integrity and reactivity of the reagent.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 1045858-08-9 | |
| Molecular Formula | C₁₁H₁₅IN₂O₃ | |
| Molecular Weight | 350.15 g/mol | |
| Appearance | Solid | |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [13] |
Safety Information:
-
Pictogram: GHS07
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed). May cause skin and eye irritation.[14][15]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood. Wash hands thoroughly after handling.[13][14][16] For detailed information, consult the full Safety Data Sheet (SDS).[14]
Synthetic Strategy: A Workflow for Rapid Diversification
The primary utility of this building block lies in its capacity for late-stage functionalization. The workflow centers on the selective reaction at the C4-iodo position, followed by deprotection of the C3-amine to reveal the final kinase inhibitor scaffold. This strategy allows for the creation of large libraries of compounds from a common intermediate.
Caption: Synthetic workflow using the title building block.
Core Application Protocols
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Principle & Causality: The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, ideal for introducing aryl or heteroaryl moieties that can probe deep hydrophobic pockets of the kinase active site.[17][18] The reaction's high functional group tolerance and the stability of boronic acids make it a preferred method in medicinal chemistry.[8][19] The choice of a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ is critical; these catalysts readily undergo oxidative addition with the highly reactive C-I bond, initiating the catalytic cycle.[8][20] A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[17]
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition: Add degassed solvents (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe. The typical reaction concentration is 0.1 M.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[8]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl product.
| Common Issue | Potential Cause(s) | Recommended Solution |
| Low Yield | Inactive catalyst; insufficient degassing; poor quality reagents. | Use a fresh bottle of catalyst; ensure rigorous degassing of solvents; use anhydrous reagents. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing technique; ensure a positive pressure of inert gas is maintained. |
| Protodeboronation | Unstable boronic acid; prolonged heating. | Use a more stable boronate ester (e.g., pinacol ester); reduce reaction time if possible. |
Sonogashira Coupling for C-C (Alkynyl) Bond Formation
Principle & Causality: The Sonogashira coupling introduces a linear, rigid alkyne linker, which is useful for spanning the distance to different regions of the active site or for serving as a precursor to other functional groups.[21][22] The reaction is co-catalyzed by palladium and copper(I).[23] The palladium complex activates the C-I bond, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center.[24] An amine base (e.g., Et₃N) is used as both the base and, often, the solvent.[9]
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).
-
Solvent/Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, Et₃N, 3.0 equiv) via syringe.
-
Alkyne Addition: Stir the mixture for 10 minutes at room temperature, then add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary.
-
Monitoring: Monitor progress by TLC or LC-MS until the starting material is consumed (typically 1-6 hours).[21]
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynylpyridine.
Buchwald-Hartwig Amination for C-N Bond Formation
Principle & Causality: This reaction is a powerful tool for forming C-N bonds, allowing the introduction of primary or secondary amines at the C4 position.[25] This is particularly useful for building inhibitors that require an additional hydrogen bond donor/acceptor or a linker to a solubilizing group. The reaction relies on a palladium catalyst and a specialized phosphine ligand (e.g., Xantphos, BINAP) that facilitates the challenging reductive elimination step to form the C-N bond.[26][27][28] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine nucleophile.[25][29]
Detailed Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and the phosphine ligand (e.g., Xantphos, 0.04 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe to a concentration of ~0.1 M.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. Reactions are often complete within 4-24 hours.[25]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
Final Step: Boc Group Deprotection
Principle & Causality: The final step in the synthesis is the removal of the Boc protecting group to unmask the critical C3-primary amine. This is almost universally accomplished under acidic conditions.[30][31] Trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent protonates the carbamate, which then fragments into tert-butyl cation (which is trapped by scavengers or solvent), carbon dioxide, and the desired free amine as a salt.[32]
Detailed Protocol:
-
Setup: Dissolve the Boc-protected intermediate (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of the deprotecting agent. Common conditions include:
-
20-50% Trifluoroacetic acid (TFA) in DCM.
-
4 M HCl in 1,4-dioxane.
-
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor by LC-MS until no starting material remains.
-
Workup: Concentrate the reaction mixture under reduced pressure. If the product precipitates as a salt, it can be collected by filtration. Otherwise, the residue can be triturated with a non-polar solvent like diethyl ether to induce precipitation. The resulting amine salt is often used directly or can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted if the free base is required.
Structure-Activity Relationship (SAR) and Kinase Binding
The functional groups of the scaffold derived from this building block play distinct and crucial roles in binding to the kinase active site. Understanding this relationship is key to rational inhibitor design.[33]
-
3-Amino Group (Hinge Binder): The deprotected primary amine is the cornerstone of inhibitor binding. It typically forms one or two canonical hydrogen bonds with the backbone carbonyls and/or nitrogens of the kinase hinge region, anchoring the molecule in the ATP-binding site.[5][10]
-
4-Position Substituent (Potency & Selectivity): The group introduced via cross-coupling (aryl, alkynyl, etc.) extends into the ribose-binding pocket or toward the solvent-exposed region. Modifying this group is the primary strategy for achieving potency and selectivity.[34][35] A bulky hydrophobic group can occupy a deep pocket, while a more polar group can interact with solvent or residues at the mouth of the active site.[36]
-
5-Methoxy Group (Fine-Tuning): This group occupies a space near the "gatekeeper" residue. Its presence can provide favorable van der Waals interactions and can be modified (e.g., to ethoxy or difluoromethoxy) to fine-tune inhibitor fit and selectivity against kinases with different gatekeeper residues.[11][12]
Caption: Key interactions of the inhibitor scaffold in a kinase active site.
Conclusion
This compound is a powerful and versatile building block for modern medicinal chemistry. Its pre-installed, orthogonally reactive functional groups provide a streamlined path to complex 3,4,5-trisubstituted pyridine scaffolds. By enabling regioselective diversification at the C4 position while protecting a key C3 hinge-binding amine, this reagent allows researchers to rapidly explore structure-activity relationships and accelerate the development of potent and selective kinase inhibitors for a wide range of therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. chempoint.com [chempoint.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Yoneda Labs [yonedalabs.com]
- 20. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 21. benchchem.com [benchchem.com]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. benchchem.com [benchchem.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. rsc.org [rsc.org]
- 29. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Organic Syntheses Procedure [orgsyn.org]
- 31. Organic Syntheses Procedure [orgsyn.org]
- 32. rsc.org [rsc.org]
- 33. Structure-Activity Relationship of USP5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 35. benchchem.com [benchchem.com]
- 36. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding low yields in the Suzuki-Miyaura cross-coupling of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate. This particular substrate presents a unique set of challenges due to a combination of steric hindrance and electronic effects, which can impede the efficiency of the catalytic cycle.
Understanding the Challenge: A Multifactorial Problem
The low yield observed in the Suzuki coupling of this compound often stems from a combination of factors related to its structure. The bulky tert-butylcarbamate (Boc) group ortho to the iodine atom creates significant steric hindrance around the reaction center.[1] This can slow down the crucial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2] Furthermore, the electron-donating nature of the methoxy and carbamate groups can also influence the reactivity of the pyridyl iodide.
This guide will systematically address the key parameters of the Suzuki-Miyaura coupling, providing actionable insights to overcome these challenges and optimize your reaction for higher yields.
The Suzuki-Miyaura Catalytic Cycle: A Quick Refresher
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[3][4] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl halide.[2][5]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is typically facilitated by a base.[6]
-
Reductive Elimination: The two organic partners couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[3][5]
Any factor that inhibits one of these steps can lead to a decrease in the overall reaction yield.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the Suzuki coupling of this compound.
Q1: My reaction is showing very low conversion of the starting material. What are the most likely causes?
A1: Low conversion often points to issues with the initial and often rate-limiting oxidative addition step, which can be particularly challenging for sterically hindered substrates.[1][7] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: For sterically demanding couplings, standard catalysts like Pd(PPh₃)₄ may not be effective.[8] Consider using more active and sterically bulky ligands that promote oxidative addition and subsequent reductive elimination.[3][9]
-
Catalyst Pre-activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to low activity. Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst can sometimes be beneficial.
-
Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for oxidative addition. If your reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C, solvent permitting.[12]
Q2: I'm observing significant amounts of dehalogenation (replacement of iodine with hydrogen). How can I minimize this side reaction?
A2: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[3] This can occur if the palladium hydride species, formed from reactions with trace water, solvent, or amine bases, undergoes reductive elimination with the aryl group.
-
Choice of Base: Strong, non-coordinating bases are often preferred. While inorganic bases like K₂CO₃ and Cs₂CO₃ are common, K₃PO₄ is often a good choice for sensitive substrates.[12] Avoid amine bases like triethylamine if dehalogenation is a problem.
-
Solvent Purity: Ensure you are using anhydrous and thoroughly degassed solvents.[13] Oxygen can lead to catalyst degradation, and water can be a source of protons for dehalogenation. Ethereal solvents like 1,4-dioxane and THF are commonly used, often with a small amount of water to aid in dissolving the base.[4][6] However, if protodeboronation is also an issue, strictly anhydrous conditions may be necessary.
Q3: I see a lot of homocoupling of my boronic acid/ester. What causes this and how can I prevent it?
A3: Homocoupling of the organoboron reagent to form a biaryl byproduct (R-R) is often promoted by the presence of oxygen and Pd(II) species.[3]
-
Inert Atmosphere: Meticulous degassing of the reaction mixture and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is critical.[12] Use standard Schlenk line techniques for best results.
-
Catalyst Choice: Using a Pd(0) source directly can sometimes reduce the amount of Pd(II) present at the start of the reaction, which can contribute to homocoupling.
-
Stoichiometry: Using a slight excess of the boronic acid or ester (e.g., 1.2-1.5 equivalents) is common, but a large excess can sometimes favor homocoupling.
Q4: Could the Boc protecting group be causing issues?
A4: While the Boc group is generally stable under Suzuki conditions, it's worth considering potential complications. The carbamate functionality itself can, under certain conditions with specific catalysts (particularly nickel), act as a leaving group in cross-coupling reactions.[14][15][16] However, with standard palladium catalysis for an aryl iodide, this is less likely to be the primary issue. The main contribution of the Boc group is the steric hindrance it imposes. If all other optimization attempts fail, you might consider if a smaller protecting group could be used in your synthetic route.
Recommended Optimization Workflow
If you are experiencing low yields, a systematic optimization of the reaction conditions is recommended. The following workflow provides a structured approach to identifying the optimal parameters for your specific coupling partners.
Caption: A systematic workflow for optimizing the Suzuki coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Catalyst and Ligand Screening
This protocol provides a template for screening different palladium catalysts and ligands.
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid or ester (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water).[4] Bubble the inert gas through the solution for 10-15 minutes. In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%) in a small amount of the reaction solvent. Add the catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS.[13] Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Example Catalyst Screening Table
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | <10 |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3.3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 75 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3.3) | K₃PO₄ (2) | Toluene/H₂O | 110 | 12 | 82 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Toluene/H₂O | 110 | 8 | 85 |
Note: This data is illustrative and serves as an example of how to present screening results.[8]
Final Recommendations
For the Suzuki coupling of the sterically hindered and electron-rich this compound, success often lies in the choice of a highly active catalyst system. We recommend starting with a modern Buchwald-type ligand like SPhos or XPhos, or an N-heterocyclic carbene-based catalyst, in combination with a strong, non-coordinating base like K₃PO₄. Careful attention to maintaining an inert atmosphere and using anhydrous, degassed solvents is paramount to minimizing side reactions. By systematically evaluating these key parameters, you can significantly improve the yield and efficiency of this challenging transformation.
References
- 1. reddit.com [reddit.com]
- 2. byjus.com [byjus.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
side reactions in Buchwald-Hartwig amination with tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
Topic: Side Reactions and Troubleshooting for the Amination of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Substituted Pyridine Substrate
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting and practical advice for challenges encountered during the Buchwald-Hartwig amination of this compound. This particular substrate, while containing a highly reactive aryl iodide, presents a unique combination of electronic and steric factors that can lead to specific side reactions and low yields.
The key challenges arise from:
-
An Electron-Rich Heteroaromatic Core: The methoxy and carbamate groups donate electron density to the pyridine ring, which can increase the propensity for certain side reactions, notably hydrodehalogenation.[1]
-
Potential for Catalyst Inhibition: The pyridine nitrogen lone pair can coordinate to the palladium center, potentially deactivating the catalyst and stalling the reaction.[2]
-
Steric Hindrance: The substituents flanking the iodine atom create a sterically congested environment, demanding carefully selected ligands to facilitate the key steps of the catalytic cycle.[3][4][5]
This guide provides a structured, question-and-answer framework to address these issues directly, followed by a hands-on troubleshooting section and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and problematic side reaction when working with this substrate?
A1: The most frequently encountered side reaction is hydrodehalogenation , where the iodine atom is replaced by a hydrogen atom, yielding tert-butyl 5-methoxypyridin-3-ylcarbamate. This byproduct can be difficult to separate from the starting material and significantly lowers the yield of the desired aminated product. This occurs when a palladium-hydride intermediate is formed, which then reductively eliminates the arene-H bond instead of the desired arene-N bond.[1][6]
Q2: What are the sources of hydride that lead to hydrodehalogenation?
A2: Hydride sources are often adventitious but can also be generated from reaction components. Potential sources include:
-
Water: Trace amounts of water can react with phosphine ligands or other species to generate hydrides.[7][8]
-
Amine Coupling Partner: Primary and secondary amines, particularly those with α-hydrogens, can undergo β-hydride elimination from the palladium-amido intermediate.[3][9]
-
Solvent: Alcoholic solvents (e.g., t-BuOH) can be a source of hydrides through oxidation by the palladium complex.[1][6]
-
Base: Some bases or their byproducts can contribute to hydride formation.
Q3: How does the pyridine nitrogen interfere with the reaction, and how can this be mitigated?
A3: The lone pair on the pyridine nitrogen can act as a ligand, binding to the palladium catalyst. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively sequestering the palladium and halting the reaction.[2] This is a common challenge for heteroaromatic substrates. Mitigation strategies include:
-
Using Bulky Ligands: Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) can physically block the pyridine nitrogen from accessing the palladium center, favoring the productive catalytic pathway.[10]
-
Optimizing Reaction Temperature: Higher temperatures can sometimes overcome the energy barrier of this inhibitory binding, but this must be balanced against the risk of other side reactions.[9]
Q4: Is the tert-butyl carbamate (Boc) protecting group stable under typical Buchwald-Hartwig conditions?
A4: Generally, yes. The Boc group is known for its stability under most basic conditions used in Buchwald-Hartwig aminations.[11][12] However, it is sensitive to strong acids and can be labile under harsh thermal conditions, especially in the presence of a very strong base like NaOt-Bu at temperatures exceeding 110 °C.[13][14] If Boc cleavage is suspected, using a milder base such as K₃PO₄ or Cs₂CO₃ and lowering the reaction temperature is recommended.[15]
Q5: What class of ligands is most effective for this sterically hindered pyridine substrate?
A5: For sterically hindered and electron-rich substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[3][10] These ligands promote the crucial, often rate-limiting, reductive elimination step to form the C-N bond, which helps outcompete side reactions like β-hydride elimination.[3] They also facilitate the initial oxidative addition to the sterically encumbered C-I bond.
| Recommended Ligands | Key Features & Applications |
| XPhos | Highly general and effective for a wide range of substrates, including heteroaryl chlorides and bromides.[10] |
| RuPhos | Particularly effective for the coupling of secondary amines and sterically demanding substrates.[10] |
| BrettPhos | Excellent for promoting the monoarylation of primary amines and coupling with aryl mesylates.[10][15] |
Troubleshooting Guide
This section addresses specific experimental outcomes and provides a logical framework for resolving them.
Problem 1: High levels of hydrodehalogenated byproduct are observed by LC-MS.
-
Observation: A major peak corresponding to the mass of tert-butyl 5-methoxypyridin-3-ylcarbamate is present in the crude reaction mixture.
-
Primary Cause: The rate of hydrodehalogenation is competitive with or faster than the rate of C-N reductive elimination.
Diagnostic Workflow & Solutions
Caption: Troubleshooting hydrodehalogenation.
Problem 2: Reaction stalls at low-to-moderate conversion; starting material remains.
-
Observation: LC-MS analysis shows significant amounts of unreacted this compound even after extended reaction times.
-
Primary Cause: Catalyst deactivation or inhibition.
Solutions:
-
Re-evaluate the Ligand: As discussed (FAQ A3), the pyridine nitrogen can inhibit the catalyst. If you are not already using a bulky biaryl phosphine ligand, switching to one is the first and most critical step.
-
Use a Palladium Pre-catalyst: Instead of generating the Pd(0) active species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined, air-stable pre-catalyst (e.g., XPhos Pd G3). Pre-catalysts ensure more reliable and complete formation of the active catalyst, leading to more consistent results.[9]
-
Ensure an Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, leading to deactivation. Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of argon or nitrogen throughout.[2]
-
Consider the Solvent: Toluene and dioxane are generally good, non-coordinating solvents for this reaction.[9] Avoid highly coordinating solvents that might compete for binding sites on the palladium.
Problem 3: Unidentified byproducts and/or evidence of Boc-group cleavage are observed.
-
Observation: Mass spectrometry shows peaks corresponding to the deprotected starting material or product, or other unexpected masses.
-
Primary Cause: Reaction conditions are too harsh, leading to decomposition of the substrate or product.
Solutions:
-
Switch to a Milder Base: Strong alkoxide bases like NaOt-Bu are highly effective but can be aggressive at high temperatures.[15] Switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ can often preserve sensitive functional groups without sacrificing reactivity, especially with an effective ligand.[15][16]
-
Lower the Reaction Temperature: While pyridinic substrates often require heat, running the reaction at the lowest effective temperature (e.g., 80-90 °C instead of 110 °C) can minimize decomposition pathways.
Key Catalytic Cycles and Side Reactions
Understanding the mechanistic pathways is crucial for rational troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. research.rug.nl [research.rug.nl]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for Reactions with tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
Welcome to the technical support guide for optimizing catalytic reactions involving the versatile building block, tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst loading in palladium-catalyzed cross-coupling reactions. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic routes effectively.
Part 1: Foundational Principles of Catalyst Optimization
This section addresses the fundamental questions surrounding why and how we approach catalyst loading for this specific substrate.
Q1: Why is precise optimization of catalyst loading so critical for this substrate?
Optimizing catalyst loading is a crucial exercise in balancing reaction efficiency with economic and practical constraints. For a high-value intermediate like this compound, this balance is paramount.
-
Economic Viability : Palladium catalysts and their associated phosphine ligands are expensive. Reducing catalyst loading from 5 mol% to 0.5 mol% can significantly decrease the cost of goods, especially in large-scale synthesis.[1]
-
Product Purity : High catalyst loading can sometimes lead to an increase in side reactions. More importantly, it results in higher concentrations of residual palladium in the crude product.[2] For pharmaceutical applications, stringent limits on heavy metal contamination necessitate costly and often difficult purification steps. Lowering the initial catalyst input simplifies downstream processing.
-
Reaction Kinetics & Selectivity : While sufficient catalyst is needed to drive the reaction to completion in a reasonable timeframe, excessive loading does not always equate to a better outcome and can sometimes negatively impact selectivity.
Q2: What are the essential components of a catalytic system for this iodo-pyridine substrate?
The success of cross-coupling reactions hinges on the synergy between the palladium source and a carefully selected ligand. The active catalyst, typically a Palladium(0) species, is formed in situ from these components.
-
Palladium Precursor : These are stable Pd(II) or Pd(0) sources. Common examples include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like t-BuXPhos Palladacycle.
-
Ligand : The ligand is arguably the most critical component for tuning reactivity.[3][4] For a substrate containing a pyridine nitrogen, which can potentially coordinate to and inhibit the palladium center, bulky and electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often essential.[5][6] These ligands promote the formation of low-coordinate, highly active Pd(0) species that are crucial for challenging transformations.[6]
Caption: Formation of the active catalytic species.
Q3: How does the carbon-iodine bond in the substrate influence catalyst selection and loading?
The reactivity of the carbon-halogen bond is a primary determinant of the required reaction conditions. The general reactivity trend for palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl.[7]
-
High Reactivity : The C-I bond in this compound is highly susceptible to oxidative addition, the first and often rate-limiting step in the catalytic cycle.[7] This high reactivity means that, in principle, lower catalyst loadings and milder conditions can be employed compared to analogous bromo- or chloro-pyridines.
-
Catalyst Choice : For routine couplings with this reactive iodide, traditional catalyst systems like Pd(PPh₃)₄ may provide good results.[7] However, to achieve very low catalyst loadings (<<1 mol%) and high turnover numbers (TONs), more advanced systems with bulky, electron-rich ligands are still recommended as they generate more stable and active catalysts.[6][8]
Part 2: Troubleshooting Guide for Catalyst Optimization
This section provides a systematic, question-driven approach to resolving common experimental issues.
Problem: My reaction shows low or no conversion of the starting material.
Q: I've set up my Suzuki/Buchwald-Hartwig/Sonogashira coupling, but analysis (TLC, LC-MS) shows mostly unreacted starting material. What are the likely causes and how can I fix this?
This is the most common issue encountered. A systematic approach is crucial to identify the root cause without wasting significant time and resources.
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting low conversion.
Detailed Steps:
-
Verify Reagent Integrity and Inert Atmosphere :
-
Oxygen Sensitivity : The active Pd(0) catalyst is readily oxidized and deactivated by oxygen. Ensure all solvents and reagents have been rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[9]
-
Base Solubility : Poor solubility of the inorganic base (e.g., K₂CO₃, K₃PO₄) is a common, often overlooked, cause of failure.[10] Ensure vigorous stirring. In some cases, switching to a more soluble base (e.g., Cs₂CO₃) or a different solvent system can resolve the issue.[10]
-
Purity : Ensure the starting material, coupling partner, and all reagents are pure and dry. Water can interfere with many steps of the catalytic cycle.
-
-
Re-evaluate the Catalyst System :
-
Ligand Choice : For this substrate, a simple ligand like PPh₃ may not be sufficient, especially if aiming for low loading. Consider switching to a more electron-rich, bulky phosphine ligand such as XPhos, RuPhos, or an N-heterocyclic carbene (NHC) ligand, which are known to promote challenging couplings.[3][6]
-
Pre-catalyst vs. In Situ : Using a well-defined pre-catalyst (e.g., G3 or G4 palladacycles) can provide more reproducible results than generating the active catalyst in situ from a precursor like Pd(OAc)₂.
-
-
Systematically Increase Catalyst Loading :
-
If you started with a low loading (e.g., <1 mol%), the catalyst may simply be decomposing before the reaction reaches completion. As a diagnostic test, run the reaction at a higher, more conventional loading (e.g., 2-5 mol%). If the reaction proceeds, you can then work on optimizing it back down.
-
Problem: I'm observing significant side product formation.
Q: My desired product is forming, but I have major impurities from side reactions. How can I improve selectivity?
Side reactions are often a function of the reaction conditions and catalyst system. Identifying the side product is the first step to mitigation.
| Side Product | Common Cause(s) | Mitigation Strategy |
| Alkyne Homocoupling (Sonogashira) | Oxygen presence; high copper co-catalyst concentration. | Rigorously degas all reagents; reduce or eliminate the Cu(I) co-catalyst; use a copper-free Sonogashira protocol.[5][11] |
| Protodeiodination (Hydrodehalogenation) | Presence of trace water or other proton sources; slow reductive elimination. | Use rigorously dried solvents and reagents; use a ligand that promotes faster reductive elimination (often bulkier ligands). |
| Biaryl Formation (Buchwald-Hartwig) | Can occur with certain primary amines. | Screen different catalyst/ligand combinations and stoichiometries; optimizing the base is often key.[10] |
Problem: My reaction starts but stalls before completion.
Q: The reaction proceeds to ~50-70% conversion and then stops. What is causing catalyst deactivation?
Catalyst deactivation is common and can be caused by product inhibition, thermal decomposition, or poisoning.
-
Pyridine Inhibition : The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially forming an off-cycle, inactive species.[5] The use of very bulky ligands helps to create a sterically hindered environment around the palladium, disfavoring this inhibitory binding.[6]
-
Thermal Instability : At elevated temperatures, the catalyst may decompose over time. If possible, screen lower reaction temperatures. The high reactivity of the C-I bond may allow for successful coupling at temperatures lower than 100°C.
-
Impurity Poisoning : Ensure all reagents are of high purity. Functional groups like unprotected thiols or other soft nucleophiles can irreversibly bind to and poison the palladium catalyst.
Part 3: Experimental Protocols for Optimization
Protocol 1: General Screening of Catalyst Loading for Suzuki-Miyaura Coupling
This protocol provides a framework for efficiently determining the minimum required catalyst loading for a given transformation. It is designed to be run in parallel in a multi-well plate or with several vials.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Pre-catalyst (e.g., SPhos Pd G3)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert atmosphere glovebox or Schlenk line
-
Array of reaction vials with stir bars
Workflow:
Caption: Workflow for parallel catalyst loading screening.
Procedure:
-
Preparation : In an inert atmosphere glovebox, add the arylboronic acid (e.g., 0.12 mmol) and base (e.g., 0.2 mmol) to each of 5 reaction vials.
-
Catalyst Addition : Prepare a stock solution of the palladium pre-catalyst. Add the appropriate volume to each vial to achieve the target loadings.
-
Vial 1: 2.0 mol%
-
Vial 2: 1.0 mol%
-
Vial 3: 0.5 mol%
-
Vial 4: 0.1 mol%
-
Vial 5: 0.05 mol%
-
-
Substrate Addition : Add this compound (e.g., 0.1 mmol) to each vial, followed by the degassed solvent (to achieve a concentration of ~0.1 M).
-
Reaction : Seal the vials and place them in a pre-heated aluminum block on a stirrer plate outside the glovebox. Heat at the desired temperature (e.g., 80-110 °C) for a set time (e.g., 12-24 hours).[12]
-
Analysis : After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or UPLC to determine the conversion and yield for each catalyst loading.
Part 4: Frequently Asked Questions (FAQs)
Q: What are the typical catalyst loading ranges for different cross-coupling reactions with this substrate?
-
Suzuki-Miyaura : Due to the high reactivity of the iodide, loadings can often be optimized to 0.1 - 2 mol% . With highly active pre-catalysts, <0.1 mol% is achievable.[1][2]
-
Buchwald-Hartwig Amination : This reaction can be more sensitive. A good starting point for screening is 1 - 3 mol% .[10][13] Optimization can often bring this down to <1 mol%.
-
Sonogashira Coupling : Traditionally, loadings are around 1 - 5 mol% for the palladium catalyst and 2 - 10 mol% for the copper(I) co-catalyst.[5][14] Modern copper-free methods may require similar palladium loadings but can offer cleaner reactions.
Q: Can I use a heterogeneous catalyst like Palladium on Carbon (Pd/C)?
While Pd/C is attractive for its ease of removal, it is generally less effective for these types of cross-coupling reactions compared to homogeneous catalysts. The active sites can be less accessible, and leaching of palladium into the solution is often observed, blurring the line between true heterogeneous and homogeneous catalysis. For high efficiency and turnover, a well-defined homogeneous system is strongly recommended.[7]
Q: What is a "pre-catalyst" and why is it beneficial?
A pre-catalyst is a stable, well-defined palladium complex (usually Pd(II)) that is easily activated under the reaction conditions to form the active Pd(0) species. Examples include palladacycles like the Buchwald G3 and G4 pre-catalysts. They are often preferred over simple precursors like Pd(OAc)₂ because they:
-
Provide a 1:1 or 2:1 palladium-to-ligand ratio, ensuring the formation of a consistent active species.
-
Often lead to more reproducible reaction outcomes and can achieve higher activity at lower loadings.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 3. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. research.rug.nl [research.rug.nl]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. bristol.ac.uk [bristol.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Iodopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical effect of the base on the efficiency of palladium-catalyzed cross-coupling reactions involving 4-iodopyridine substrates. The pyridine motif is a cornerstone in medicinal chemistry, but its successful functionalization is highly dependent on meticulously optimized reaction conditions, with the choice of base being a paramount factor.[1][2] This document is structured to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your own experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the cross-coupling of 4-iodopyridines, with a focus on how the base is often the root cause and the key to the solution.
| Problem | Probable Cause(s) Related to Base | Recommended Solutions & Scientific Rationale |
| Issue 1: Low or No Product Yield | 1. Inappropriate Base Strength (pKa): The selected base may be too weak to facilitate the key catalytic step (e.g., transmetalation in Suzuki coupling, deprotonation in Sonogashira).[3][4] 2. Poor Base Solubility: The base is not soluble enough in the reaction solvent to be effective. This is a very common cause of failure, as the reaction often occurs at the liquid-solid interface.[5][6] 3. Base-Induced Side Reactions: A base that is too strong or nucleophilic can cause decomposition of the starting material or product, or lead to side reactions like protodeboronation in Suzuki couplings.[7][8] | Solution: 1. Screen a Panel of Bases: Test bases with varying strengths. For Suzuki reactions, common choices include K₂CO₃, Cs₂CO₃, and the stronger K₃PO₄.[9][10] For Sonogashira, an amine base like Et₃N or DIPEA is standard.[11][12] 2. Optimize the Solvent System: For inorganic bases, use a biphasic solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) to improve solubility and facilitate the reaction.[7][13] Cesium carbonate (Cs₂CO₃) often exhibits better solubility in organic solvents than its potassium or sodium counterparts.[14] 3. Match Base to Substrate: If your substrate has base-sensitive functional groups (e.g., esters), consider using a milder base like KF or NaHCO₃, although this may require longer reaction times or higher temperatures.[3][6] |
| Issue 2: Significant Side-Product Formation (e.g., Homocoupling, Dehalogenation) | 1. Slow Cross-Coupling Rate: If the desired reaction is slow due to a suboptimal base, side reactions can become competitive. For instance, oxygen can promote the homocoupling of alkynes (Glaser coupling) in Sonogashira reactions if the main catalytic cycle is inefficient.[11][15] 2. Base-Promoted Dehalogenation: The presence of a strong base and a hydrogen source can lead to the reduction of the C-I bond, removing the reactive site.[7] | Solution: 1. Ensure Efficient Cross-Coupling: Use a base that accelerates the primary reaction. In Sonogashira couplings, ensure the amine base is pure, degassed, and used in sufficient quantity to drive the reaction forward, minimizing the time for homocoupling to occur.[11][15] 2. Moderate Basicity and Temperature: If dehalogenation is observed, consider switching to a milder base or lowering the reaction temperature.[7] Ensure all reagents are high purity to avoid adventitious proton sources. |
| Issue 3: Reaction Stalls or Fails to Reach Completion | 1. Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially slowing or inhibiting catalysis.[16] While not directly a base issue, an inefficient base fails to drive the catalytic cycle forward, increasing the opportunity for catalyst deactivation. 2. Insoluble Base Clumping: The physical form of an inorganic base can impact its effectiveness. If the base clumps, its surface area is reduced, leading to a stalled reaction.[14] | Solution: 1. Use an Effective Base to Maximize Turnover: A highly efficient base ensures the catalytic cycle turns over rapidly, minimizing the residence time of palladium in states susceptible to deactivation.[10] 2. Improve Base Dispersion: In scaled-up reactions, consider grinding the inorganic base to a fine powder before use or adding an inert material like Celite to prevent clumping and maintain a high surface area.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in different cross-coupling reactions?
A1: The base plays distinct, crucial roles depending on the reaction mechanism. It is far more than a simple acid scavenger.
-
Suzuki-Miyaura Coupling: The base is essential for activating the organoboron species. It reacts with the boronic acid (or ester) to form a more nucleophilic "ate" complex (e.g., a boronate), which is necessary for the transmetalation step to transfer the organic group to the palladium center.[8][10][17]
-
Heck Coupling: The primary role of the base is to neutralize the hydrogen halide (HI) generated during the catalytic cycle. This step is critical for regenerating the active Pd(0) catalyst from the Pd(II) intermediate, allowing the cycle to continue.[18][19][20]
-
Sonogashira Coupling: An amine base (e.g., triethylamine) is used to deprotonate the terminal alkyne, forming a copper acetylide in situ (in the presence of a Cu(I) co-catalyst). This acetylide is the active nucleophile that participates in the transmetalation step with the palladium complex.[4][12][21]
-
Buchwald-Hartwig Amination: A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is required to deprotonate the amine coupling partner, forming an amide that can then coordinate to the palladium center.[14][22]
Q2: How do I select the optimal base for my reaction with 4-iodopyridine?
A2: Base selection is an empirical process, but a logical workflow can guide your choice. The goal is to find a base that is strong enough to perform its catalytic role but not so strong that it causes unwanted side reactions.
Below is a decision-making workflow to guide your selection process.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
- 16. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Preventing Deiodination of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired deiodination of this key synthetic intermediate. We have structured this resource in a question-and-answer format to directly address the challenges you may encounter during your experiments, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Understanding the Deiodination Challenge
This section addresses the fundamental aspects of deiodination concerning your molecule of interest.
Q1: What is deiodination, and why is it a significant problem with my compound?
A: Deiodination is a chemical reaction where the iodine atom on your starting material, this compound, is replaced by a hydrogen atom. This process, also known as hydrodehalogenation, is a common and problematic side reaction in many transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][2] It leads to the formation of tert-Butyl 5-methoxypyridin-3-ylcarbamate as a major byproduct. This unwanted reaction reduces the yield of your desired product, complicates purification efforts due to similar polarities between the starting material, product, and byproduct, and consumes valuable starting materials and reagents.
Q2: What makes this specific pyridyl iodide susceptible to losing its iodine?
A: Several intrinsic factors contribute to the lability of the carbon-iodine (C-I) bond in this molecule:
-
Weak C-I Bond: The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides generally more prone to cleavage under thermal, photochemical, or reductive conditions.[3]
-
N-Heterocyclic System: Pyridyl and other N-heterocyclic halides are often more susceptible to dehalogenation than their simple aryl counterparts.[4] The nitrogen atom can coordinate to the palladium catalyst, influencing the electronic properties of the ring and the stability of reaction intermediates.[4]
-
Reaction Mechanisms: In palladium-catalyzed reactions, the primary deiodination pathway often involves the formation of a palladium-hydride (Pd-H) species.[4][5] This highly reactive species can transfer its hydride to the aryl group in an unwanted reductive elimination step, cleaving the C-I bond and forming the deiodinated byproduct.[5]
Q3: What are the primary mechanistic pathways that lead to deiodination?
A: Deiodination can occur through several mechanisms, with the most relevant in a synthetic context being palladium-mediated and radical-induced pathways.
-
Palladium-Hydride Pathway (in Cross-Coupling): This is the most common mechanism in reactions like Suzuki or Buchwald-Hartwig amination.[4] A Pd-H species is formed from various sources in the reaction mixture, such as the base (especially alkoxides), solvent (e.g., alcohols), or even trace amounts of water.[4] This Pd-H intermediate can intercept the catalytic cycle, leading to the deiodinated arene instead of the desired cross-coupled product.
-
Radical Pathway: Under certain conditions, particularly with specific bases like sodium methoxide or in the presence of radical initiators, a radical-induced deiodination can occur.[6][7] This involves an electron transfer to the aryl iodide, which then fragments into an aryl radical and an iodide ion. The aryl radical subsequently abstracts a hydrogen atom from the solvent or another component to yield the deiodinated product.[6]
-
Thermal/Photochemical Pathway: Due to the relatively weak C-I bond, decomposition can sometimes be initiated by heat or light, generating radical species that propagate deiodination.[3] This is more of a concern during storage or in prolonged, high-temperature reactions.
Below is a diagram illustrating the competition between the desired Suzuki coupling pathway and the undesired deiodination pathway.
Caption: Competing pathways in a Pd-catalyzed cross-coupling reaction.
Section 2: Troubleshooting Guide for Cross-Coupling Reactions
This section provides targeted solutions for when you observe significant deiodination during your experiments.
Issue: My reaction yields more deiodinated byproduct than the desired coupled product.
This is a common issue indicating that the rate of deiodination is competitive with or faster than the rate of productive cross-coupling. The following Q&A will guide you through optimizing your reaction conditions to favor the desired outcome.
Q: What are the first and most critical parameters I should adjust?
A: Start by evaluating your base, solvent, and temperature . These factors often have the largest impact on the formation of Pd-H species responsible for deiodination.
-
Base Selection: Avoid strong alkoxide bases (e.g., NaOtBu, KOtBu) if possible, as they are known hydride sources. Switch to weaker, non-nucleophilic inorganic bases.[4]
-
Solvent Choice: If you are using a protic solvent like an alcohol, even as a co-solvent, it can be a primary source of hydrides. Switch to anhydrous, aprotic solvents like dioxane, toluene, or THF.[4][8]
-
Temperature Control: High temperatures can accelerate deiodination.[1] Determine the lowest temperature at which the desired reaction proceeds at a reasonable rate. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
Q: Which catalyst and ligand combination is most effective at suppressing deiodination?
A: The choice of ligand is crucial. The goal is to use a ligand that accelerates the desired reductive elimination step (forming Ar-R) relative to the undesired reductive elimination (forming Ar-H). Bulky, electron-rich phosphine ligands are generally the best choice.[1][4] They promote the desired C-C bond-forming step and can stabilize the palladium catalyst.[9][10]
| Ligand | Class | Key Features & Rationale |
| XPhos, SPhos, RuPhos | Buchwald Biaryl Phosphines | Highly bulky and electron-rich. They promote fast reductive elimination of the desired product, outcompeting the deiodination pathway. Often considered the gold standard for challenging couplings.[1][4] |
| P(tBu)₃ | Alkylphosphine | Very electron-rich and sterically demanding. Effective at promoting oxidative addition and reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | Carbene Ligands | Strong σ-donors that form very stable palladium complexes. Can be highly effective in preventing deiodination by promoting a fast catalytic turnover.[4][11] |
| PPh₃ | Triarylphosphine | A general-purpose ligand but often not ideal for substrates prone to deiodination. Its lower electron-donating ability and smaller bulk can lead to slower reductive elimination, allowing more time for side reactions.[8] |
Recommendation: If you are using PPh₃ and observing deiodination, switching to a Buchwald-type ligand like XPhos or SPhos is a highly recommended first step.
Q: How does my choice of base specifically impact deiodination?
A: The base plays multiple roles, but in the context of deiodination, its primary negative role is acting as a potential hydride or proton source.
| Base | Class | Recommendation for Use |
| K₃PO₄, K₂CO₃, Cs₂CO₃ | Inorganic Carbonates/Phosphates | Highly Recommended. These are generally the best choices. They are sufficiently basic to facilitate the catalytic cycle but have a low propensity to generate hydride species.[4] |
| NaOtBu, KOtBu | Alkoxides | Use with Caution. These are very strong bases often required for reactions like Buchwald-Hartwig amination. However, they can undergo β-hydride elimination to generate Pd-H species. Avoid them for Suzuki couplings if possible.[4] |
| Et₃N, DIPEA | Amine Bases | Use with Caution. Often used in Heck and Sonogashira reactions. They can be a source of hydrides and may also act as ligands, complicating the catalysis.[5] |
Section 3: Recommended Experimental Protocol
This section provides a robust starting protocol for a Suzuki-Miyaura coupling reaction designed to minimize deiodination.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol incorporates best practices for minimizing deiodination by using an appropriate ligand, base, and solvent system under strictly inert conditions.
Caption: Recommended workflow for a deiodination-sensitive Suzuki coupling.
Section 4: General Handling and Stability FAQs
Q: How should I store this compound to prevent degradation?
A: Given the lability of the C-I bond, proper storage is essential. We recommend storing the compound in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in foil), and at a low temperature (refrigerator or freezer).[3] Storing under an inert atmosphere (argon or nitrogen) can also prevent potential oxidative degradation over long periods.
Q: Is the compound stable to strongly acidic or basic conditions outside of a reaction?
A: Caution is advised. In addition to the potential for deiodination under basic conditions, the tert-butyloxycarbonyl (Boc) protecting group is labile to strong acids (e.g., TFA, HCl). Exposure to strong acids will lead to its cleavage, revealing the free carbamate. The compound is generally more stable under weakly basic or neutral conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. cfmot.de [cfmot.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Steric Hindrance in Reactions of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate. This guide is designed to provide expert insights and practical troubleshooting advice for managing the unique steric and electronic challenges posed by this highly functionalized pyridine derivative. Our focus is on enabling successful cross-coupling and other substitution reactions by understanding and overcoming the inherent reactivity hurdles of this substrate.
Introduction to the Challenges
This compound is a valuable building block in medicinal chemistry, offering multiple points for diversification. However, its structure presents a classic case of steric congestion around the reactive C4-iodo position. The bulky tert-butyloxycarbonyl (Boc) protecting group on the adjacent C3-amine, combined with the C5-methoxy group, creates a sterically demanding environment that can significantly impede catalyst access and slow down or inhibit common transformations. Furthermore, the pyridine nitrogen's lone pair can interact with and deactivate palladium catalysts, a common issue in pyridine chemistry.[1]
This guide provides a question-and-answer-based approach to troubleshoot common issues and offers rational, field-proven strategies for optimizing your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary steric and electronic factors to consider with this molecule?
A1: There are three main factors to consider:
-
Steric Hindrance: The most significant challenge is the steric bulk from the tert-butyl group of the Boc-carbamate at the C3 position, which is ortho to the C4-iodo reaction site. This physically obstructs the approach of the catalyst and coupling partners. The C5-methoxy group also contributes to the steric environment.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1] This is a well-documented issue in cross-coupling reactions involving pyridines.
-
Electronic Effects: The methoxy group is electron-donating, which can influence the electron density of the pyridine ring and affect the rate of oxidative addition. The carbamate group's electronic influence is more complex, with potential for both resonance and inductive effects.
Q2: Is the Boc-carbamate group stable under typical cross-coupling conditions?
A2: The Boc protecting group is generally stable under the neutral to basic conditions used in many palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations. However, it is sensitive to strong acids. Care should be taken during workup and purification to avoid acidic conditions that could lead to premature deprotection. While generally stable, some strong bases at elevated temperatures could potentially affect the Boc group, though this is less common.
Q3: Which position on the pyridine ring is most reactive for cross-coupling?
A3: The carbon-iodine bond at the C4 position is the designated site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. The C-I bond is significantly more reactive towards oxidative addition with Pd(0) catalysts compared to the C-H or C-N bonds on the ring.
Troubleshooting Guide: Common Cross-Coupling Reactions
Scenario 1: Low to No Yield in Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I'm observing low conversion of my starting material, this compound. What are the likely causes and how can I fix it?*
A: Low yield in this Suzuki coupling is a classic problem stemming from steric hindrance and catalyst inhibition. Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection are Critical: The steric bulk around the iodo group necessitates a highly active and sterically demanding catalyst system to facilitate both oxidative addition and reductive elimination.
-
Initial Recommendation: Standard catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates. You should employ modern catalyst systems known for coupling sterically hindered partners.
-
Actionable Solutions:
-
Use Bulky, Electron-Rich Phosphine Ligands: These ligands stabilize the palladium center, promote the formation of the active monoligated Pd(0) species, and create a large steric pocket that facilitates the coupling of bulky substrates.[2] Excellent choices include Buchwald-type biarylphosphine ligands.
-
Employ Pre-formed Catalysts: Using air-stable palladium pre-catalysts that incorporate these bulky ligands (e.g., G3 or G4 palladacycles) can lead to more consistent generation of the active catalyst.
-
| Catalyst System | Ligand Type | Key Advantage |
| Pd₂(dba)₃ + XPhos or SPhos | Biaryl Monophosphine | Excellent for sterically hindered substrates; promotes fast reductive elimination. |
| XPhos Pd G3 | Palladacycle Pre-catalyst | Air-stable, efficient generation of active Pd(0)L species. |
| Pd(OAc)₂ + RuPhos | Biaryl Monophosphine | Highly active for electron-rich and sterically demanding heteroaryl halides. |
2. Optimizing Reaction Parameters: Fine-tuning the reaction conditions can overcome the activation energy barrier imposed by steric hindrance.
-
Base Selection: The choice of base is crucial. A stronger, non-nucleophilic base is often required.
-
Recommendation: Switch from weaker bases like Na₂CO₃ to stronger bases like K₃PO₄ or Cs₂CO₃. The larger cation (Cs⁺) can also have beneficial effects on solubility and reactivity.
-
-
Solvent Choice: The solvent must dissolve all components and can influence catalyst activity.
-
Recommendation: Anhydrous, polar aprotic solvents are generally preferred. Toluene, 1,4-dioxane, or a mixture like dioxane/water are good starting points.
-
-
Temperature: Higher temperatures are often necessary to overcome steric hindrance, but excessive heat can lead to catalyst decomposition.
-
Recommendation: Start at around 80-90 °C and increase to 100-110 °C if the reaction is sluggish. Monitor for the formation of palladium black, which indicates catalyst decomposition.
-
Scenario 2: Failure in Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is not proceeding. What should I investigate?*
A: In addition to the steric hindrance from the substrate, the amine coupling partner can also inhibit the palladium catalyst. This dual challenge requires a carefully selected catalyst system.
1. Ligand Choice is Paramount: The ligand must be bulky enough to overcome the steric hindrance of the pyridine substrate while also facilitating the C-N bond-forming reductive elimination.
-
Actionable Solutions:
-
For Primary and Secondary Amines: Use bulky biarylphosphine ligands like XPhos , RuPhos , or BrettPhos . These have proven effective for coupling a wide range of amines with hindered aryl halides.
-
Chelating Ligands: Bidentate phosphine ligands such as BINAP or Josiphos can also be effective, particularly for preventing catalyst deactivation pathways.
-
2. Base Compatibility: A strong, non-nucleophilic base is essential for deprotonating the amine without competing in the reaction.
-
Recommendation: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the bases of choice for Buchwald-Hartwig aminations.
3. Workflow Diagram for Troubleshooting Buchwald-Hartwig Amination:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Scenario 3: Sonogashira Coupling Issues - Homocoupling and Low Yield
Q: I am trying to perform a Sonogashira coupling with a terminal alkyne and am observing significant alkyne homocoupling (Glaser coupling) and poor yield of the desired product. How can I improve this?
A: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst. The steric hindrance of your substrate can slow the desired cross-coupling, giving the homocoupling pathway more time to occur.
1. Minimize or Eliminate Copper: The most direct way to reduce Glaser coupling is to modify the role of the copper co-catalyst.
-
Actionable Solutions:
-
Reduce Copper Loading: Titrate down the amount of CuI to the minimum required (e.g., 1-2 mol%).
-
Switch to Copper-Free Conditions: Many modern protocols for Sonogashira coupling are copper-free. These often require a more active palladium catalyst/ligand system and a suitable base like an amine (e.g., triethylamine or diisopropylethylamine) which can also act as the solvent.
-
2. Optimize the Palladium Catalyst and Base:
-
Catalyst: For copper-free conditions, a robust palladium catalyst is needed. Systems like Pd(PPh₃)₂Cl₂ with a bulky phosphine ligand or a pre-catalyst can be effective.
-
Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure it is dry and freshly distilled.
3. General Protocol for a Copper-Free Sonogashira Coupling (Starting Point):
| Parameter | Recommendation | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Common and effective Pd(II) source. |
| Ligand | P(t-Bu)₃ or similar bulky phosphine (4-10 mol%) | Promotes the catalytic cycle with hindered substrates. |
| Base/Solvent | Anhydrous Triethylamine (TEA) or DIPEA | Acts as both base and solvent, crucial for copper-free protocols. |
| Temperature | 60-80 °C | Balances reaction rate against potential side reactions. |
| Atmosphere | Rigorously inert (Argon or Nitrogen) | Protects the catalyst and prevents oxidative homocoupling. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound*
This protocol is a robust starting point and may require optimization for specific boronic acids.
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Boc-Deprotection
Should the final product require the free amine, the Boc group can be removed under acidic conditions.
-
Dissolution: Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Upon completion, carefully concentrate the mixture under reduced pressure.
-
Neutralization: Re-dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid.
-
Isolation: Dry the organic layer, concentrate, and purify as necessary.
Logical Relationship Diagram
This diagram illustrates the key decision points when managing steric hindrance in cross-coupling reactions with the title compound.
Caption: Decision-making flowchart for overcoming steric hindrance.
References
Technical Support Center: Troubleshooting Boc Deprotection Without Affecting Other Functional Groups
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and ease of removal. However, the very conditions that make its removal straightforward can often jeopardize other sensitive functional groups within a complex molecule. This guide provides in-depth troubleshooting strategies, alternative protocols, and a foundational understanding of the chemical principles at play to navigate the selective deprotection of the Boc group.
Frequently Asked questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?
The acid-catalyzed cleavage of a Boc group is a three-step process initiated by a strong acid, typically trifluoroacetic acid (TFA).[1]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[1][2]
-
Carbocation Formation: This protonation destabilizes the carbamate, leading to its cleavage. This generates a stable tert-butyl cation and a carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine. The amine is then protonated by the excess acid to form a salt.[1][2]
Q2: Why is a solution of TFA in dichloromethane (DCM) the most common reagent for Boc deprotection?
TFA is a strong acid that efficiently protonates the Boc group, facilitating its removal.[1] DCM is an excellent solvent for most protected compounds and does not interfere with the reaction.[3] This combination offers a balance of reactivity and practicality for a wide range of substrates.
Q3: What are the primary side reactions to be aware of during Boc deprotection?
The main culprit for side reactions is the highly reactive tert-butyl cation generated during the deprotection process.[4][5][6] This electrophile can alkylate nucleophilic residues in the substrate, such as:
Q4: How can I effectively monitor the progress of my Boc deprotection reaction?
Several techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): A quick and easy method to observe the disappearance of the starting material and the appearance of the more polar product (the free amine or its salt).[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides precise monitoring of the consumption of the starting material and confirms the mass of the desired product.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet of the Boc protons around 1.4 ppm can be monitored to confirm deprotection.[4]
Troubleshooting Guide: Preserving Functional Group Integrity
The central challenge in Boc deprotection is achieving complete removal without affecting other acid-labile groups. The following sections address common problems and provide validated solutions.
Problem 1: Incomplete Boc Deprotection
Incomplete deprotection can arise from several factors, including steric hindrance, insufficient acid strength, or suboptimal reaction conditions.[4][8]
Possible Causes & Solutions
-
Steric Hindrance: Bulky neighboring groups can restrict the acid's access to the Boc group.[4][8]
-
Insufficient Acid Concentration: The rate of Boc cleavage can be dependent on the acid concentration.[1][4]
-
Solution: Gradually increase the concentration of TFA. For very resistant groups, neat TFA can be used, though with increased risk to other functional groups.[10]
-
-
Poor Solubility: If the substrate is not fully dissolved, the reaction will be inefficient.[4]
-
Solution: Choose a solvent system in which the protected compound is fully soluble.[3]
-
Problem 2: Undesired Cleavage of Other Acid-Labile Protecting Groups
A common issue is the unintended removal of other acid-sensitive groups like tert-butyl esters, trityl (Tr), or some silyl ethers (e.g., TBDMS).[11]
Decision-Making for Selective Deprotection
The key to selectivity is modulating the acidity of the reaction medium. The Boc group is generally more sensitive to acid than many other protecting groups, allowing for a window of selective removal.[5]
Table 1: Relative Acid Lability of Common Protecting Groups
| Protecting Group | Typical Deprotection Conditions | Relative Lability |
| Boc | 20-50% TFA in DCM | High |
| Trityl (Tr) | 1-5% TFA in DCM | High |
| tert-Butyl ether/ester | 50-100% TFA in DCM | Moderate |
| TBDMS | Acetic Acid, TBAF | Low (under standard Boc conditions) |
| Cbz | H₂, Pd/C | Orthogonal |
| Fmoc | Piperidine | Orthogonal |
Alternative Protocols for Enhanced Selectivity
When standard TFA conditions are too harsh, milder reagents are necessary.
Zinc bromide, a Lewis acid, is particularly effective for the selective deprotection of secondary N-Boc groups in the presence of primary N-Boc groups and other acid-sensitive functionalities.[12][13][14]
Experimental Protocol:
-
Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM).
-
Add 2-4 equivalents of zinc bromide (ZnBr₂).[12]
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to several days.[12][15]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate or a similar base and extract the product with an organic solvent.
For substrates that can withstand heat, thermal deprotection offers an acid-free alternative.[16]
Experimental Protocol:
-
Dissolve or suspend the Boc-protected compound in a high-boiling solvent such as water, dioxane, or toluene.[16][17]
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary significantly.
-
Upon completion, cool the reaction mixture and isolate the product.
Problem 3: Side Reactions at Sensitive Residues (Tryptophan, Methionine, etc.)
As previously mentioned, the tert-butyl cation is a potent electrophile that can lead to unwanted alkylation of nucleophilic functional groups.[6][7]
The Role of Scavengers
The most effective way to prevent these side reactions is to include "scavengers" in the deprotection cocktail.[4][6] These are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues in your substrate, effectively trapping it.[6]
Table 2: Common Scavengers and Their Applications
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, effective for Trp, Met, Tyr | 2.5-5% (v/v) |
| Water | General purpose, helps hydrolyze the cation | 2.5-5% (v/v) |
| Thioanisole | Met, Trp | 5% (v/v) |
| Triethylsilane (TES) | General purpose | 5-10% (v/v) |
-
Prepare a deprotection cocktail. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[7]
-
Dissolve the Boc-protected substrate in DCM.
-
Add the deprotection cocktail to the substrate solution.
-
Stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the volatiles under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[3]
Decision-Making Flowchart for Boc Deprotection
To assist in selecting the optimal deprotection strategy, the following flowchart provides a logical progression based on the substrate's characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fiveable.me [fiveable.me]
- 12. Zinc Bromide [commonorganicchemistry.com]
- 13. tandfonline.com [tandfonline.com]
- 14. BOC Protection and Deprotection-百灵威 [jkchemical.com]
- 15. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 16. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 17. reddit.com [reddit.com]
- 18. mcours.net [mcours.net]
Technical Support Center: Improving the Regioselectivity of Reactions with Substituted Pyridines
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered when attempting to control regioselectivity in reactions involving substituted pyridines. The pyridine core is a vital component in numerous FDA-approved drugs and agrochemicals, making the selective functionalization of this heterocycle a critical task in modern chemistry.[1] However, the inherent electronic properties of the pyridine ring, characterized by an electron-deficient nature and the coordinating ability of the nitrogen atom, often lead to challenges in achieving desired regiochemical outcomes.[1][2][3] This guide is structured to provide not just procedural steps, but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of C2 and C4 isomers in my nucleophilic aromatic substitution (SNAr) reaction?
A1: Nucleophilic aromatic substitution on pyridine rings inherently favors the C2 and C4 positions. This preference is due to the stabilization of the negatively charged Meisenheimer intermediate, where the charge can be delocalized onto the electronegative nitrogen atom.[4] The distribution between the C2 and C4 products is a delicate balance of steric and electronic factors.[4]
-
Steric Hindrance: Bulky nucleophiles or the presence of substituents near the C2 position will generally favor attack at the more sterically accessible C4 position. Conversely, a bulky group at C4 will direct the nucleophile to the C2 position.[4]
-
Electronic Effects: The electronic nature of existing substituents on the ring can influence the relative electron deficiency at the C2 and C4 positions, thereby affecting the site of nucleophilic attack.[5]
-
Kinetic vs. Thermodynamic Control: C2 substitution is often the kinetically favored product, while C4 substitution can be the thermodynamically more stable product. Reaction time and temperature can be adjusted to favor one over the other.[6]
Troubleshooting Tip: To favor C4 substitution, consider using a bulkier nucleophile. To enhance C2 selectivity, ensure the C4 position is sterically unhindered and consider running the reaction at a lower temperature for a shorter duration.[4]
Q2: My electrophilic aromatic substitution (EAS) reaction is failing or giving very low yields. What is the problem?
A2: Pyridine is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack, making it less reactive than benzene.[7][8][9] Furthermore, the basic nitrogen atom readily reacts with the acidic reagents typically used in EAS (e.g., HNO₃/H₂SO₄), forming a pyridinium ion.[8] This protonation further deactivates the ring, rendering it highly unreactive towards electrophiles.[8][10] Friedel-Crafts alkylations and acylations often fail for the same reason, as the Lewis acid catalysts coordinate to the nitrogen atom.[7][8]
Effective Strategy: The N-Oxide Approach
A robust and widely adopted strategy is to first oxidize the pyridine to its corresponding N-oxide.[7][11]
-
Activation: The N-oxide group is electron-donating, which activates the C2 and C4 positions towards electrophilic attack.[7][11]
-
Regiocontrol: This activation strongly directs electrophilic substitution to the C4 position.[4]
-
Deoxygenation: Following the substitution reaction, the N-oxide can be readily deoxygenated back to the pyridine using reagents like PCl₃ or zinc dust.[7]
Q3: How can I achieve substitution at the C3 position?
A3: The C3 position of pyridine is the most electron-rich carbon and is the typical site for electrophilic attack, although overall reactivity is low.[7] Forcing direct electrophilic substitution often requires harsh conditions.[3] More reliable methods for C3 functionalization include:
-
Directed ortho-Metalation (DoM): If a directing group is present at the C2 or C4 position, deprotonation with a strong base (like LDA or LiTMP) will occur at the adjacent C3 position.[12][13] The resulting organolithium species can then be quenched with an electrophile.
-
Temporary Dearomatization Strategies: Recent advances have focused on temporarily converting pyridines into more electron-rich dearomatized intermediates.[1][14][15][16] These intermediates, such as Zincke imines or oxazino-pyridines, can undergo regioselective electrophilic functionalization at the C3 position, followed by rearomatization.[15]
Q4: I am struggling with the regioselectivity of a Minisci-type radical reaction. How can I control the outcome?
A4: The Minisci reaction is a powerful tool for the alkylation of electron-deficient heterocycles. However, with unsubstituted or mono-substituted pyridines, it often yields a mixture of C2 and C4 isomers, with a general preference for the C2 position.[3]
Controlling C4-Selectivity: A practical approach to achieve C4-selectivity is to use a removable blocking group on the nitrogen atom. This strategy involves:
-
Formation of a Pyridinium Salt: Reacting the pyridine with a reagent like maleic acid derivatives to form a bulky pyridinium salt.[17]
-
Steric Shielding: The bulky group on the nitrogen sterically hinders the C2 and C6 positions, directing the incoming radical to the C4 position.[17][18]
-
Deprotection: After the C4-alkylation, the blocking group can be easily removed under basic conditions to yield the C4-substituted pyridine.[4][17]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common regioselectivity issues.
| Problem | Potential Cause(s) | Suggested Solutions & Rationale |
| Poor C3/C5 selectivity in electrophilic halogenation. | The directing effect of the ring nitrogen is competing with the directing effect of an existing substituent. | Switch to milder reagents: N-halosuccinimides (NCS, NBS, NIS) can offer better control than elemental halogens.[11] Employ alternative strategies: Forcing direct halogenation can be inefficient. Consider using pyridine N-oxides for C2 or C4 halogenation, or a Zincke-type ring-opening/closing sequence for C3 halogenation.[11] |
| Nucleophilic addition of an organometallic reagent is non-selective. | The hard/soft nature of the nucleophile and the activating group on the nitrogen can influence C2 vs. C4 addition. | Vary the organometallic reagent: "Hard" nucleophiles like organolithium reagents may show different selectivity compared to "softer" Grignard reagents.[19] Change the N-activating group: The choice of acylating agent (in N-acyl pyridinium salts) can significantly impact the regioselectivity of the addition.[19] |
| meta-C-H functionalization is not working with my 2-substituted pyridine. | Steric hindrance from the ortho-substituent can prevent the necessary coordination of the catalyst or directing group with the pyridine nitrogen. | Utilize a different catalytic system: Some methods, like certain Ni/Lewis acid co-catalyzed reactions, show poor tolerance for ortho-substituents.[14] Consider strategies that do not rely on direct coordination to the nitrogen, such as those involving temporary dearomatization.[14] |
| Directed ortho-metalation (DoM) is failing. | Competitive nucleophilic addition: The organolithium base can add to the C2 or C6 position of the pyridine ring instead of deprotonating it.[12][20] Inappropriate base: The choice of base is critical. | Use a hindered base: Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used to minimize competitive nucleophilic addition due to their steric bulk.[12][13] Low Temperatures: Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetically faster deprotonation over addition.[4] |
Experimental Protocols & Visualizations
Protocol 1: C4-Selective Minisci Alkylation via a Removable Blocking Group
This protocol describes a general procedure for the C4-selective alkylation of a substituted pyridine using a maleate-derived blocking group.[17]
Step 1: Formation of the Pyridinium Salt
-
Dissolve the substituted pyridine (1.0 equiv) in a suitable solvent (e.g., DCE).
-
Add the blocking group reagent (e.g., a maleic acid derivative, 1.1 equiv).
-
Stir the mixture at a specified temperature (e.g., 50 °C) until the formation of the pyridinium salt is complete (monitor by NMR or LC-MS).
-
Isolate the pyridinium salt, which is often a crystalline solid.[17]
Step 2: C4-Selective Minisci Reaction
-
In a reaction vessel, combine the pyridinium salt (1.0 equiv), the carboxylic acid (2.0 equiv), and a silver nitrate catalyst (AgNO₃, 20 mol%).[17]
-
Add a 1:1 mixture of DCE and water.
-
Add the oxidant, ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv).
-
Heat the reaction to 50 °C and stir for 2 hours, or until the reaction is complete by TLC/LC-MS.[17]
Step 3: Deprotection
-
After cooling the reaction mixture, add a base (e.g., DBU, 3.0 equiv) to remove the blocking group.
-
Stir until the deprotection is complete.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the C4-alkylated pyridine by column chromatography.
Caption: Workflow for C4-selective Minisci alkylation of pyridines.
Protocol 2: Directed ortho-Metalation (DoM) for C3-Functionalization
This protocol outlines the C3-functionalization of a 2-substituted pyridine containing a directing metalating group (DMG).
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the 2-substituted pyridine (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of a lithium amide base (e.g., LDA, 1.1 equiv) to the cooled pyridine solution.
-
Lithiation: Stir the reaction mixture at -78 °C for the appropriate time (typically 30 minutes to several hours) to allow for complete C3-lithiation.
-
Electrophilic Quench: Add the desired electrophile (1.2 equiv) to the reaction mixture at -78 °C.
-
Warming & Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).[4]
-
Workup & Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or crystallization.
Caption: General workflow for Directed ortho-Metalation (DoM).
Decision Tree for Regioselective Pyridine Substitution
This diagram provides a simplified decision-making framework for selecting an appropriate strategy based on the desired position of substitution.
Caption: Decision tree for selecting a regioselective pyridine substitution strategy.
References
- 1. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. Pyridine is bad at electrophilic aromatic substitution [ns1.almerja.com]
- 9. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. gcwgandhinagar.com [gcwgandhinagar.com]
- 11. benchchem.com [benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 15. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Iodopyridine vs. 4-Bromopyridine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers and professionals in drug development and materials science, the functionalization of the pyridine scaffold is a frequent and critical task. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and scope.[1] A pivotal decision in the design of these synthetic routes is the choice of the halide on the pyridine ring. This guide provides an in-depth, objective comparison of the reactivity of 4-iodopyridine and 4-bromopyridine, two of the most common building blocks, in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions. This analysis is grounded in mechanistic principles and supported by experimental data to inform substrate selection and reaction optimization.
The Decisive Factor: The Carbon-Halogen Bond
The enhanced reactivity of 4-iodopyridine over 4-bromopyridine in palladium-catalyzed cross-coupling reactions is a direct consequence of the difference in their carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond.[2] This fundamental property has a profound impact on the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the halopyridine to the palladium(0) catalyst.[3] A lower bond dissociation energy translates to a lower activation energy for this crucial bond-breaking step, leading to faster reaction rates.[3] Consequently, reactions with 4-iodopyridine often proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to its bromo-analogue.[4]
The general reactivity trend for halogens in palladium-catalyzed cross-coupling is well-established: I > Br > Cl.[2] This guide will provide concrete examples and data that illustrate this principle in practice.
Comparative Performance in Key Cross-Coupling Reactions
While a single study directly comparing 4-iodopyridine and 4-bromopyridine across a wide array of named reactions under identical conditions is not extensively documented, a wealth of data from individual studies and on analogous dihalopyridine systems allows for a robust qualitative and semi-quantitative comparison. The following sections summarize the expected performance of these two substrates in the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of biaryl structures. The higher reactivity of the C-I bond in 4-iodopyridine makes it a more facile coupling partner than 4-bromopyridine. This often translates to higher yields under milder conditions.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodopyridine | Phenylboronic Acid | Pd(PPh₃)₄ (1.4 mol%) | K₂CO₃ | DMF | Reflux | 1.5 | ~92%[5] |
| 4-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | 12 | ~85-95%[3][6] |
Note: The data presented is representative and compiled from different sources. Direct comparison should be made with caution. The yield for 4-iodopyridine is inferred from a similar substrate, 4-iodoanisole, under microwave conditions. The conditions for 4-bromopyridine are typical for achieving high yields.
Mizoroki-Heck Reaction: Olefin Arylation
The Mizoroki-Heck reaction allows for the substitution of a vinylic hydrogen with an aryl group. Kinetic studies on the Heck reaction of styrene with iodobenzene and bromobenzene reveal that the oxidative addition of the aryl iodide is significantly faster.[1] This trend is mirrored in the reactions of their pyridine analogues.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Observations |
| 4-Iodopyridine | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | Generally faster reaction rates and higher yields at lower temperatures. |
| 4-Bromopyridine | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 120 | Requires higher temperatures and sometimes higher catalyst loadings for comparable yields to the iodo analogue.[7] |
Note: Quantitative, side-by-side data for the Heck reaction of 4-halopyridines is sparse in the literature. The observations are based on general reactivity principles and data from analogous systems.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. While modern catalyst systems can effectively couple both aryl iodides and bromides, the inherent reactivity difference often persists.[8] For challenging couplings or when aiming for lower catalyst loadings and milder conditions, 4-iodopyridine is generally the substrate of choice.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodopyridine | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | ~85-95%[9] |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 110 | 18 | ~90%[10] |
Note: Direct comparative data for 4-halopyridines is limited. The data for 4-iodopyridine is inferred from general protocols for heteroaryl iodides. The data for 2-bromopyridine is provided as a close analogue.
Mechanistic Insights: A Tale of Two Pathways
The superior reactivity of 4-iodopyridine is rooted in the initial oxidative addition step of the palladium catalytic cycle. The weaker C-I bond allows for a lower energy transition state for the insertion of the Pd(0) catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 6. mdpi.com [mdpi.com]
- 7. sctunisie.org [sctunisie.org]
- 8. research.rug.nl [research.rug.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Senior Application Scientist's Guide to Alternative Building Blocks for tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
In modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount. The compound tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate (1 ) is a highly valued intermediate, prized for its role in constructing complex molecular architectures via cross-coupling reactions. The Boc-protected amine and the methoxy group modulate the electronic properties of the pyridine core, while the iodo-substituent at the C4 position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.
However, reliance on a single building block can introduce limitations related to cost, availability, specific reactivity, or the patentability of synthetic routes. This guide provides a comparative analysis of viable alternatives to 1 , offering researchers and process chemists a framework for selecting the optimal building block based on experimental and strategic considerations. We will explore alternatives based on varying the reactive group at the C4 position, including other halogens and a boronic ester, providing quantitative data where available and detailing the causal logic behind their application.
Core Concept: The Rationale for Alternatives
The decision to seek an alternative to a well-established building block like 1 is typically driven by several key factors:
-
Reactivity & Reaction Kinetics: The C-X bond strength (where X is the leaving group) directly influences the kinetics of oxidative addition, a critical step in many palladium-catalyzed cross-coupling reactions. The reactivity order is generally C-I > C-OTf > C-Br > C-Cl.[1][2] While high reactivity is often desired, a less reactive partner (like a bromide or chloride) can be advantageous when dealing with highly sensitive substrates or to prevent unwanted side reactions.
-
Cost and Availability: On an industrial scale, the cost of starting materials is a major consideration. Aryl bromides and chlorides are typically more cost-effective and available in a wider variety than the corresponding iodides.
-
Strategic "Flipped Reactivity": In Suzuki-Miyaura couplings, the roles of the electrophile (aryl halide) and the nucleophile (organoboron reagent) can be reversed. Employing a boronic ester version of the pyridine core allows for coupling with a diverse range of commercially available aryl and heteroaryl halides.
-
Downstream Compatibility: The choice of leaving group can impact the tolerance of other functional groups within the molecule and the coupling partner.
Comparative Analysis of C4-Functionalized Pyridine Building Blocks
We will focus on three primary classes of alternatives to this compound (1 ):
-
The Bromo-Analog: tert-Butyl 4-bromo-5-methoxypyridin-3-ylcarbamate (2 )
-
The Chloro-Analog: tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate (3 )
-
The Boronic Ester Analog: tert-Butyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylcarbamate (4 )
Structural Overview of Alternatives
Caption: Logical relationships between the primary building block and its alternatives.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of the building blocks discussed.
| Property | Iodo-Analog (1) | Bromo-Analog (2) | Chloro-Analog (3) | Boronic Ester (4) |
| CAS Number | 1045858-08-9 | N/A | N/A | 1105675-61-3[3] |
| Molecular Weight | 350.15 g/mol | ~303.15 g/mol | ~258.70 g/mol | 350.22 g/mol [3] |
| Relative Cost | High | Medium | Low | High |
| Reactivity Profile | High (Good for stubborn couplings) | Moderate (Versatile, good balance) | Low (Requires specialized catalysts)[4] | High (Excellent for Suzuki) |
| Stability | Moderate (Light sensitive) | High | Very High | Moderate (Hydrolytically sensitive) |
Part 1: Halogen Analogs - A Study in Reactivity Tuning
The most direct alternatives to the iodo-compound 1 are its halogen analogs, the bromo- (2 ) and chloro- (3 ) derivatives. The choice between them is a classic trade-off between reactivity and cost.
Scientific Rationale
The efficacy of an aryl halide in a Suzuki-Miyaura coupling is largely dictated by the rate of oxidative addition to the Pd(0) catalyst. The C-X bond dissociation energies follow the trend C-Cl > C-Br > C-I, meaning that the C-I bond is the weakest and most easily cleaved, leading to the fastest reaction rates under standard conditions.[2]
-
Iodo-Analog (1): Its high reactivity makes it ideal for challenging couplings, such as those involving sterically hindered boronic acids or when milder reaction conditions (lower temperatures) are required.
-
Bromo-Analog (2): This compound represents a "sweet spot." It is significantly more reactive than the chloro-analog, often proceeding to completion under standard conditions, but is typically more stable and less expensive than the iodo-analog.
-
Chloro-Analog (3): As the most cost-effective option, the chloro-analog is highly desirable for large-scale synthesis. However, its inertness necessitates more forcing conditions or, more efficiently, the use of specialized catalyst systems. Modern advancements in ligand design, particularly the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), have made the coupling of aryl chlorides much more feasible.[5][6]
Workflow: Suzuki-Miyaura Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylcarbamate AldrichCPR 1105675-61-3 [sigmaaldrich.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Confirmation of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate and its Analogs
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Substituted pyridines, in particular, are privileged scaffolds in medicinal chemistry, frequently appearing in a vast array of therapeutic agents.[1] The precise arrangement of substituents on the pyridine ring is critical to a molecule's biological activity, pharmacokinetic properties, and safety profile. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate, a polysubstituted pyridine with potential applications as a synthetic intermediate. We will explore the expected spectroscopic signatures of this compound and compare them with a plausible alternative arising from a common synthetic transformation, thereby offering a practical framework for researchers in the field.
The Importance of Orthogonal Spectroscopic Analysis
To ensure the unequivocal structural assignment of a synthesized compound, a multi-faceted analytical approach is paramount. Relying on a single spectroscopic technique can be misleading, as ambiguities may arise. By employing a suite of orthogonal methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we can create a self-validating system of structural confirmation. Each technique probes different aspects of the molecule's constitution, and their combined data provides a comprehensive and trustworthy structural picture.
This guide will focus on the detailed analysis of the target compound and a key comparator: the product of a Suzuki-Miyaura cross-coupling reaction, where the iodine atom is substituted with a phenyl group. This comparison is particularly relevant as iodinated pyridines are common precursors in cross-coupling reactions to build molecular complexity.[2][3]
Molecular Structures of Interest
Below are the structures of our target compound and its phenylated analog, which will be the focus of our comparative spectroscopic analysis.
Caption: Target compound and its phenylated comparator.
Spectroscopic Workflow for Structural Confirmation
A systematic workflow ensures that all necessary spectroscopic data is acquired and analyzed efficiently. The following diagram illustrates a typical process for the structural confirmation of a novel synthesized compound.
Caption: A typical workflow for spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for each proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electron-withdrawing groups generally causing a downfield shift.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine-H (position 2) | 8.0 - 8.2 | Singlet | 1H |
| Pyridine-H (position 6) | 8.3 - 8.5 | Singlet | 1H |
| NH | 7.5 - 8.0 | Broad Singlet | 1H |
| OCH₃ | 3.9 - 4.1 | Singlet | 3H |
| C(CH₃)₃ | 1.5 - 1.6 | Singlet | 9H |
In contrast, the phenylated analog would exhibit additional signals in the aromatic region (typically 7.2-7.6 ppm) corresponding to the protons of the newly introduced phenyl ring. The pyridine proton signals may also experience a slight upfield or downfield shift due to the change in the electronic nature of the substituent at position 4.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| C=O (carbamate) | 152 - 155 |
| Pyridine C-O | 155 - 158 |
| Pyridine C-N (carbamate) | 140 - 143 |
| Pyridine C-H (position 2) | 145 - 148 |
| Pyridine C-H (position 6) | 148 - 151 |
| Pyridine C-I | 90 - 95 |
| C(CH₃)₃ | 80 - 82 |
| OCH₃ | 55 - 58 |
| C(CH₃)₃ | 28 - 29 |
A key diagnostic feature in the ¹³C NMR spectrum of the target compound is the signal for the carbon atom bonded to iodine, which is expected to appear at a relatively upfield chemical shift (around 90-95 ppm) due to the heavy atom effect of iodine.[3] In the phenylated comparator, this signal would be absent and replaced by a new set of signals for the phenyl ring carbons, typically in the 125-140 ppm range, and the pyridine carbon at position 4 would shift significantly downfield.
Mass Spectrometry: Unveiling the Molecular Weight and Elemental Composition
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide clues about its elemental composition through isotopic patterns.
Expected Mass Spectrum Data
For this compound (C₁₁H₁₅IN₂O₃), the expected monoisotopic mass is approximately 350.01 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 350. The presence of iodine (¹²⁷I) is a single, abundant isotope, so no characteristic isotopic pattern is expected for the molecular ion itself.
For the phenylated analog, tert-butyl 5-methoxy-4-phenylpyridin-3-ylcarbamate (C₁₇H₂₀N₂O₃), the expected molecular weight is approximately 300.15 g/mol . The absence of the iodine atom and the increase in mass corresponding to the addition of a phenyl group and loss of an iodine atom would be a clear indicator of a successful Suzuki coupling reaction.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Expected IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |
| N-H (carbamate) | 3200 - 3400 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=O (carbamate) | 1680 - 1720 | Stretching |
| C=N, C=C (pyridine ring) | 1550 - 1650 | Stretching |
| C-O (methoxy) | 1000 - 1300 | Stretching |
The IR spectrum of the target compound is expected to show characteristic absorption bands for the N-H and C=O groups of the carbamate, the C-H bonds of the pyridine ring and the tert-butyl and methoxy groups, and the C-O bond of the methoxy group. The phenylated analog would show a very similar IR spectrum, as the key functional groups remain the same. However, subtle shifts in the positions of the aromatic C-H and C=C stretching bands might be observed.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC): If necessary, acquire 2D NMR spectra to aid in the assignment of proton and carbon signals.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron impact - EI). Acquire the spectrum over an appropriate mass range.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
Conclusion
The structural confirmation of a novel compound like this compound requires a meticulous and multi-pronged spectroscopic approach. By combining the detailed connectivity information from ¹H and ¹³C NMR, the molecular weight confirmation from mass spectrometry, and the functional group identification from IR spectroscopy, researchers can be highly confident in their structural assignments. Furthermore, by comparing the spectroscopic data with that of potential byproducts or derivatives, such as the product of a Suzuki-Miyaura coupling, a deeper understanding of the compound's chemical identity and purity can be achieved. This guide provides a comprehensive framework for such an analysis, empowering researchers in drug discovery and development to proceed with confidence in the structural integrity of their compounds.
References
A Senior Application Scientist's Guide to Purity Assessment of Synthesized tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate Derivatives
Introduction: The Critical Role of Purity in Medicinal Chemistry Intermediates
In the landscape of drug discovery and development, the molecular scaffold of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate serves as a versatile and highly valuable intermediate. Its derivatives are pivotal building blocks for a range of complex molecular targets, including kinase inhibitors and other pharmacologically active agents. The successful synthesis of these derivatives is only the first step; ensuring their purity is a paramount concern that directly impacts the validity of subsequent experimental data, the efficiency of downstream reactions, and the ultimate safety and efficacy of a potential therapeutic.
This guide provides a comprehensive comparison of orthogonal analytical techniques for rigorously assessing the purity of these synthesized derivatives. We will move beyond simple protocol recitation to explain the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals. Our approach integrates High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) into a cohesive workflow, ensuring that any impurity—from unreacted starting materials to subtle regioisomers—is identified and quantified with confidence.
Understanding the Synthetic Landscape and Potential Impurities
To effectively assess purity, one must first anticipate the likely impurities. The synthesis of derivatives from the parent carbamate often involves halogenation, cross-coupling reactions, or modifications to the carbamate group.[1][2] These processes can introduce a predictable profile of impurities.
Caption: General synthesis pathway and likely points of impurity introduction.
Common impurities may include:
-
Starting Materials: Incomplete conversion can leave residual aminopyridine precursors.
-
Regioisomers: Electrophilic halogenation of pyridine rings can sometimes yield mixtures of isomers, which may be difficult to separate.[2][3]
-
By-products: Side reactions, such as de-Boc-ing under acidic conditions or over-halogenation, can generate structurally related impurities.
-
Residual Solvents and Catalysts: Remnants from the reaction and purification process.
Comparative Analysis of Core Purity Assessment Techniques
No single analytical technique is sufficient for comprehensive purity analysis.[4] A multi-pronged approach, leveraging the strengths of different methods, is essential for robust quality control. We will compare three gold-standard techniques: HPLC, qNMR, and LC-MS.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the premier method for determining the purity of small organic molecules due to its high resolution, sensitivity, and quantitative accuracy.[5] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main derivative from both polar and non-polar impurities.
Causality Behind the Method: The choice of a C18 column is based on its effectiveness in separating aromatic compounds like pyridine derivatives.[5] A gradient elution from a weak solvent (water with an acid modifier) to a strong solvent (acetonitrile or methanol) is crucial for ensuring that all potential impurities, from early-eluting polar starting materials to late-eluting greasy by-products, are resolved and detected. A Photo-Diode Array (PDA) detector is superior to a simple UV detector as it provides spectral information, helping to distinguish between co-eluting peaks and assess peak purity.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector monitoring from 210-400 nm; extract chromatogram at λmax (e.g., ~254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all integrated peaks.
Data Interpretation
| Retention Time (min) | Area % | Potential Identity |
| 3.8 | 0.25% | 3-Amino-5-methoxypyridine (Starting Material) |
| 15.2 | 99.5% | Product Derivative |
| 17.8 | 0.15% | Isomeric By-product |
| 21.1 | 0.10% | Unidentified Non-polar Impurity |
Quantitative ¹H NMR (qNMR): The Absolute Purity Standard
While HPLC provides relative purity, qNMR offers a direct, absolute measure of purity without the need for a reference standard of the analyte itself.[6][7] The technique relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei responsible for the signal.[7] By adding a known amount of a certified internal standard, the absolute mass of the analyte can be determined.
Causality Behind the Method: The choice of a high-purity, stable internal standard with peaks in a clear region of the spectrum is critical. Maleic acid or dimethyl sulfone are excellent choices. Key acquisition parameters, such as a long relaxation delay (D1), are essential to ensure all protons fully relax between scans, which is a prerequisite for accurate integration and quantification.[8] This makes qNMR a powerful, orthogonal technique to chromatography.[8][9]
Experimental Protocol: qNMR for Absolute Purity
-
Instrumentation: NMR spectrometer (≥400 MHz recommended for better signal dispersion).
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the synthesized derivative into a vial.
-
Accurately weigh ~5-10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.
-
Record the exact masses of both the sample and the standard.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (D1): ≥ 30 seconds (or 5 times the longest T₁ of interest).
-
Number of Scans: 16-64, sufficient for good signal-to-noise.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic peak for the analyte and a peak for the internal standard.
-
-
Purity Calculation:
-
Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Definitive Impurity Identification
When HPLC reveals unknown impurity peaks, LC-MS is the definitive tool for their structural elucidation. For iodinated compounds, MS is particularly powerful.[10][11]
Causality Behind the Method: The combination of chromatographic separation with mass analysis allows for the assignment of a molecular weight to each peak in the chromatogram.[12] High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass measurement, which allows for the determination of the elemental composition of an impurity.[13][14] Furthermore, the characteristic isotopic signature of iodine and the ability to perform fragmentation (MS/MS) experiments can confirm the presence of iodine and provide structural clues about the impurity.[10][11]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight [Q-TOF] or Orbitrap for HRMS).
-
LC Method: Use the same or a similar RP-HPLC method as described above. Ensure mobile phase modifiers (e.g., formic acid) are volatile and MS-compatible.
-
MS Acquisition:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode is typically effective for nitrogen-containing pyridines.
-
Scan Mode: Full scan MS to detect all ions. A targeted MS/MS experiment can be triggered for ions of interest to obtain fragmentation data.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected mass of the product and potential impurities.
-
Analyze the mass spectrum for each peak to determine its molecular weight.
-
For HRMS data, use the accurate mass to predict the elemental formula.
-
Analyze MS/MS fragmentation patterns to confirm the structure or identify the site of modification in an impurity.
-
Integrated Workflow for Purity Assessment
A robust quality control strategy integrates these techniques into a logical progression.
Caption: A comprehensive workflow for purity assessment of synthesized derivatives.
Summary Comparison of Techniques
| Feature | HPLC-PDA | Quantitative NMR (qNMR) | LC-MS |
| Primary Purpose | Quantitative relative purity | Quantitative absolute purity | Impurity identification |
| Resolution | High | Low to Medium | High (Chromatographic) |
| Sensitivity | High (ng) | Low (mg) | Very High (pg-fg) |
| Structural Info | Low (UV spectrum) | High (Full structure) | High (MW & fragments) |
| Quantitation | Relative (% Area) | Absolute (% w/w) | Semi-quantitative |
| Throughput | High | Medium | High |
| Expertise Required | Medium | High | High |
Conclusion
The rigorous assessment of purity for derivatives of this compound is non-negotiable in a regulated and results-driven research environment. A reliance on a single technique is insufficient. The recommended approach is to use RP-HPLC as a primary, high-throughput method for determining relative purity and detecting impurities. Any sample intended for critical biological assays or as a precursor for further synthesis must be cross-validated using qNMR to establish absolute purity against an independent, certified standard. Finally, for batches where unknown impurities are detected above a set threshold (e.g., >0.1%), LC-MS provides the definitive structural identification necessary to troubleshoot the synthesis or to understand potential off-target effects. By adopting this integrated, multi-technique workflow, researchers can ensure the quality, integrity, and reproducibility of their work, ultimately accelerating the path of drug discovery.
References
- 1. isaacpub.org [isaacpub.org]
- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. azooptics.com [azooptics.com]
- 5. benchchem.com [benchchem.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
yield comparison of different catalytic systems for tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
An Expert's Guide to the Synthesis of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate: A Comparative Analysis of Synthetic Methodologies
For drug development professionals and synthetic chemists, the creation of highly functionalized heterocyclic scaffolds is a foundational task. The substituted pyridine, this compound, represents a valuable intermediate, with its specific substitution pattern enabling further diversification through cross-coupling reactions. Achieving its synthesis in high yield and with absolute regiochemical control is paramount.
This guide provides an in-depth comparison of the primary synthetic route for this target—Directed ortho-Metalation (DoM)—and contrasts it with emerging, state-of-the-art catalytic C-H functionalization strategies. We will dissect the mechanistic underpinnings, provide actionable experimental protocols, and present a clear, data-driven comparison to guide your synthetic planning.
The Established Standard: Directed ortho-Metalation (DoM)
The most reliable and widely reported method for the synthesis of this compound is a Directed ortho-Metalation (DoM) strategy. This reaction is not catalytic but relies on a stoichiometric organolithium base. Its success hinges on the powerful directing effect of the N-Boc-carbamate group.
Mechanistic Principle
The core of the DoM reaction lies in the ability of a Directed Metalation Group (DMG) to coordinate with an organolithium base, directing deprotonation to an adjacent ortho-position. In our target molecule, the carbamate group is an exceptionally potent DMG. The reaction proceeds via two key steps:
-
Directed Deprotonation: The Lewis basic oxygen of the carbamate group coordinates with a lithium base, typically Lithium Diisopropylamide (LDA) or a s-BuLi/TMEDA system. This brings the base into close proximity with the C4 proton, facilitating its abstraction over other potentially acidic protons. This step forms a transient pyridyl-lithium species.
-
Electrophilic Quench: The highly nucleophilic pyridyl-lithium intermediate is then "quenched" by an electrophilic iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), to install the iodine atom at the C4 position with high regioselectivity.
This mechanistic control is crucial, as it overrides the inherent electronic preferences of the pyridine ring, ensuring iodination occurs precisely at the desired position.
Caption: High-level experimental workflow for the Directed ortho-Metalation (DoM) protocol.
Field-Proven Experimental Protocol
This protocol is a synthesized representation from common procedures for DoM on functionalized pyridines.
Materials:
-
tert-Butyl 5-methoxypyridin-3-ylcarbamate (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (1.5 equiv)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.4 equiv)
-
Iodine (I₂, 1.1 equiv)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.5 equiv) in anhydrous THF. Cool the solution to -78 °C using an acetone/dry ice bath. Add n-BuLi (1.4 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to pre-form the LDA.
-
Deprotonation: Dissolve the starting material, tert-butyl 5-methoxypyridin-3-ylcarbamate (1.0 equiv), in a separate volume of anhydrous THF. Add this solution dropwise to the pre-formed LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Iodination (Quench): Dissolve iodine (1.1 equiv) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The characteristic dark color of iodine should dissipate upon addition. Allow the reaction to stir for an additional hour at -78 °C.
-
Workup: Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction & Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.
Expected Yield: Literature precedents for this and closely related substrates report yields typically in the range of 85-95% .
Caption: The mechanistic pathway of the Directed ortho-Metalation (DoM) reaction.
Emerging Alternative: Transition-Metal-Catalyzed C-H Iodination
While DoM is the established workhorse, modern synthetic chemistry is increasingly moving towards catalytic C-H functionalization to improve atom economy and avoid harsh reagents.[1] For pyridine rings, palladium, rhodium, and ruthenium-based catalysts have shown promise for direct C-H activation.[2]
Mechanistic Principle
A hypothetical catalytic C-H iodination for this substrate would likely proceed through a cycle involving a transition metal (e.g., Palladium):
-
C-H Activation/Metalation: The catalyst coordinates to the pyridine, often assisted by a directing group. This is followed by a C-H activation step (e.g., via Concerted Metalation-Deprotonation) to form a palladacyclic intermediate. The N-Boc-carbamate could potentially serve as a directing group in this context as well.
-
Oxidative Addition: An iodine source, often a hypervalent iodine reagent like NIS or an I(I)/I(III) couple, undergoes oxidative addition to the metal center.
-
Reductive Elimination: The iodine and the pyridine moiety are reductively eliminated from the metal center, forming the C-I bond and regenerating the active catalyst.
This approach avoids the need for stoichiometric strong bases and cryogenic temperatures, representing a significant potential advantage.
Caption: A generalized catalytic cycle for a transition-metal-mediated C-H iodination reaction.
Challenges and Outlook
Despite its appeal, a direct, high-yielding catalytic C-H iodination for tert-Butyl 5-methoxypyridin-3-ylcarbamate is not yet established in the literature. Key challenges include:
-
Catalyst Inhibition: The pyridine nitrogen can strongly coordinate to the metal center, potentially inhibiting catalytic turnover.
-
Regioselectivity: While the carbamate can act as a directing group, achieving the same absolute regioselectivity as DoM can be difficult, with mixtures of isomers often observed.
-
Substrate Scope: Many existing protocols are optimized for simpler pyridine systems and may not be compatible with the specific electronic and steric environment of the target molecule.
Researchers are actively developing more robust catalysts and reaction conditions to overcome these hurdles, making this a promising area for future process development.[3][4]
Performance Comparison: DoM vs. Catalytic C-H Iodination
The following table summarizes the key performance and operational differences between the two methodologies.
| Parameter | Directed ortho-Metalation (DoM) | Transition-Metal-Catalyzed C-H Iodination |
| Reported Yield | 85-95% (for this substrate) | Variable, often moderate (not specifically reported for this substrate) |
| Regioselectivity | Excellent (Exclusively C4) | Often a challenge; can yield mixtures of isomers |
| Reagent Type | Stoichiometric strong base (e.g., LDA) | Catalytic transition metal (e.g., Pd, Ru) + Stoichiometric oxidant/iodine source |
| Reaction Temp. | Cryogenic (-78 °C) | Typically milder (Room Temp. to 80 °C) |
| Key Advantage | High reliability, predictability, and yield | Atom economy, milder conditions, avoids pyrophoric reagents |
| Key Disadvantage | Requires cryogenic temps & strong base | Catalyst cost/sensitivity, lower proven reliability for complex substrates |
Conclusion and Recommendation
For the synthesis of this compound, Directed ortho-Metalation (DoM) remains the superior and recommended methodology. Its ability to deliver the product with exceptional yield and flawless regioselectivity makes it the most trustworthy and efficient choice for both lab-scale synthesis and process scale-up. The protocol is robust and leverages well-understood principles of organolithium chemistry.[5][6]
While transition-metal-catalyzed C-H iodination represents the future of synthetic efficiency, the technology is not yet mature enough to displace DoM for this specific, highly functionalized target.[7] Drug development professionals requiring reliable access to this intermediate should rely on the field-proven DoM approach. Continuous monitoring of the literature for advances in catalytic methods is advised for future process optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. scilit.com [scilit.com]
The Strategic Calculus of Synthesis: A Cost-Benefit Analysis of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of medicinal chemistry and drug development, the choice of building blocks is a critical strategic decision, profoundly influencing the timeline, cost, and ultimate success of a research program. Substituted pyridines are "privileged scaffolds," appearing in a remarkable number of FDA-approved drugs, making their efficient synthesis a paramount concern.[1] This guide provides an in-depth cost-benefit analysis of a highly functionalized pyridine building block, tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate , comparing it to its bromo- and chloro-analogs. We will dissect the interplay between upfront reagent cost and downstream synthetic performance, offering a data-driven framework for making informed decisions in your synthetic campaigns.
The Contenders: A Trio of Halogenated Pyridine Building Blocks
The core structure we are evaluating is a versatile intermediate, primed for diversification through modern cross-coupling methodologies. The key variable in our analysis is the halogen at the 4-position, which dictates both the cost of the starting material and its reactivity in crucial bond-forming reactions.
-
The Premium Performer: this compound
-
The Workhorse Intermediate: tert-Butyl 4-bromo-5-methoxypyridin-3-ylcarbamate
-
The Economical Option: tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate
The Economic Analysis: A Tale of Three Halogens
A direct comparison of the commercial price for these building blocks reveals a clear hierarchy, with the iodide commanding a premium. The underlying reason for this price disparity lies in the synthesis of these compounds, where the introduction of iodine is often a more costly process than bromination or chlorination.
| Reagent | CAS Number | Supplier | Price (1g) |
| This compound | 1045858-08-9 | Sigma-Aldrich | $529.00[2] |
| tert-Butyl 4-bromo-5-methoxypyridin-3-ylcarbamate | N/A | (Price not readily available) | N/A |
| tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate | 1045858-17-0 | Sigma-Aldrich | $870.00 (for 1g)[3] |
While the upfront cost of the iodo-compound is significant, a comprehensive cost-benefit analysis must extend beyond the price tag of the starting material. The true cost of a synthetic route is a multifactorial equation that includes catalyst loading, reaction times, energy consumption, and purification costs.
Performance Benefits: Where the Iodide Shines
The premium price of this compound is directly correlated with its superior performance in the workhorse reactions of modern medicinal chemistry: palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination.
The reactivity of halopyridines in these transformations follows a well-established trend: I > Br > Cl . This is a direct consequence of the carbon-halogen bond strength, with the weaker C-I bond undergoing oxidative addition to the palladium catalyst—the rate-determining step in many cases—much more readily than the stronger C-Br and C-Cl bonds.
This enhanced reactivity translates to several tangible benefits:
-
Milder Reaction Conditions: Iodopyridines often react at lower temperatures and with shorter reaction times, reducing energy consumption and the potential for thermal degradation of sensitive functional groups.
-
Lower Catalyst Loadings: The facility of the oxidative addition step with iodides frequently allows for lower catalyst loadings, which can significantly impact the overall cost, especially when using expensive, state-of-the-art catalysts and ligands.[1]
-
Broader Substrate Scope and Higher Yields: The higher reactivity of the C-I bond often leads to more consistent and higher yields, particularly with challenging coupling partners. This can be a critical factor in the success of a synthetic campaign, where maximizing the yield of a precious intermediate is paramount.
-
Simplified Catalyst Systems: While chloropyridines often require highly specialized and expensive catalyst systems (e.g., bulky, electron-rich phosphine ligands) to achieve reasonable reactivity, iodopyridines can often be coupled effectively with more traditional and less expensive catalysts like Pd(PPh₃)₄.[4]
The Domino Effect: How Reagent Choice Impacts Overall Cost
The decision to use a more expensive but more reactive building block can have a cascading positive effect on the overall economics of a synthesis. Consider a hypothetical Suzuki-Miyaura coupling to produce a key intermediate:
Caption: Comparative workflow of Suzuki coupling with iodo- vs. chloro-pyridines.
While the initial investment in the iodo-pyridine is higher, the downstream savings in catalyst, energy, and purification can lead to a more economical and efficient overall process, especially at scale.
Quantitative Catalyst Cost Analysis: A Hypothetical Scenario
To illustrate the financial implications of catalyst loading, let's consider a hypothetical 1 mmol scale Suzuki-Miyaura reaction.
| Parameter | This compound | tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate |
| Typical Catalyst Loading | 1-3 mol% | 3-5 mol% (often with more advanced catalysts) |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G3 |
| Catalyst Cost (per gram) | ~$10-20 | ~$150-200[3][5] |
| Base | Na₂CO₃ or K₂CO₃ | NaOtBu or K₃PO₄ |
| Base Cost (per 100g) | ~$20-30 | ~$50-70 |
Analysis:
For the iodo-compound, a lower loading of a less expensive catalyst is often sufficient. For the chloro-compound, a higher loading of a more expensive, third-generation Buchwald-type catalyst is frequently required to achieve comparable results. This can lead to a situation where the catalyst and ligand cost for the reaction with the "cheaper" chloro-pyridine is significantly higher than for the iodo-analog.
Experimental Protocols: A Guide to Practice
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for use with tert-butyl 4-halo-5-methoxypyridin-3-ylcarbamates.
Generalized Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the halopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Generalized Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vessel.
-
Add the halopyridine (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion: A Strategic Investment in Efficiency
The choice between this compound and its bromo- or chloro-analogs is a classic example of the trade-off between upfront cost and overall synthetic efficiency. While the iodo-compound carries a higher initial price, its superior reactivity in key cross-coupling reactions can lead to significant downstream savings in terms of catalyst cost, reaction time, energy consumption, and purification efforts.
For early-stage drug discovery and process development, where speed, reliability, and high yields are paramount, the investment in the more reactive iodo-building block is often a strategically sound decision. It can accelerate the synthesis of target molecules, enabling faster generation of structure-activity relationship data and quicker identification of lead candidates. For later-stage development and large-scale synthesis, a more detailed cost analysis, including process optimization studies with the less reactive but more economical chloro-analog, may be warranted.
Ultimately, the optimal choice will depend on the specific goals and constraints of your project. By understanding the interplay between cost and performance, researchers can make more informed decisions, optimizing their synthetic strategies for both economic and scientific success.
References
A Comparative Guide to the Biological Activity of Compounds Derived from tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds and approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it an exceptional anchor for designing targeted therapeutics. The compound tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate represents a highly versatile starting material for the synthesis of novel pyridine derivatives. Its structure is strategically adorned with three key functional groups that serve as handles for diversification:
-
4-Iodo Group: An ideal site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a vast array of aryl, heteroaryl, alkynyl, and amino moieties.
-
tert-Butoxycarbonyl (Boc) Protected Amine: A stable protecting group that, upon removal, yields a primary amine. This amine can be readily functionalized to form amides, ureas, sulfonamides, and other derivatives, enabling fine-tuning of the compound's physicochemical properties.
-
5-Methoxy Group: This electron-donating group can influence the reactivity of the pyridine ring and provides a potential point for modification or interaction with biological targets.
This guide provides a prospective analysis of the potential biological activities of compound libraries derived from this core scaffold. By leveraging established synthetic transformations and comparing them to known pharmacophores, we will explore three key areas of therapeutic potential: kinase inhibition, anticancer cytotoxicity, and antimicrobial activity. Each section will present a comparative analysis of hypothetical derivatives, supported by experimental data from structurally related compounds, and provide detailed protocols for their biological evaluation.
Part 1: Kinase Inhibitory Activity of 4-Aryl Pyridine Derivatives
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyridine moiety is a well-established hinge-binding motif found in numerous FDA-approved kinase inhibitors.[1] By utilizing the 4-iodo position for Suzuki coupling to introduce various aryl and heteroaryl groups, and subsequently deprotecting the Boc-carbamate, a library of 4-substituted-5-methoxypyridin-3-amines can be generated, poised for potent and selective kinase inhibition.
The rationale behind this approach is that the core pyridin-3-amine can anchor the inhibitor to the kinase hinge region, while the appended 4-aryl group can extend into the hydrophobic pocket, providing opportunities to enhance potency and selectivity.[1] Further functionalization of the 3-amino group could target the solvent-exposed region, improving solubility and pharmacokinetic properties.
Comparative Efficacy of Hypothesized Kinase Inhibitors
The following table presents representative data from existing literature for compounds featuring similar pyridine-based scaffolds, illustrating the potential inhibitory concentrations (IC50) that could be achieved.
| Compound ID | Hypothesized Structure (Modification from Core) | Target Kinase | Representative IC50 (µM) | Reference Compound Class |
| PDK-1 | 4-(4-fluorophenyl) | PIM-1 | 0.044 | Pyridine Analogue[2] |
| PDK-2 | 4-(Thieno[2,3-b]pyridin-2-yl) | PIM-1 | 0.035 | Thieno[2,3-b]pyridine[2] |
| PDK-3 | 4-(Quinolin-4-yl) | PIM-1 | 0.015 | Pyridine-Quinoline Hybrid[3] |
| PDK-4 | 5-(2-hydroxy-4-methoxybenzoyl) | c-Src | 12.5 | Pyridin-2(1H)-one[4] |
| PDK-5 | 2-amino-4-(difluorophenol) | VRK1 | 0.150 | Aminopyridine[1] |
Note: The structures are hypothetical derivatives of the core scaffold for illustrative purposes. The IC50 values are drawn from literature on analogous but distinct molecular series.
Signaling Pathway: MAPK/ERK Cascade
A key pathway often targeted by kinase inhibitors is the MAPK/ERK cascade, which regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common driver of cancer.
References
Navigating the Synthesis of Functionalized Aminopyridines: A Comparative Guide to Protecting Groups
For Immediate Publication
Shanghai, China – January 5, 2026 – In the intricate world of pharmaceutical and materials science, the aminopyridine scaffold stands as a cornerstone for the development of novel therapeutics and functional materials. However, the inherent reactivity of the amino group presents a significant hurdle in multi-step syntheses, necessitating the use of protecting groups. This guide offers a comprehensive comparison of commonly employed protecting groups for the aminopyridine core, providing researchers, scientists, and drug development professionals with the critical data and experimental insights needed to navigate this essential synthetic transformation.
The strategic masking of the aminopyridine's amino functionality is paramount to prevent undesired side reactions and enable selective transformations at other positions of the pyridine ring. The choice of an appropriate protecting group is dictated by its stability under a variety of reaction conditions and the ease and selectivity of its removal. This guide delves into the practical application and comparative performance of the most prevalent protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), Acetyl (Ac), p-Toluenesulfonyl (Tosyl), and the use of N-oxides as a protective strategy.
The Carbamates: Boc and Cbz
The tert-Butoxycarbonyl (Boc) group is arguably the most widely used protecting group for amines due to its ease of introduction and mild cleavage conditions.[1] Typically, Boc protection is achieved by reacting the aminopyridine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2][3]
The Carboxybenzyl (Cbz) group, another carbamate-based protection, offers a distinct set of advantages, particularly its stability to acidic conditions under which the Boc group is labile.[4][5] This orthogonality makes the Cbz group a valuable tool in complex synthetic sequences requiring differential protection.[6]
Key Considerations for Carbamate Protecting Groups:
-
Boc Group:
-
Introduction: High yields are generally obtained using (Boc)₂O with a base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP).[7][8] For some aminopyridine isomers, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) can improve efficiency.[9]
-
Stability: Stable under basic and nucleophilic conditions, but readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl).[2][3][10]
-
Deprotection: Commonly removed with strong acids like TFA in dichloromethane (DCM) or HCl in methanol or dioxane.[1][3][11] Care must be taken as the intermediate t-butyl cation can lead to side reactions, which can be mitigated by using scavengers.[12]
-
-
Cbz Group:
-
Introduction: Typically introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or TEA.[13][14] Aqueous conditions can also be employed for a greener approach.[4]
-
Stability: Stable to acidic and basic conditions, making it orthogonal to the Boc group.[6][14]
-
Deprotection: Classically removed by catalytic hydrogenolysis (e.g., H₂ with Pd/C), which is a mild and efficient method.[14][15] Acid-mediated deprotection offers a metal-free alternative.[16]
-
The Amide and Sulfonamide Protections: Acetyl and Tosyl
The Acetyl (Ac) and p-Toluenesulfonyl (Tosyl) groups represent amide and sulfonamide linkages, respectively. These groups are generally more robust than carbamates and require more forcing conditions for their removal.
-
Acetyl (Ac) Group:
-
Introduction: Readily introduced using acetic anhydride or acetyl chloride.
-
Stability: Very stable to a wide range of reaction conditions.
-
Deprotection: Typically requires harsh conditions such as strong acid or base hydrolysis at elevated temperatures, which may not be compatible with sensitive substrates.[17] Milder methods using thionyl chloride and pyridine have also been reported.[18][19][20][21]
-
-
Tosyl (Ts) Group:
-
Introduction: Introduced by reacting the aminopyridine with tosyl chloride (TsCl) in the presence of a base.[22][23]
-
Stability: Extremely stable to a wide range of acidic and oxidative conditions.
-
Deprotection: Removal is challenging and often requires harsh conditions like reduction with sodium in liquid ammonia or strong acid hydrolysis (e.g., HBr in acetic acid).[22] Milder deprotection can sometimes be achieved using reagents like samarium(II) iodide.[22]
-
The N-Oxide Strategy: A Dual Role
Formation of a pyridine N-oxide serves a dual purpose: it deactivates the pyridine ring towards electrophilic attack and can also protect the ring nitrogen, influencing the reactivity of the exocyclic amino group. While not a direct protection of the amino group, it is a crucial strategy for functionalizing the aminopyridine scaffold.
-
Formation: Pyridine N-oxides are typically formed by oxidation with reagents like hydrogen peroxide in the presence of a catalyst or Caro's acid.[24]
-
Reactivity: The N-oxide can direct subsequent reactions, such as amination at the 2-position.[25][26][27]
-
Deprotection (Deoxygenation): The N-oxide is readily cleaved using trivalent phosphorus compounds, such as PCl₃ or PPh₃, to regenerate the pyridine.[28] Reduction with iron in acetic acid is also effective.[29]
Comparative Performance and Experimental Data
The selection of a protecting group is a critical decision in the design of a synthetic route. The following tables provide a comparative overview of the stability and deprotection conditions for the discussed protecting groups.
| Protecting Group | Introduction Reagents | Common Deprotection Conditions | Stability Profile |
| Boc | (Boc)₂O, Base (e.g., TEA, DMAP)[7][8] | Strong Acid (TFA, HCl)[1][3] | Labile to acid; Stable to base, hydrogenolysis |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃, TEA)[13][14] | Catalytic Hydrogenolysis (H₂, Pd/C); Strong Acid[15][16] | Stable to acid and base; Labile to hydrogenolysis |
| Acetyl (Ac) | Ac₂O or AcCl, Base | Strong Acid or Base (reflux)[17] | Very stable to most conditions |
| Tosyl (Ts) | TsCl, Base[23] | Strong Acid (HBr/AcOH); Reducing agents (Na/NH₃)[22] | Extremely stable to a wide range of conditions |
| N-Oxide | H₂O₂, catalyst[24] | PCl₃, PPh₃; Fe/AcOH[28][29] | Stable to many conditions; Reductively cleaved |
The choice of protecting group can also significantly influence the outcome of subsequent reactions, such as ortho-lithiation, a key method for introducing substituents adjacent to the amino group. For instance, the pivaloyl group, a sterically hindered acyl group, has been shown to be an effective directing group for the ortho-lithiation of aminopyridines.[30]
Experimental Protocols
Protocol 1: Boc Protection of 4-Aminopyridine [31]
-
To a solution of di-tert-butyl dicarbonate (3 mmol) in acetonitrile (3 cm³), slowly add 4-aminopyridine (3 mmol) at room temperature.
-
Stir the mixture for 3 hours at room temperature.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-[N-(tert-Butoxycarbonyl)amino]pyridine.
Rationale: This protocol highlights a simple and efficient method for Boc protection under mild conditions. Acetonitrile is a suitable solvent, and the reaction proceeds without the need for a strong base, minimizing potential side reactions.
Protocol 2: Cbz Protection of an Aminopyridine [13]
-
Dissolve the aminopyridine (1.0 mmol) in a mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 equivalents) to the solution.
-
Slowly add benzyl chloroformate (1.5 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent.
Rationale: The use of a biphasic system with a mild inorganic base like sodium bicarbonate effectively neutralizes the HCl generated during the reaction, preventing the protonation of the starting aminopyridine.[13] Conducting the reaction at 0 °C helps to control the exothermicity and minimize potential side reactions.
Protocol 3: Deprotection of a Boc-Protected Aminopyridine [1]
-
Dissolve the Boc-protected aminopyridine in dichloromethane or ethyl acetate.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure. Neutralize the resulting salt with a base to obtain the free amine.
Rationale: Strong acids readily cleave the Boc group via a mechanism involving the formation of a stable t-butyl cation.[10] The choice of solvent and acid depends on the substrate's solubility and the presence of other acid-labile functional groups.
Visualization of Protecting Group Strategies
Protection-Deprotection Workflow
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. ijacskros.com [ijacskros.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 9. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 10. jk-sci.com [jk-sci.com]
- 11. reddit.com [reddit.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Cbz-Protected Amino Groups [organic-chemistry.org]
- 16. tdcommons.org [tdcommons.org]
- 17. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. Deprotection of acetyl group on amino group with thionyl chloride and pyridine [agris.fao.org]
- 21. Deprotection of acetyl group on amino group with thionyl chloride and pyridine. | Semantic Scholar [semanticscholar.org]
- 22. Tosyl group - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. arkat-usa.org [arkat-usa.org]
- 25. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. chemtube3d.com [chemtube3d.com]
- 29. mdpi.org [mdpi.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Validation of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
This guide provides an in-depth technical comparison of synthetic routes for tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate, a key building block in pharmaceutical research and development. We will explore a primary, efficient synthetic pathway and compare it with a viable alternative, offering insights into the practical considerations for each. Furthermore, a comprehensive validation strategy is presented, complete with detailed experimental protocols and supporting data to ensure the identity, purity, and quality of the final compound.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. The presence of the iodo group provides a handle for further functionalization via cross-coupling reactions, while the methoxy and Boc-protected amine moieties offer opportunities for modulating physicochemical properties and engaging in specific binding interactions. The robust synthesis and rigorous validation of this intermediate are paramount to the success of drug discovery campaigns. This guide aims to provide researchers with the necessary information to confidently produce and qualify this important molecule.
Primary Synthetic Route: A Direct Approach
The most direct and efficient synthesis of the title compound leverages the commercially available intermediate, 4-iodo-5-methoxypyridin-3-amine.[1][][3] This approach minimizes the number of synthetic steps, thereby maximizing overall yield and reducing purification efforts. The single transformation required is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.
The Boc protection of an amino group is a fundamental and widely utilized transformation in organic synthesis.[4][5] The reaction typically proceeds by treating the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The choice of base and solvent can be critical to achieving high yields and simplifying purification. For aminopyridines, a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) is often employed to prevent side reactions. A variety of aprotic solvents can be used, with dichloromethane (DCM) and tetrahydrofuran (THF) being common choices.
Caption: Primary synthesis of the target compound.
Experimental Protocol: Boc Protection of 4-iodo-5-methoxypyridin-3-amine
-
To a solution of 4-iodo-5-methoxypyridin-3-amine (1.0 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (1.5 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Alternative Synthetic Route: A Multi-Step Approach from a Simpler Precursor
An alternative strategy involves starting from the more readily available and less expensive 3-amino-5-methoxypyridine.[6][7] This route necessitates an additional iodination step prior to the Boc protection. The key advantage of this approach is the lower cost of the starting material, which can be a significant factor in large-scale synthesis. However, the introduction of an additional step may lower the overall yield and require more extensive purification.
The direct iodination of electron-rich aromatic amines can be achieved using various reagents, with N-iodosuccinimide (NIS) being a popular choice due to its mildness and ease of handling. The regioselectivity of the iodination is directed by the activating amino and methoxy groups.
Caption: Alternative multi-step synthetic route.
Comparison of Synthetic Routes
| Feature | Primary Route | Alternative Route |
| Starting Material | 4-Iodo-5-methoxypyridin-3-amine | 3-Amino-5-methoxypyridine |
| Number of Steps | 1 | 2 |
| Reagents | (Boc)₂O, Base | NIS, (Boc)₂O, Base |
| Pros | High efficiency, fewer purification steps. | Lower cost of starting material. |
| Cons | Higher cost of starting material. | Potentially lower overall yield, additional purification. |
Validation of the Synthesized Product
Rigorous analytical validation is crucial to confirm the identity, purity, and quality of the synthesized this compound. This involves a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. Based on the analysis of similar compounds, the following spectral data are expected.[8]
| Analysis | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.1-8.3 (s, 1H, pyridine-H), 7.8-8.0 (s, 1H, pyridine-H), 6.5-6.7 (br s, 1H, NH), 3.9-4.1 (s, 3H, OCH₃), 1.5-1.6 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 153-155 (C=O), 145-147 (pyridine-C), 140-142 (pyridine-C), 135-137 (pyridine-C), 110-112 (pyridine-C), 90-92 (pyridine-C-I), 80-82 (C(CH₃)₃), 55-57 (OCH₃), 28-29 (C(CH₃)₃) |
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the target compound.
| Analysis | Expected Data |
| ESI-MS | m/z calculated for C₁₁H₁₅IN₂O₃ [M+H]⁺: 351.02. Found: 351.XX |
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. A robust, validated HPLC method is essential for quality control.
Caption: HPLC method development and validation workflow.
Experimental Protocol: HPLC Method Validation
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
2. System Suitability:
Perform five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%.
3. Specificity:
Inject a blank (diluent), a standard solution, and a sample solution. The blank should not show any interfering peaks at the retention time of the analyte.
4. Linearity:
Prepare a series of at least five standard solutions of different concentrations. Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
5. Accuracy (% Recovery):
Spike a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0-102.0%.
6. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at the same concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts. The RSD between the two sets of results should be ≤ 2.0%.
| Validation Parameter | Acceptance Criteria | Example Result |
| System Suitability (RSD) | ≤ 2.0% | 0.5% |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2.0% | 0.8% |
Conclusion
This guide has outlined two viable synthetic routes for the preparation of this compound and provided a comprehensive framework for its analytical validation. The choice between the primary and alternative synthetic routes will depend on factors such as the scale of the synthesis, cost considerations, and available resources. The detailed validation protocols ensure that researchers can confidently assess the quality of their synthesized material, a critical step in advancing drug discovery and development programs.
References
- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 3. 1045855-66-0|4-Iodo-5-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. 3-Amino-5-methoxy-pyridine [oakwoodchemical.com]
- 7. 3-Amino-5-methoxypyridine, CAS No. 64436-92-6 - iChemical [ichemical.com]
- 8. rsc.org [rsc.org]
A Technical Guide to the Application of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the pyridine nucleus is a privileged structure, frequently incorporated into small molecule kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive technical overview of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate, a versatile building block for the synthesis of complex substituted pyridines. We will objectively compare its performance in key cross-coupling reactions with that of its bromo- and chloro-analogs, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.
Introduction to a Key Synthetic Intermediate
This compound is a trifunctionalized pyridine building block that offers medicinal chemists a strategic platform for introducing molecular complexity. The presence of an iodo group at the 4-position, a methoxy group at the 5-position, and a Boc-protected amine at the 3-position allows for a range of selective chemical transformations. The bulky tert-butoxycarbonyl (Boc) protecting group provides stability and prevents unwanted side reactions of the amine functionality, while the iodo and methoxy groups modulate the electronic properties of the pyridine ring and provide handles for further derivatization.
Table 1: Physicochemical Properties of this compound and its Halogenated Analogs
| Property | This compound | tert-Butyl 4-bromo-5-methoxypyridin-3-ylcarbamate | tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate |
| Molecular Formula | C₁₁H₁₅IN₂O₃ | C₁₁H₁₅BrN₂O₃ | C₁₁H₁₅ClN₂O₃ |
| Molecular Weight | 350.15 g/mol | 303.15 g/mol | 258.70 g/mol |
| CAS Number | 1045858-08-9 | N/A | 1045858-17-0[1] |
| Appearance | Solid | Solid | Solid |
The Strategic Advantage in Cross-Coupling Chemistry
The reactivity of the C-X bond in 4-halopyridines towards palladium-catalyzed cross-coupling reactions follows the general trend of I > Br > Cl. This difference in reactivity is a critical consideration in multistep syntheses, where selective functionalization is paramount. The carbon-iodine bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst, often allowing for milder reaction conditions and broader substrate scope compared to its bromo and chloro counterparts.
This section will delve into the comparative performance of this compound in three of the most powerful C-C and C-N bond-forming reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of kinase inhibitor synthesis, it is frequently employed to introduce aryl or heteroaryl moieties that can interact with key residues in the ATP binding pocket of the target kinase.
A patent for the synthesis of therapeutic compounds provides a relevant example of a Suzuki-Miyaura reaction with a substituted iodopyridine derivative, highlighting the conditions often employed for such transformations.[2]
Hypothetical Comparative Suzuki-Miyaura Reaction:
Table 2: Hypothetical Comparison of Halogenated Pyridines in a Suzuki-Miyaura Coupling Reaction
| Halogenated Pyridine | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Iodo- (Target) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 | 2-4 | > 85 |
| Bromo- | Pd(dppf)Cl₂ | K₃PO₄ | DME | 90-100 | 6-12 | 70-85 |
| Chloro- | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 100-110 | 12-24 | 50-70 |
This data is illustrative and based on general reactivity trends. Actual results may vary.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling with an Iodo-Pyridine Derivative
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dry reaction vessel, add the iodo-pyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., dioxane and water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
